Gartanin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQLGQIDIPMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187024 | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33390-42-0 | |
| Record name | Gartanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gartanin's Mechanism of Action in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anti-cancer properties, particularly against prostate cancer. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects on prostate cancer cells. Drawing from an extensive review of the scientific literature, this document details the compound's multi-faceted approach to inhibiting cancer progression, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's mechanism of action.
Introduction
Prostate cancer remains a significant global health concern and the second most common cancer in men. While various treatment modalities exist, the development of resistance, particularly in advanced stages, necessitates the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound has garnered considerable attention for its efficacy in preclinical studies. This guide aims to consolidate the current understanding of how this compound exerts its anti-neoplastic effects on prostate cancer cells at the molecular level, providing a valuable resource for researchers and drug development professionals.
Core Mechanisms of Action
This compound's anti-cancer activity in prostate cancer cells is not mediated by a single target but rather through a concerted effort on multiple cellular processes and signaling pathways. The primary mechanisms are detailed below.
Inhibition of NEDDylation Pathway and Skp2 Degradation
A novel and significant mechanism of this compound is its role as a NEDDylation inhibitor.[1] The NEDD8-activating enzyme (NAE) is crucial for the NEDDylation cascade, which regulates the activity of Cullin-RING ligases (CRLs). This compound has been shown to dock onto the regulatory subunit of the NAE complex, inhibiting the conjugation of NEDD8 to Cullin1 and Ubc12.[1][2] This inhibition leads to the destabilization and subsequent proteasome-dependent degradation of S-phase kinase-associated protein 2 (Skp2), an oncoprotein often overexpressed in prostate cancer.[2] The degradation of Skp2 is further facilitated by this compound's ability to induce the expression of FBXW2, an E3 ligase that targets Skp2.[2]
Androgen Receptor (AR) Degradation and ER Stress
This compound effectively targets the androgen receptor (AR), a key driver of prostate cancer growth and progression. It acts as an AR antagonist and promotes its degradation.[3][4] This process is intricately linked to the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][4] this compound treatment leads to the modulation of ER stress markers such as BiP, PERK, IRE1, and CHOP.[3][5] Interestingly, the inhibition of CHOP, a key component of the ER stress pathway, has been observed to stabilize the AR, suggesting a complex regulatory mechanism.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in prostate cancer cells.[4] This programmed cell death is initiated through both intrinsic and extrinsic pathways. Mechanistically, this compound has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhance the activity of executioner caspase-3.[4][6] Furthermore, the downregulation of the NF-κB signaling pathway appears to be a significant contributor to this compound-induced apoptosis.[7]
Cell Cycle Arrest at G1 Phase
This compound effectively halts the proliferation of prostate cancer cells by inducing cell cycle arrest at the G1 phase.[8][9] This arrest is associated with a marked decrease in the expression and activity of cyclin D1, a key regulator of the G1-S transition.[8][10]
Modulation of Other Key Signaling Pathways
The anti-cancer effects of this compound are also attributed to its ability to modulate several other critical signaling pathways, including:
-
mTOR Pathway: this compound can induce autophagy through the inhibition of the mTOR pathway.[1][11]
-
MAPK, JNK, and AKT Pathways: this compound has been reported to inhibit the JNK, AKT, and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[1][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature regarding the efficacy of this compound in prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| PC3 | 13.56 ± 0.20 | [1] |
| PC3 (Skp2 overexpressing) | ~4 | [2] |
| PC3 (parental) | ~14 | [2] |
| 22Rv1 | 8.32 ± 0.18 | [1] |
| 22Rv1 | 14.9 | [12] |
| LNCaP | 15.3 | [12] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Protein | Effect | Cell Line | Reference |
| Bax/Bcl-2 ratio | Increased | 22Rv1, LNCaP | [4] |
| Cleaved Caspase-3 | Increased | 22Rv1, LNCaP | [4] |
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: this compound's multi-target mechanism of action in prostate cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action in prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.[6]
-
Cell Seeding: Plate prostate cancer cells (e.g., PC3, 22Rv1, LNCaP) in 24-well plates at a density of 2 x 10^4 cells per well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM). A vehicle control (e.g., 0.1% DMSO) should be included. Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 1 mg/mL. Incubate for 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in prostate cancer cells following this compound treatment.[4][8][13]
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-NEDD8, anti-Cullin1, anti-Skp2, anti-AR, anti-BiP, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin D1, or anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (TUNEL Assay)
This protocol is for the detection of DNA fragmentation in apoptotic cells.[4][14]
-
Sample Preparation: Grow prostate cancer cells on coverslips and treat with this compound. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
Equilibration: Wash the cells and incubate with an equilibration buffer for 10 minutes.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Detection: If an indirectly labeled dUTP is used, incubate with a corresponding detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorophore).
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit a fluorescent signal in their nuclei.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[15][16]
-
Cell Preparation: Treat prostate cancer cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
In Vitro NEDDylation Assay
This protocol is for assessing the direct inhibitory effect of this compound on the NEDDylation cascade.[5]
-
Reaction Mixture Preparation: Prepare a master mix containing NEDD8-activating enzyme E1 (APP-BP1/UBA3), NEDD8-conjugating enzyme E2 (UbcH12), and NEDD8 in a reaction buffer.
-
This compound Addition: Add different concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiation of Reaction: Start the reaction by adding Mg2+ and ATP. Incubate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
Analysis: Analyze the reaction products by non-reducing Western blot using an anti-Ubc12 antibody to detect both unconjugated Ubc12 and NEDD8-conjugated Ubc12.
Androgen Receptor (AR) Competitive Binding Assay
This protocol is to determine if this compound can directly compete with androgens for binding to the AR.[1][2]
-
Preparation of AR: Use a source of androgen receptor, such as rat prostate cytosol or a recombinant AR ligand-binding domain (LBD).
-
Competition Reaction: In a multi-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of this compound or a known AR antagonist (e.g., flutamide) as a positive control.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or scintillation proximity assay (SPA).
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: The ability of this compound to compete with the radiolabeled androgen for AR binding is determined by the reduction in the radioactive signal. The IC50 value for binding can be calculated.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for prostate cancer by targeting multiple, interconnected pathways essential for cancer cell survival and proliferation. Its ability to inhibit the NEDDylation pathway, promote androgen receptor degradation, induce apoptosis, and cause cell cycle arrest underscores its pleiotropic anti-cancer effects. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research into the clinical translation of this compound and the development of novel, targeted therapies for prostate cancer. Continued investigation into the in vivo efficacy, safety profile, and potential synergistic effects with existing chemotherapies is warranted.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. In vitro Deneddylation Assay [bio-protocol.org]
- 4. portlandpress.com [portlandpress.com]
- 5. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]
- 6. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Gartanin's Impact on Glioma: A Technical Guide to Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartanin, a natural xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has emerged as a promising anti-cancer agent, demonstrating significant efficacy against glioma, the most common and aggressive primary brain tumor. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-glioma activity, with a focus on its modulation of key signaling pathways. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for essential assays, and visual representations of the intricate signaling networks involved. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development, facilitating further investigation into this compound as a potential therapeutic for glioma.
Introduction
Glioma remains a formidable challenge in oncology due to its rapid proliferation, diffuse infiltration into the brain parenchyma, and inherent resistance to conventional therapies. The need for novel therapeutic strategies has led to the exploration of natural compounds with anti-cancer properties. This compound has demonstrated potent cytotoxic and anti-proliferative effects against various glioma cell lines.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and autophagy, as well as the suppression of cell migration.[2][4] These cellular events are orchestrated through the modulation of critical intracellular signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[1][2][4] This guide will dissect these pathways and the experimental evidence that substantiates this compound's role as a modulator of these networks in the context of glioma.
Quantitative Analysis of this compound's Anti-Glioma Effects
The efficacy of this compound has been quantified across various studies, providing a clear picture of its potency and tumor-specific action. The following tables summarize key quantitative data from research on this compound's effects on glioma cells.
Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | Assay | IC50 Value (µM) | Treatment Duration (hrs) | Reference |
| T98G | MTT | 10.8 | 24 | [2] |
| HT22 (normal mouse neuron) | MTT | 54.2 | 24 | [2] |
Table 2: Effect of this compound on Cell Viability in Glioma Cell Lines
| Cell Line | This compound Concentration (µM) | Inhibition Rate (%) | Treatment Duration (hrs) | Reference |
| T98G | 10 | 46.5 | 24 | [2] |
| T98G | Various | Dose-dependent | 24, 48, 72 | [2][4] |
| U87 | Various | Dose-dependent | Not Specified | [2][3] |
| U251 | Various | Dose-dependent | Not Specified | [2][3] |
Table 3: this compound-Induced Cell Cycle Arrest in T98G Glioma Cells
| This compound Concentration (µM) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Treatment Duration (hrs) | Reference |
| 3 | ~45% | ~55% | 24 | [2][5] |
| 10 | ~45% | ~65% | 24 | [2][5] |
Core Signaling Pathways Modulated by this compound in Glioma
This compound exerts its anti-tumor effects by strategically interfering with pro-survival and pro-proliferative signaling pathways within glioma cells. The two primary pathways identified are the PI3K/Akt/mTOR and the MAPK pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and autophagy. In many cancers, including glioma, this pathway is constitutively active, promoting tumorigenesis.[6][7] this compound has been shown to inhibit this pathway at multiple key nodes.[2][4][8]
This compound treatment of T98G glioma cells leads to a time-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR.[2][8] This inhibition of the PI3K/Akt/mTOR axis is a critical event that triggers autophagy, a cellular self-degradation process that, in this context, contributes to the anti-viability effect of this compound.[2][4] Evidence for this compound-induced autophagy includes the increased expression of Beclin 1 and LC3-II, and the decreased expression of p62.[2][4] The anti-proliferative effect of this compound can be significantly counteracted by autophagy inhibitors, confirming the crucial role of this process in this compound's mechanism of action.[4]
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration.[9][10] In glioma, the MAPK pathway is often dysregulated, contributing to the tumor's aggressive phenotype.[7] this compound has been found to suppress the MAPK signaling pathway, which is linked to its ability to inhibit glioma cell migration.[1][2][4]
Specifically, this compound treatment has been shown to decrease the phosphorylation of key MAPK members, including ERK and p38.[4] This inhibition of the MAPK pathway leads to the downregulation of the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][4] MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion and migration. By suppressing the MAPK/MMP axis, this compound effectively curtails the migratory capacity of glioma cells.[4]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on glioma cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Plate glioma cells (e.g., T98G, U87, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against this compound concentration.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treating glioma cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, p62, p-ERK, ERK, p-p38, p38, Cyclin D1, p27Kip1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory ability of glioma cells.
Protocol:
-
Cell Seeding: Grow glioma cells to confluence in 6-well plates.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A decrease in the rate of wound closure in this compound-treated cells compared to the control indicates an inhibition of cell migration.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on glioma cells.
Conclusion and Future Directions
This compound presents a compelling case as a potential therapeutic agent for glioma. Its ability to simultaneously target multiple critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades, underscores its potential to overcome the notorious resistance of glioma to conventional treatments. The induction of cell cycle arrest and autophagy, coupled with the inhibition of cell migration, highlights a multi-pronged attack on glioma's malignant characteristics.
Future research should focus on in vivo studies using animal models of glioma to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.[1] Combination studies with existing chemotherapeutic agents or radiotherapy could also reveal synergistic effects, potentially leading to more effective treatment regimens. Furthermore, the identification of specific molecular markers that predict sensitivity to this compound could pave the way for a personalized medicine approach in the treatment of glioma. The detailed information provided in this technical guide is intended to serve as a solid foundation for these future endeavors, ultimately aiming to translate the promise of this compound into tangible clinical benefits for glioma patients.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the RAS/MAPK pathway in children with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Integrating MAPK pathway inhibition into standard-of-care therapy for pediatric low-grade glioma [frontiersin.org]
The Antioxidant Properties of Gartanin: A Technical Guide for Researchers
An In-depth Examination of the Free Radical Scavenging and Cellular Antioxidant Mechanisms of a Promising Xanthone (B1684191)
Gartanin, a prenylated xanthone predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse bioactive properties. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural compounds.
In Vitro Antioxidant Activity of this compound
This compound exhibits significant antioxidant activity through various mechanisms, including direct free radical scavenging and modulation of cellular antioxidant defense systems. The following tables summarize the quantitative data from key in vitro antioxidant assays.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound (IC50) | Source |
| DPPH | 20.64 | 52.0 | α-Mangostin (71.10 µg/mL), γ-Mangostin (8.43 µg/mL) | [1] |
| ABTS | Data not available | Data not available | α-Mangostin (29.33 µg/mL), γ-Mangostin (3.31 µg/mL) | [1] |
Note: The DPPH IC50 value for this compound was found in a study on an extract of Garcinia mangostana, where this compound was a component. Data for pure this compound in ABTS assays was not available in the reviewed literature. For comparison, the IC50 values for the more extensively studied xanthones, α-mangostin and γ-mangostin, are provided.[1]
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data not available |
| Mangosteen Pericarp Extract | Improved antioxidant capacity noted with high this compound content |
Table 3: Cellular Antioxidant Activity (CAA) of this compound
| Cell Line | Assay Parameter | Result | Reference Compound | Source |
| Data not available | Data not available | Data not available | Data not available |
Note: Quantitative data from Cellular Antioxidant Activity (CAA) assays specifically for this compound were not found in the reviewed scientific literature.
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense network by influencing the expression and activity of key antioxidant enzymes.
Table 4: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Model | Effect | Method of Measurement | Source |
| Superoxide Dismutase (SOD) | Data not available | Data not available | Data not available | |
| Catalase (CAT) | Data not available | Data not available | Data not available | |
| Glutathione Peroxidase (GPx) | Data not available | Data not available | Data not available |
Note: Specific studies quantifying the direct effect of isolated this compound on the activity of SOD, CAT, and GPx enzymes are limited. However, extracts of mangosteen pericarp, which contain this compound, have been shown to influence the expression and activity of these enzymes. For instance, alpha-mangostin, a related xanthone, has been demonstrated to reverse the reduction of CAT and SOD2.[1]
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
A primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of genes encoding for Phase II detoxification enzymes and antioxidant proteins, thereby bolstering the cell's antioxidant capacity. Studies have shown that this compound is an inducer of the Nrf2 pathway.[2]
References
Gartanin: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Xanthones from mangosteen are well-documented for their wide range of biological activities, such as antioxidant, anti-proliferative, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound and related xanthones, focusing on the underlying molecular mechanisms, experimental protocols, and quantitative data to support further research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-studied xanthones from Garcinia mangostana, such as α-mangostin and γ-mangostin, to provide a robust framework for understanding its potential efficacy.
The primary mechanism of the anti-inflammatory action of these xanthones involves the downregulation of key inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound and related compounds can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data on Anti-inflammatory Effects of Mangosteen Xanthones
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of xanthones isolated from Garcinia mangostana. It is important to note that while this compound is a known anti-inflammatory xanthone, specific IC50 values are not consistently reported in the literature. Therefore, data for the more extensively studied α-mangostin and γ-mangostin are presented to provide a comparative context for the potential potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Cell Line | Reference |
| α-Mangostin | 12.4 | RAW 264.7 | [1][2] |
| γ-Mangostin | 10.1 | RAW 264.7 | [1][2] |
| α-Mangostin | 3.1 | RAW 264.7 | [3][4] |
| γ-Mangostin | 6.0 | RAW 264.7 | [3][4] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Cell Line | Reference |
| α-Mangostin | 13.9 | RAW 264.7 | [3][4] |
| γ-Mangostin | 13.5 | RAW 264.7 | [3][4] |
Table 3: Inhibition of Pro-inflammatory Cytokine Release
| Compound | Cytokine | IC50 (µM) | Cell Line | Reference |
| α-Mangostin | TNF-α | > 31.8 | RAW 264.7 | [4] |
| γ-Mangostin | TNF-α | > 64.8 | RAW 264.7 | [4] |
| α-Mangostin | IL-4 | > 31.8 | RAW 264.7 | [4] |
| γ-Mangostin | IL-4 | > 64.8 | RAW 264.7 | [4] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and related xanthones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the in vitro anti-inflammatory activity of a test compound like this compound.
Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the in vitro anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells, typically <0.1%) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine measurements; shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-LPS stimulated) group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the incubation period.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
Follow the manufacturer's instructions, which typically involve:
-
Adding standards and samples to wells pre-coated with a specific capture antibody.
-
Incubating to allow the target protein to bind.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of the target molecule based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Procedure:
-
After a shorter incubation period (e.g., 15-60 minutes for MAPK phosphorylation, 30-120 minutes for IκBα degradation and NF-κB translocation), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound, a xanthone from Garcinia mangostana, exhibits significant potential as an in vitro anti-inflammatory agent. Although specific quantitative data for this compound remains to be fully elucidated, the extensive research on related xanthones like α- and γ-mangostin provides a strong indication of its likely mechanisms and potency. The primary mode of action is the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound's anti-inflammatory properties, which is essential for its further development as a potential therapeutic agent for inflammatory diseases. Future research should focus on generating specific quantitative data for this compound to precisely define its therapeutic window and compare its efficacy with other known anti-inflammatory compounds.
References
- 1. sapharma.co.id [sapharma.co.id]
- 2. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of compounds from Garcinia mangostana on inflammatory mediators in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gartanin: A Comprehensive Technical Guide on its Chemical Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartanin, a naturally occurring xanthone (B1684191), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antineoplastic, antioxidant, and anti-inflammatory properties.[1][2] A thorough understanding of its chemical structure and the functional groups it comprises is fundamental to elucidating its mechanisms of action and for guiding future drug design and development efforts. This technical guide provides an in-depth analysis of the molecular architecture of this compound, supported by quantitative data and a visual representation of its structure.
Chemical Structure of this compound
This compound is a prenylated xanthone with the chemical formula C₂₃H₂₄O₆.[3] Its systematic IUPAC name is 1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one.[3][4] The core of the molecule is a dibenzo-γ-pyrone heterocyclic scaffold, characteristic of the xanthone class of compounds.[5] This central ring system is extensively substituted with hydroxyl and prenyl groups that contribute significantly to its chemical properties and biological activity.
The structure of this compound is characterized by a tricyclic xanthone core with hydroxyl groups at positions 1, 3, 5, and 8, and two 3-methylbut-2-enyl (prenyl) groups at positions 2 and 4.[3]
Visual Representation of this compound's Structure
Caption: 2D chemical structure of this compound.
Functional Groups
The distinct biological activities of this compound can be attributed to the specific functional groups present in its structure. These groups are key sites for molecular interactions and chemical reactions.
-
Xanthone Core: The fundamental dibenzo-γ-pyrone structure forms the backbone of the molecule. This core includes:
-
Aromatic Rings: Two benzene (B151609) rings are fused to a central pyran ring, contributing to the planarity and aromaticity of the molecule.
-
α,β-Unsaturated Ketone: A ketone group (C=O) is conjugated with a carbon-carbon double bond within the pyran ring. This feature is a Michael acceptor and can participate in various biological interactions.
-
Ether Linkage: An ether group (C-O-C) is also part of the central pyran ring.
-
-
Hydroxyl Groups (-OH): this compound possesses four phenolic hydroxyl groups.[3] These groups are crucial for its antioxidant activity, acting as hydrogen donors to neutralize free radicals. They also contribute to the molecule's polarity and ability to form hydrogen bonds, which is vital for its interaction with biological targets.
-
Prenyl Groups (-CH₂-CH=C(CH₃)₂): Two isoprenoid side chains, specifically prenyl groups, are attached to the xanthone core.[3] These lipophilic groups increase the molecule's affinity for cell membranes and can influence its pharmacokinetic properties. The double bond within the prenyl group can also be a site for chemical modification.
Diagram of this compound's Functional Groups
Caption: Key functional groups present in the this compound molecule.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₆ | [3][6] |
| Molecular Weight | 396.4 g/mol | [3][6] |
| Melting Point | 167 °C | [3] |
| Appearance | Yellow powder | [7] |
| Solubility | Soluble in chloroform | [6][7] |
| UV-Vis λmax | 224, 259, 284, 351 nm | [6] |
Experimental Protocols
The isolation and characterization of this compound from its natural sources, primarily the pericarp of mangosteen (Garcinia mangostana), involve standard phytochemical techniques.[2][8]
Extraction and Isolation
A general protocol for the extraction and isolation of this compound is as follows:
-
Sample Preparation: The dried and powdered pericarp of Garcinia mangostana is used as the starting material.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol.[2] This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the xanthones.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography for purification.[8]
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system of n-hexane and ethyl acetate (B1210297) is often employed. The polarity of the mobile phase is gradually increased to separate the different components of the extract.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Crystallization: The fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., chloroform-hexane) to obtain pure this compound as a yellow, needle-like solid.[2]
Characterization
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups. Expected characteristic peaks include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Signaling Pathways and Biological Activity
This compound has been reported to modulate several key signaling pathways, contributing to its antineoplastic effects. For instance, it has been shown to induce cell cycle arrest and autophagy in human glioma cells by targeting the PI3K/Akt/mTOR and MAPK signaling pathways.[1][7]
Logical Relationship of this compound's Action
Caption: this compound's influence on key signaling pathways leading to antineoplastic effects.
Conclusion
This compound's unique chemical architecture, characterized by a substituted xanthone core with multiple hydroxyl and prenyl functional groups, underpins its significant biological activities. This guide provides a foundational understanding for researchers and drug development professionals, offering a detailed overview of its structure, key chemical data, and established experimental protocols. Further investigation into the structure-activity relationships of this compound will be instrumental in harnessing its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H24O6 | CID 5281633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia m...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
Gartanin: A Technical Guide to Solubility in DMSO and Ethanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of gartanin, a bioactive xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). Accurate solubility data is critical for the design and reproducibility of in vitro and in vivo studies, ensuring reliable experimental outcomes in drug discovery and development. This document details quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of this compound's key signaling pathways.
Quantitative Solubility Data
The solubility of this compound is a key parameter for preparing stock solutions and conducting various biological assays. While extensive quantitative data across a wide range of solvents is limited, established values exist for dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Conditions & Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 125 mg/mL (315.31 mM) | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[1] |
| Ethanol (B145695) (EtOH) | C₂H₅OH | 46.07 | Soluble (Quantitative value not specified) | This compound is commonly extracted from its natural source using ethanol (typically 70-95%), indicating its solubility.[2][3] However, a precise mg/mL value for pure this compound in pure ethanol is not readily available in the literature. |
| Chloroform | CHCl₃ | 119.38 | Soluble [4] | - |
| n-Hexane | C₆H₁₄ | 86.18 | Insoluble [2][5] | - |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental for preclinical research. The following protocol is a standardized, stepwise method for assessing the solubility of a test chemical like this compound for in vitro cytotoxicity assays.
General Solubility Testing Protocol
This protocol is adapted from the ICCVAM Recommended Protocol for determining test chemical solubility and employs a sequential approach using preferred solvents in biomedical research.[6]
Objective: To determine the maximum soluble concentration of this compound in a given solvent through visual observation.
Materials:
-
This compound (solid form)
-
Solvents: Cell Culture Medium, Dimethyl Sulfoxide (DMSO), Ethanol (EtOH)
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
Procedure:
-
Initial High-Concentration Test (Tier 1: 20 mg/mL):
-
Weigh approximately 10 mg of this compound into a glass tube.
-
Add 0.5 mL of the primary solvent (e.g., cell culture medium) to achieve a target concentration of 20 mg/mL.
-
Gently mix the solution at room temperature by vortexing for 1-2 minutes.[6]
-
If the compound does not dissolve, sonicate the tube in a water bath for up to 5 minutes.
-
If the compound remains undissolved, warm the solution to 37°C for up to 60 minutes.[6]
-
Visually inspect the solution for any signs of cloudiness or precipitate. A completely clear solution indicates solubility at this concentration. If soluble, the protocol is complete for this solvent. If not, proceed to the next step.
-
-
Dilution Step (Tier 2: 2 mg/mL):
-
If the compound was insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to achieve a concentration of 2 mg/mL.
-
Repeat the mixing, sonication, and warming steps as described above.
-
If the compound is soluble, the maximum solubility is between 2 mg/mL and 20 mg/mL. If it remains insoluble, proceed to test the next solvent.
-
-
Alternative Solvent Testing (Tier 3: DMSO/Ethanol):
-
If this compound is insoluble in the primary solvent (e.g., culture medium) at 2 mg/mL, repeat the procedure starting with a high concentration (e.g., 200 mg/mL, though based on known data for this compound, starting at 150 mg/mL for DMSO is reasonable) in the next preferred solvent, typically DMSO.[6]
-
If the compound is insoluble in DMSO, test its solubility in ethanol using the same stepwise procedure.[6]
-
Quantitative Analysis Methods
For more precise solubility determination beyond visual inspection, analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be employed.[7] In these methods, a saturated solution is prepared, centrifuged or filtered to remove undissolved solid, and the concentration of the this compound in the clear supernatant is measured against a standard curve.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described in section 2.1.
Caption: Workflow for determining this compound solubility.
This compound's Impact on the mTOR Signaling Pathway
This compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth, proliferation, and survival. It achieves this through distinct mechanisms in different cell lines, such as by activating AMPKα or inactivating AKT, ultimately leading to the induction of autophagy and apoptosis.[8][9][10]
Caption: this compound's inhibition of the mTOR pathway.
This compound as a NEDDylation Inhibitor
This compound has been identified as a novel inhibitor of the NEDDylation pathway. It prevents the conjugation of the ubiquitin-like protein NEDD8 to target proteins, particularly cullins. This disrupts the activity of SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes, leading to the stabilization of tumor suppressors like p27 and inducing autophagy.[11]
Caption: this compound's inhibition of the NEDDylation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mtor pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - 西安交通大学 [scholar.xjtu.edu.cn]
- 11. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Gartanin in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a specific focus on its stability. While direct quantitative data on the stability of this compound in aqueous solutions remains limited in publicly available literature, this document synthesizes related findings, details established analytical methodologies for its quantification, and outlines its known biological signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their ongoing and future work with this promising natural compound.
Physicochemical Properties and Solubility
This compound is a yellow powder with the chemical formula C₂₃H₂₄O₆ and a molecular weight of 396.43 g/mol .[3][] Its solubility properties are a critical consideration for its formulation and delivery. Currently, detailed quantitative studies on its solubility in aqueous solutions at various pH levels are not extensively reported. However, it is known to be soluble in chloroform.[3][][5] The stability of solid this compound is reported to be at least four years when stored at -20°C.[5]
Stability in Solution: Current Understanding
One study involving forced degradation of mangosteen extracts, which contain this compound, α-mangostin, and γ-mangostin, indicated that hydrolysis under moisture and temperature did not lead to significant differences in the chemical or biological properties of the extracts.[6] However, this study did not provide specific quantitative data on the degradation of this compound itself.
The thermal degradation of another class of compounds, anthocyanins, from mangosteen rind has been studied, but these results are not directly transferable to xanthones like this compound due to structural and chemical differences.[7]
Given the lack of specific data, it is recommended that researchers undertaking studies with this compound in aqueous media perform their own stability assessments under their specific experimental conditions.
Experimental Protocols for this compound Analysis
The quantification of this compound is crucial for both stability studies and the evaluation of its biological activity. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification
This protocol is based on methodologies reported for the analysis of this compound in mangosteen rind extracts.[8][9][10]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.
-
Column: Enduro C-18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water containing 0.1% phosphoric acid in a ratio of 95:5 (v/v).[9][10]
-
Detection Wavelength: 375 nm.[8]
-
Column Temperature: Maintained at ambient temperature.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent like methanol. A series of working standards are prepared by diluting the stock solution to concentrations ranging from, for example, 10 to 80 ppm.[8]
-
Sample Preparation: For extracts, a solid-phase extraction (SPE) with a C-18 cartridge may be employed for sample clean-up. The extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[8]
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.
The following diagram illustrates a general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Quantification using HPLC.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cell lines.
Anticancer Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against several human bladder cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T24 | Bladder Cancer | 4.1 - 18.1 | [5][11] |
| UM-UC-3 | Bladder Cancer | 4.1 - 18.1 | [5] |
| HT-1376 | Bladder Cancer | 4.1 - 18.1 | [5] |
| TCCSUP | Bladder Cancer | 4.1 - 18.1 | [5] |
| RT4 | Bladder Cancer | Not specified | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
1. mTOR Pathway Inhibition: In bladder cancer cells, this compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[11][12] This inhibition is mediated through different mechanisms in different cell lines, including the activation of AMPKα and the inactivation of AKT.[11] The downstream effects include the suppression of p70S6 and 4E-BP1 expression, leading to the induction of autophagy and apoptosis.[11][12]
Caption: this compound's modulation of the mTOR signaling pathway.
2. Androgen Receptor (AR) Degradation: In the context of prostate cancer, this compound acts as an androgen receptor degradation enhancer.[13][14] This process is believed to be regulated by the unfolded protein response (UPR) pathway, involving the modulation of ER stress markers such as BiP, PERK, IRE1, and CHOP.[13][14]
Caption: this compound's role in the degradation of the Androgen Receptor.
3. NEDDylation Inhibition: this compound has been identified as a novel inhibitor of NEDDylation.[15] It prevents the removal of NEDD8 from Ubc12 and Cullin-1, which in turn alters the activity of SCF ubiquitin ligases.[15] This leads to the degradation of oncogenic proteins like Skp2 and an increase in the expression of tumor suppressors like p27/Kip1, ultimately resulting in cell growth inhibition and the induction of autophagy.[15]
Caption: this compound's mechanism as a NEDDylation inhibitor.
Future Directions and Conclusion
This compound is a natural product with significant therapeutic potential, particularly in oncology. While its biological mechanisms of action are being actively investigated, a notable gap exists in the understanding of its stability in aqueous solutions. For the successful development of this compound as a therapeutic agent, comprehensive studies on its degradation kinetics, pH-stability profile, and the identification of its degradation products are imperative. Such data will be critical for the development of stable formulations with optimal bioavailability and therapeutic efficacy. This guide provides a summary of the current knowledge and underscores the need for further research in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia mangostana L.): Insights into Its Synthesis, Extraction, Determination, and Bioactivity | Semantic Scholar [semanticscholar.org]
- 3. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gartanin in Mice
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Whitepaper on the Bioavailability and Pharmacokinetics of Gartanin in Mice
Executive Summary
This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of this compound, a bioactive xanthone (B1684191) found in mangosteen (Garcinia mangostana), specifically within murine models. Extensive literature searches indicate a notable gap in research, with no dedicated studies publishing specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in mice. The majority of existing research focuses on the primary xanthone, α-mangostin.
Therefore, this whitepaper adopts a dual approach. Firstly, it presents the available qualitative data on this compound's absorption and metabolism. Secondly, it provides a detailed summary of the well-documented pharmacokinetic profile and experimental protocols for α-mangostin in mice, serving as a valuable reference point and a surrogate for understanding the potential behavior of structurally similar xanthones like this compound. Furthermore, this guide delves into the known signaling pathways modulated by this compound and presents these in the requested visual format.
This compound: Current Understanding of its Bioavailability and Metabolism in Mice
While specific pharmacokinetic values for this compound in mice remain elusive in the current body of scientific literature, several studies provide qualitative insights into its absorption and metabolic fate.
-
Absorption: this compound, along with other xanthones, has been detected in the serum, urine, and various tissues of mice that have been administered mangosteen extract, confirming its absorption from the gastrointestinal tract[1]. The presence of this compound in colon xenograft tumors in mice fed a diet containing α-mangostin further supports its systemic availability[1]. Some evidence suggests that co-administration with a high-fat meal may enhance the absorption of this compound[2][3].
-
Metabolism: In vitro studies utilizing liver microsomes have shown that this compound undergoes metabolism, with hydroxylation being identified as a primary metabolic pathway[4][5]. There are notable species-dependent differences in its metabolism[4][5]. In silico and in vitro predictions suggest that this compound is likely metabolized by Cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, and 3A) and may undergo phase II conjugation, specifically sulfation[6].
Pharmacokinetics of α-Mangostin in Mice: A Surrogate Profile
Given the absence of specific data for this compound, the pharmacokinetic profile of α-mangostin, the most abundant xanthone in mangosteen, offers the best available surrogate for researchers. Multiple studies have characterized its behavior in mice following oral administration.
Table 1: Summary of α-Mangostin Pharmacokinetic Parameters in Mice
| Parameter | Value | Mouse Strain | Dosage | Vehicle | Reference |
| Cmax (Maximum Plasma Concentration) | 1,382 nmol/L | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |
| 871 nmol/L (357 ng/mL) | C57BL/6 | 100 mg/kg (extract, equiv. 36 mg/kg α-mangostin) | Cottonseed Oil | [7] | |
| Tmax (Time to Maximum Concentration) | 30 minutes | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |
| 1 hour | C57BL/6 | 100 mg/kg (extract, equiv. 36 mg/kg α-mangostin) | Cottonseed Oil | [7] | |
| AUC (Area Under the Curve) | 5,736 nmol/L/hr | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |
| t1/2 (Half-life) | 5 hours | C57BL/6 | 100 mg/kg (pure compound) | Not Specified | [7] |
| 8.2 hours | C57BL/6 | 100 mg/kg (extract, equiv. 36 mg/kg α-mangostin) | Cottonseed Oil | [7] |
Experimental Protocols for Oral Pharmacokinetic Studies in Mice
The following section details a representative experimental protocol for assessing the pharmacokinetics of a xanthone, based on studies of α-mangostin. This can be adapted for future studies on this compound.
3.1. Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 are commonly used for pharmacokinetic studies[7][8].
-
Health Status: Healthy, specific-pathogen-free animals.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
3.2. Dosing and Administration
-
Compound Preparation: The test compound (e.g., this compound) should be dissolved or suspended in a suitable vehicle. Cottonseed oil is a commonly used vehicle for oral administration of hydrophobic compounds like xanthones[7].
-
Route of Administration: Oral gavage is a standard method to ensure accurate dosing.
-
Dosage: Dosages used for α-mangostin in mice have ranged from 36 mg/kg to 100 mg/kg[7][8]. Dose selection for this compound should be based on preliminary toxicity and efficacy studies.
-
Fasting: Mice are typically fasted overnight (approximately 12 hours) before oral administration to reduce variability in absorption, though water is provided ad libitum.
3.3. Sample Collection
-
Matrix: Plasma is the most common matrix for pharmacokinetic analysis.
-
Time Points: Blood samples are collected at multiple time points post-administration to construct a concentration-time curve. Typical time points for α-mangostin studies have included 0, 0.5, 1, 2, 4, 8, 12, and 24 hours[7][8].
-
Collection Method: Blood is typically collected via retro-orbital sinus, saphenous vein, or cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA or heparin).
3.4. Sample Analysis
-
Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity[7][8].
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation. The resulting supernatant is then analyzed.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Experimental Workflow for Oral Pharmacokinetic Study in Mice
Caption: Workflow for a typical oral pharmacokinetic study in mice.
This compound and its Influence on Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases.
4.1. mTOR Pathway Inhibition and Autophagy Induction this compound can inhibit the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation. This inhibition leads to the induction of autophagy, a cellular self-degradation process. The proposed mechanism involves the activation of AMPKα and the inhibition of AKT, which in turn reduces the phosphorylation of downstream mTOR targets like p70S6K and 4E-BP1.
This compound's Effect on the mTOR Signaling Pathway
Caption: this compound inhibits the mTOR pathway, leading to autophagy.
4.2. Induction of Apoptosis Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as p53, PUMA, and Bax. This cascade of events leads to the activation of caspases and subsequent cell death.
This compound's Pro-Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via modulation of key regulatory proteins.
4.3. Androgen Receptor Degradation this compound has been identified as an androgen receptor (AR) degradation enhancer. It interacts with the ligand-binding domain of the AR and promotes its degradation, a process that appears to be regulated by the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathway. This mechanism of action makes this compound a compound of interest for research in prostate cancer.
Conclusion and Future Directions
While this compound shows significant therapeutic promise due to its effects on critical cellular pathways, a clear gap exists in our understanding of its pharmacokinetic profile in vivo. The data available for α-mangostin provides a useful, albeit indirect, reference. To fully realize the therapeutic potential of this compound, future research should prioritize conducting dedicated pharmacokinetic studies in mice to determine its oral bioavailability, tissue distribution, metabolism, and excretion. Such data is critical for establishing effective and safe dosing regimens in preclinical and, eventually, clinical settings. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for these future investigations.
References
- 1. Voluntary oral administration of drugs in mice [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of Gartanin
Introduction to this compound
This compound is a naturally occurring isoprenylated xanthone (B1684191), a class of secondary metabolites known for their diverse biological activities.[1][2][3] As a 4-prenylated xanthone, this compound is a significant bioactive compound found within the mangosteen (Garcinia mangostana L.) fruit, second in abundance only to α-mangostin.[4][5] In recent years, this compound has garnered increasing scientific attention for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities.[1][2][3][5] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, a summary of quantitative data, and an examination of its role in key cellular signaling pathways.
Natural Sources of this compound
The primary natural source of this compound is the mangosteen tree (Garcinia mangostana), a member of the Clusiaceae family native to Southeast Asia.[5] this compound is distributed throughout various parts of the plant, with the highest concentrations typically found in the pericarp (fruit rind).[4][5][6][7] Other parts of the plant, such as the trunk latex, roots, and young fruit, also contain this compound, albeit often in lower concentrations.[5][8] The concentration of this compound in the mangosteen rind can vary depending on the fruit's maturity level.[5]
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of solvent extraction followed by chromatographic purification.
General Experimental Workflow
The general workflow for the isolation and purification of this compound is depicted in the diagram below. This process begins with the preparation of the plant material, followed by extraction, and a series of chromatographic steps to isolate the pure compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
The following is a representative protocol for the isolation of this compound from the pericarp of Garcinia mangostana, based on methodologies cited in the literature.[4][9][10]
3.2.1. Preparation of Plant Material
-
Fresh pericarps of Garcinia mangostana are collected and air-dried until brittle.
-
The dried pericarps are ground into a fine powder using a mechanical mill.
3.2.2. Solvent Extraction
-
The powdered pericarp (e.g., 5 kg) is macerated with a 70% ethanol solution (e.g., 5 L) at room temperature.
-
The mixture is filtered, and the filtrate is collected. This process is often repeated multiple times to ensure exhaustive extraction.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a thick, brown crude extract.
3.2.3. Chromatographic Separation and Purification
-
Vacuum Liquid Chromatography (VLC): The crude extract is adsorbed onto silica (B1680970) gel and subjected to VLC. The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by methanol. Fractions are collected based on the elution profile.
-
Radial Chromatography (RC): Fractions identified by Thin Layer Chromatography (TLC) as containing this compound are pooled and further purified using radial chromatography. A common mobile phase for this step is a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).
-
Purity Assessment: The purity of the isolated compound is assessed by TLC, where a single spot is indicative of high purity, and by determining its melting point.
3.2.4. Structural Identification The chemical structure of the purified this compound is confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HMQC, HMBC) NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound, including its content in various natural sources and its key physicochemical properties.
Table 1: this compound Content in Garcinia mangostana
| Plant Part | Extraction/Analysis Method | This compound Content | Reference |
| Dried Pericarp | Methanol/Ethanol Extraction (UPLC-MS/MS) | 2398.96 µg/g | [5][6] |
| Trunk Latex | Ethyl Acetate Extraction, Column Chromatography | 16 mg/100 g | [5] |
| Roots | Acetone Extraction, Column Chromatography | 6 mg/kg | [5] |
| Pericarp (Subang) | HPLC | 8.08% of extract | [11] |
| Pericarp (Tasikmalaya) | HPLC | 17.28% of extract | [11] |
| Pericarp (Bogor) | HPLC | 10.44% of extract | [11] |
| Pericarp (Purwakarta) | HPLC | 8.76% of extract | [11] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₆ | [12] |
| Molecular Weight | 396.43 g/mol | Inferred |
| Appearance | Yellow, pale needle-like crystals | [4] |
| Melting Point | 165-167°C | [4][9] |
| Solubility | Soluble in chloroform, ethyl acetate; Insoluble in n-hexane | [4] |
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, particularly in the context of cancer cell biology. It has been shown to be a multi-targeting agent that can induce both autophagy and apoptosis in cancer cells by modulating key signaling pathways.
Modulation of mTOR and Apoptosis Signaling Pathways
In human bladder cancer cells, this compound has been demonstrated to inhibit cell growth by targeting the mTOR and apoptosis pathways.[1][2] The proposed mechanism involves the activation of AMPKα and the inhibition of AKT, which leads to the downregulation of mTOR and its downstream effectors, p70S6 and 4E-BP1, ultimately inducing autophagy.[1] Concurrently, this compound promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53, PUMA, and Bax, leading to the activation of caspase-3.[1]
The diagram below illustrates the dual action of this compound on these interconnected signaling pathways.
Caption: this compound's modulation of the mTOR and apoptosis signaling pathways.
Conclusion
This compound, a prominent xanthone from Garcinia mangostana, represents a promising natural compound for further investigation in drug development. Its well-defined natural sources and established isolation protocols facilitate its accessibility for research purposes. The elucidation of its mechanisms of action, particularly its ability to modulate critical cellular signaling pathways such as the mTOR and apoptosis pathways, underscores its therapeutic potential, especially in oncology. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full potential of this compound in pharmaceutical and nutraceutical applications.
References
- 1. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mtor pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - 西安交通大学 [scholar.xjtu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia mangostana L.): Insights into Its Synthesis, Extraction, Determination, and Bioactivity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Gartanin as a NEDDylation Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of gartanin, a natural xanthone (B1684191) derived from mangosteen, as a potent inhibitor of the NEDDylation pathway. It details its mechanism of action, downstream cellular effects, and the experimental methodologies used to characterize its activity.
Introduction to this compound and the NEDDylation Pathway
This compound is a polyphenolic xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2]. While traditionally used in folk medicine, recent research has highlighted its anticancer properties, identifying it as a novel inhibitor of the protein NEDDylation pathway[1][2][3][4][5].
The NEDDylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the Neural Precursor Cell Expressed Developmentally Down-regulated 8 (NEDD8), an ubiquitin-like protein, to target substrates[1]. This cascade is initiated by the NEDD8-activating enzyme E1 (NAE), a heterodimer of NAE1 (APP-BP1) and UBA3[1][6]. Activated NEDD8 is then transferred to a NEDD8-conjugating enzyme E2 (e.g., UBE2M/Ubc12) and subsequently attached to substrate proteins, often with the help of an E3 ligase[1].
The most well-characterized substrates of NEDDylation are the cullin proteins, which form the scaffold of Cullin-RING ubiquitin ligases (CRLs)[1][7][8]. The NEDDylation of cullins is essential for the activation of CRLs, which in turn regulate the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, signal transduction, and DNA damage response[1][7]. Dysregulation of this pathway is frequently observed in various human cancers, making it an attractive target for therapeutic intervention[1][6][9].
Mechanism of Action: Direct Inhibition of the NAE1 Enzyme
This compound functions as a cell-active NEDDylation inhibitor by directly targeting the NEDD8-activating enzyme E1 (NAE)[1][4]. Unlike the well-characterized NAE inhibitor MLN4924 (pevonedistat), which forms a covalent adduct with NEDD8, this compound employs a distinct inhibitory mechanism[1].
In silico molecular modeling predicts that this compound docks onto the regulatory subunit of NAE, NAE1, in close proximity to the NEDD8 binding complex[1][4][5]. This interaction is stabilized by multiple predicted hydrogen bonds with both the NAE1 subunit and NEDD8[1][5]. By binding to this site, this compound inhibits the initial step of the NEDDylation cascade, preventing the conjugation of NEDD8 to both the E2 enzyme Ubc12 and the downstream substrate, Cullin1[1][3][4]. This blockade of the NEDDylation pathway leads to a decrease in the levels of NEDDylated Cullin1, NAE1, UBA3, and UBE2M in a concentration-dependent manner[1][10].
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various assays, from molecular docking predictions to cell-based growth inhibition.
| Parameter | Method/Model | Target/Cell Line | Result (IC50) | Reference |
| NAE1 Binding | Molecular Docking (Autodock) | NAE1 Protein (PDB: 3dbl) | 735 nM (Predicted) | [1][5][10] |
| NEDDylation Inhibition | In Vitro Ubc12 NEDDylation Assay | Ubc12 Conjugation | ~10.33 µM | [10] |
| Cell Growth Inhibition | MTT Assay | 22Rv1 (Prostate Cancer) | 8.32 ± 0.18 µM | [10] |
| MTT Assay | PC3 (Prostate Cancer, Parental) | 13.56 ± 0.20 µM | [10] | |
| MTT Assay | PC3/vector control (ShLuc) | 4.91 ± 0.13 µM | [10] | |
| MTT Assay | PC3 with NEDD8 knockdown (shNEDD8) | 14.11 ± 0.16 µM | [10] | |
| MTT Assay | PC3 with Skp2 overexpression | 3.55 ± 0.31 µM | [4][10] | |
| MTT Assay | Various Bladder Cancer Cell Lines | 4.1 to 18.1 µM | [11] |
Note: The increased IC50 in NEDD8 knockdown cells supports that this compound's growth-inhibitory effect is target-dependent. The decreased IC50 in Skp2 overexpressing cells suggests a synthetic lethal interaction.
Downstream Cellular Effects of this compound
By inhibiting the master regulators of CRLs, this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.
Skp2 Degradation and p27 Upregulation
The S-phase kinase-associated protein 2 (Skp2) is a critical oncogene that functions as the substrate receptor for the SCF (Skp1-Cullin1-F-box) ubiquitin ligase complex.[1] Skp2 targets tumor suppressors, most notably the cyclin-dependent kinase (CDK) inhibitor p27/Kip1, for ubiquitination and proteasomal degradation.[1][10] this compound treatment leads to the inactivation of the SCF complex, which in turn promotes the proteasome-dependent degradation of Skp2 itself.[1][4][10] The resulting decrease in Skp2 levels leads to the stabilization and accumulation of p27, which subsequently induces G1 phase cell cycle arrest.[1][10][12]
Induction of Apoptosis and Autophagy
This compound has been shown to induce both apoptosis and autophagy in cancer cells.[1][11][12]
-
Apoptosis: In bladder cancer cells, this compound activates the p53 pathway, upregulates the pro-apoptotic protein Bax, downregulates the anti-apoptotic protein Bcl-2, and leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis.[11][13]
-
Autophagy: this compound treatment increases the formation of autophagosomes, observed via punctate staining of GFP-LC3B, and promotes the cleavage of LC3B to its active LC3-II form.[1][12] This autophagic response is linked to the inhibition of the mTOR pathway.[11]
Modulation of E3 Ligases and Signaling Pathways
This compound alters the cellular repertoire of E3 ligases. It dose-dependently increases the protein expression of the tumor suppressor FBXW2, another E3 ligase known to target Skp2 for degradation, while decreasing the expression of Cdh1.[1] Furthermore, this compound has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation, by reducing the phosphorylation of its downstream effectors 4E-BP1 and p70S6.[11][13]
Experimental Protocols
The characterization of this compound as a NEDDylation inhibitor relies on a series of key biochemical and cell-based assays.
In Vitro Ubc12 NEDDylation Initiation Assay
This assay directly measures the enzymatic activity of the initial steps of the NEDDylation cascade. A similar protocol can be adapted from commercially available kits.
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, 10X NEDD8 Activating Enzyme (NAE1/UBA3), 10X UbcH12 (UBE2M), and the test compound (this compound at various concentrations) or vehicle control.
-
Initiation: Start the reaction by adding Mg-ATP to a final concentration of 10 mM. A negative control reaction is performed without ATP to confirm ATP-dependence[1][5].
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching: Stop the reaction by adding 2X non-reducing SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against Ubc12 or NEDD8. The upper band represents NEDDylated Ubc12, while the lower band is unconjugated Ubc12. Quantify band intensity to determine the percentage of inhibition and calculate the IC50 value[10].
Western Blot Analysis for In Vivo NEDDylation
This method is used to assess the status of the NEDDylation pathway within treated cells.
-
Cell Treatment: Culture cancer cells (e.g., PC3, 22Rv1) and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours)[1][10].
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against NEDD8, Cullin1, Ubc12, Skp2, p27, LC3B, cleaved Caspase-3, and β-actin (as a loading control)[1][11][12].
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or growth-inhibitory effects of this compound.
-
Cell Seeding: Seed cells in 24- or 96-well plates and allow them to adhere overnight[11].
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (e.g., 0.1% DMSO)[11].
-
Incubation: Incubate the cells for a defined period, typically 72 hours[11].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
The evidence strongly supports the classification of this compound as a novel, naturally occurring NEDDylation inhibitor.[1][3] Its mechanism, which involves the direct inhibition of the NAE1 E1 enzyme, leads to the inactivation of Cullin-RING ligases and a cascade of anti-proliferative and pro-apoptotic effects.[1][4] Specifically, its ability to induce the degradation of the oncogene Skp2 and subsequently stabilize the tumor suppressor p27 highlights a key pathway for its anticancer activity.[1][10]
While current studies provide a robust foundation, future research should focus on several key areas. The in vivo efficacy, pharmacokinetics, and safety profile of this compound need to be established in preclinical animal models to assess its therapeutic potential.[1] Further investigation into the interplay between this compound-induced autophagy and apoptosis could reveal opportunities for combination therapies. Finally, structure-activity relationship studies on the this compound scaffold could lead to the development of even more potent and selective second-generation NEDDylation inhibitors.[14] Given its unique mechanism and derivation from a natural dietary source, this compound represents a promising lead compound for the development of new cancer chemotherapeutics and chemopreventive agents.[1]
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The NEDD8-activating enzyme E1 UBA3 orchestrates the immunosuppressive microenvironment in lung adenocarcinoma via the NF-кB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Cullin-RING Ubiquitin Ligases in Cardiovascular Diseases [mdpi.com]
- 8. The cullin-RING ubiquitin-protein ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gartanin Extraction from Mangosteen Pericarp
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of gartanin, a bioactive xanthone (B1684191) from the pericarp of mangosteen (Garcinia mangostana L.). The protocols are based on established scientific literature and are intended for laboratory use.
Introduction to this compound
This compound is a prenylated xanthone found in mangosteen pericarp, recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties[1][2]. As a compound of significant interest for drug development, efficient extraction and purification methods are crucial. This compound is the second most abundant xanthone in mangosteen after α-mangostin[3]. This document outlines several common and effective methods for its isolation.
Overview of Extraction Techniques
Several techniques have been employed for the extraction of this compound from mangosteen pericarp. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations. Common methods include maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and pressurized hot water extraction (PHWE). The efficiency of these methods is often compared based on the total xanthone or specific this compound yield.
Data Presentation: Comparison of Extraction Methods and Solvents
The following tables summarize quantitative data from various studies on the extraction of xanthones, including this compound, from mangosteen pericarp.
Table 1: this compound and Xanthone Yields from Different Extraction Methods
| Extraction Method | Solvent | Temperature | Duration | Compound | Yield | Reference |
| Maceration | 70% Ethanol (B145695) | Room Temp | 72 hours | This compound | 45 mg from 250g extract | [3] |
| Maceration | Methanol-water | Room Temp | 72 hours | This compound | 2-7 ppm in extract | [4] |
| Ultrasonic-Assisted | 80% Ethanol | 33°C | 0.5 hours | Total Xanthones | 0.1760 mg/g dry pericarp | [5] |
| Soxhlet Extraction | Ethanol | Boiling Point | 2 hours | Total Xanthones | 0.1221 mg/g dry pericarp | [5] |
| Pressurized Hot Water | Water | 100°C | N/A | This compound | Detected | [6][7] |
| Pressurized Hot Water | Water | 120°C | N/A | This compound | Highest Yield | [6][7] |
Table 2: Influence of Solvent on Total Xanthone Yield
| Solvent | Extraction Time | Total Xanthone Yield | Reference |
| Acetone | 48 hours | Highest Yield | [8] |
| Ethanol | 24 hours | High Antioxidant Yield | [5] |
| Ethyl Acetate (B1210297) | N/A | High Yield | [5] |
| Methanol | N/A | Significant Yield | [5] |
| Hexane | N/A | Lower Yield | [5] |
| Acetic Acid | N/A | Lower Yield | [5] |
| Water | N/A | Lower Yield | [5] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
This protocol is based on the method described by Oetari et al. (2019) and is suitable for isolating this compound for further purification[3][9].
Materials:
-
Dried mangosteen pericarp powder
-
70% Ethanol
-
Filter paper
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 5000 g of dried mangosteen pericarp powder.
-
Place the powder in a large container and add 5 L of 70% ethanol.
-
Allow the mixture to macerate for 72 hours at room temperature, with occasional stirring.
-
Filter the mixture to separate the extract from the solid pericarp residue.
-
Concentrate the collected filtrate using a vacuum rotary evaporator until a thick brown extract is obtained (approximately 250 g).
-
The crude extract is now ready for purification steps.
Protocol 2: Purification of this compound using Column Chromatography
This protocol follows the maceration step and is designed to separate this compound from other compounds in the crude extract[1][3][9].
Materials:
-
Crude ethanol extract of mangosteen pericarp
-
Silica (B1680970) gel 60
-
Solvents for mobile phase (n-hexane, ethyl acetate, methanol)
-
Vacuum Liquid Chromatography (VLC) apparatus
-
Radial Chromatography (RC) apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
VLC Separation:
-
Prepare a VLC column with 300 g of silica gel.
-
Impregnate 25 g of the crude extract with 50 g of silica gel.
-
Load the impregnated sample onto the top of the VLC column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, then pure ethyl acetate, and finally methanol.
-
Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.
-
-
Radial Chromatography Purification:
-
Take the fraction containing this compound (identified by TLC comparison with a standard, if available).
-
Purify this fraction further using radial chromatography.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 ratio) to elute the compound.
-
Monitor the eluted fractions by TLC.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound using TLC. A single spot indicates high purity.
-
Determine the melting point of the isolated compound. The melting point of pure this compound is reported to be 165-167°C[3].
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for extracting and purifying this compound from mangosteen pericarp.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression. The diagrams below illustrate the inhibitory effects of this compound on the mTOR and NEDDylation pathways.
This compound's Inhibition of the mTOR Signaling Pathway
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Chemical Synthesis of Gartanin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartanin, a naturally occurring isoprenylated xanthone (B1684191) found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an androgen receptor degradation enhancer. This application note provides a comprehensive protocol for the chemical synthesis of this compound, offering a reproducible pathway for researchers to obtain this valuable compound for further investigation. The synthesis is a multi-step process commencing with the formation of a xanthone core from 2,3,6-trimethoxybenzoic acid and phloroglucinol (B13840), followed by prenylation, methylation, and a final demethylation step. Detailed experimental procedures, characterization data, and a summary of its biological activity are presented to facilitate its application in drug discovery and development.
Introduction
This compound (1,3,5,8-Tetrahydroxy-2,4-bis(3-methyl-2-butenyl)xanthone) is a member of the xanthone family of compounds, which are known for their wide range of pharmacological properties. The ability of this compound to promote the degradation of the androgen receptor (AR) makes it a promising candidate for research in prostate cancer and other androgen-dependent pathologies. The synthesis outlined herein provides a reliable method for producing this compound in a laboratory setting, enabling further exploration of its therapeutic potential.
Chemical Synthesis Workflow
The total synthesis of this compound can be achieved through a four-step process as outlined below. The workflow begins with the construction of the xanthone scaffold, followed by the introduction of the characteristic prenyl groups and subsequent modification of the hydroxyl and methoxy (B1213986) functionalities to yield the final product.
Caption: Workflow for the total synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dihydroxy-5,8-dimethoxyxanthone
This initial step involves the condensation of 2,3,6-trimethoxybenzoic acid and phloroglucinol to form the core xanthone structure.
-
Reagents and Materials: 2,3,6-trimethoxybenzoic acid, phloroglucinol, phosphorus pentoxide (P₂O₅), methanesulfonic acid (MeSO₃H).
-
Procedure:
-
A mixture of 2,3,6-trimethoxybenzoic acid and phloroglucinol is heated in the presence of a dehydrating agent mixture of phosphorus pentoxide and methanesulfonic acid.
-
The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,3-dihydroxy-5,8-dimethoxyxanthone.
-
Step 2: Prenylation of 1,3-Dihydroxy-5,8-dimethoxyxanthone
The introduction of two prenyl groups at the C2 and C4 positions of the xanthone core is achieved in this step.
-
Reagents and Materials: 1,3-Dihydroxy-5,8-dimethoxyxanthone, prenyl bromide, potassium hydroxide (B78521) (KOH), methanol.
-
Procedure:
-
To a solution of 1,3-dihydroxy-5,8-dimethoxyxanthone in methanol, an aqueous solution of potassium hydroxide is added.
-
Prenyl bromide is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for several hours until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 1,3-dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone. A similar C-prenylation of 1,3-dihydroxyxanthone has been reported to yield the product in 43.09%[1].
-
Step 3: Methylation of 1,3-Dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone
Selective methylation of one of the hydroxyl groups is performed in this step.
-
Reagents and Materials: 1,3-Dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone, methyl iodide, potassium carbonate, acetone (B3395972).
-
Procedure:
-
A mixture of 1,3-dihydroxy-5,8-dimethoxy-2,4-diprenylxanthone and potassium carbonate in acetone is stirred at room temperature.
-
Methyl iodide is added, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the inorganic salts are filtered off, and the solvent is evaporated.
-
The residue is purified by column chromatography to give 1-hydroxy-3,5,8-trimethoxy-2,4-diprenylxanthone.
-
Step 4: Demethylation to Yield this compound
The final step involves the demethylation of the methoxy groups to yield the tetrahydroxylated this compound.
-
Reagents and Materials: 1-Hydroxy-3,5,8-trimethoxy-2,4-diprenylxanthone, aqueous morpholine.
-
Procedure:
-
The methylated intermediate is heated in hot aqueous morpholine.[2]
-
The reaction is maintained at reflux for several hours until the starting material is consumed (TLC monitoring).
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification by column chromatography or recrystallization affords pure this compound.
-
Characterization of this compound
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Analytical Method | Expected Results |
| Melting Point | 165-167 °C[3] |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 397.1639, corresponding to C₂₃H₂₅O₆⁺ |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3429, 3269, 3060, 2986, 2820, 1643, 1583, 1455, 1378, 1232, 1192, 1075, 986, 859[3] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | Signals corresponding to aromatic protons, prenyl group protons (vinyl and methyl), and hydroxyl protons. |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | Signals for xanthone core carbons, prenyl group carbons, and carbons bearing hydroxyl groups. |
Application: this compound as an Androgen Receptor Degradation Enhancer
This compound has been identified as a molecule that promotes the degradation of the androgen receptor (AR).[4] This activity is believed to be mediated through the unfolded protein response (UPR) pathway. In states of cellular stress, such as in cancer cells, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR. This compound appears to modulate this pathway, leading to the degradation of the AR. This mechanism of action makes this compound a valuable tool for studying AR signaling and a potential lead compound for the development of novel therapeutics for prostate cancer.
Caption: Proposed signaling pathway for this compound-induced androgen receptor degradation.
Conclusion
This application note provides a detailed protocol for the chemical synthesis of this compound, a bioactive xanthone with potential therapeutic applications. The described synthetic route is accessible for researchers in organic and medicinal chemistry. The provided characterization data and information on its biological activity as an androgen receptor degradation enhancer are intended to support further research and development efforts in the field of cancer therapeutics and beyond.
References
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Gartanin Cytotoxicity: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of gartanin, a xanthone (B1684191) derived from the mangosteen fruit, in cell culture. This compound has demonstrated potent anti-cancer properties by inducing cell death through multiple mechanisms, making it a compound of significant interest in oncological research and drug development.[1][2][3] This document outlines the methodologies for evaluating this compound's cytotoxicity, presents available quantitative data, and illustrates the key signaling pathways involved.
Data Summary
The cytotoxic activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line and the duration of treatment.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| SKOV-3 (Ovarian Cancer) | SRB | Not Specified | 40.7 ± 6.4 | [4] |
| HepG-2 (Hepatocellular Carcinoma) | SRB | Not Specified | >50 (approx.) | [4] |
| HCT-116 (Colorectal Carcinoma) | SRB | Not Specified | >50 (approx.) | [4] |
| T24 (Bladder Cancer) | MTT | 3 days | Not specified | [5] |
| RT4 (Bladder Cancer) | MTT | 3 days | Not specified | [5] |
| THP-1 (Leukemia) | Not Specified | Not Specified | 2.8 µg/ml | [6] |
Note: The provided IC50 values are for comparison and may vary based on experimental conditions, including cell passage number and specific assay reagents.
Experimental Protocols
Several assays can be employed to measure the cytotoxic effects of this compound. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Alternative and complementary assays are also described.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from studies on human bladder cancer cell lines.[5]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., T24, RT4, or others of interest)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Agitate the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration.
Alternative and Complementary Cytotoxicity Assays:
To gain a more comprehensive understanding of this compound-induced cytotoxicity, consider the following assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9][10][11]
-
Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content, providing an estimation of cell number.[4]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between apoptotic, necrotic, and viable cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3) to specifically quantify apoptosis.[12]
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects by modulating several key signaling pathways, primarily leading to apoptosis and autophagy.
Apoptosis and mTOR Pathway Inhibition
This compound has been shown to inhibit the mTOR pathway and induce the p53-mediated apoptotic pathway in cancer cells.[1][5] In bladder cancer cells, this compound's effect on the mTOR pathway can be cell-line specific, either through the activation of AMPKα or the inactivation of AKT.[5]
Caption: this compound-induced apoptosis and mTOR pathway inhibition.
JNK-Mediated Autophagy
In some cancer cell types, such as hepatocellular carcinoma, this compound can induce autophagy through the activation of the JNK signaling pathway.[12] This JNK-dependent phosphorylation of Bcl-2 can lead to its release from Beclin-1, initiating autophagy. Interestingly, this autophagic response may protect the cells from this compound-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.[12]
Caption: JNK-mediated autophagy induced by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.
References
- 1. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic Metabolites from Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Gartanin In Vivo Studies: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of conducting in vivo studies with gartanin, a promising prenylated xanthone (B1684191) derived from the mangosteen fruit. This document details experimental protocols for investigating the therapeutic potential of this compound in various disease models, including cancer, inflammation, metabolic disorders, and neurodegenerative diseases. The information is intended to guide researchers in designing and executing robust preclinical studies.
Overview of this compound's Bioactivity
This compound has garnered significant interest for its diverse pharmacological activities, attributed to its ability to modulate multiple key signaling pathways. In vitro and some in vivo studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. Its mechanisms of action often involve the regulation of pathways such as NEDDylation, mTOR, JNK, AKT, MAPK, and NF-κB.[1]
Pharmacokinetics and Safety Profile
Before initiating in vivo efficacy studies, it is crucial to understand the pharmacokinetic and safety profile of this compound. Studies on related xanthones, such as α-mangostin, provide valuable insights.
Pharmacokinetics: Xanthones are generally characterized by low oral bioavailability.[2] Administration with a high-fat meal can enhance absorption.[3] The metabolism of this compound primarily occurs in the liver.
Toxicology: Acute and subchronic oral toxicity studies on xanthone extracts from mangosteen have been conducted in rats. A study on a mangosteen extract reported no lethal effects or significant abnormalities at a dose of 2000 mg/kg body weight in an acute toxicity test. In a subchronic study, oral administration of the extract at doses up to 100 mg/kg/day for 90 days did not induce significant toxicological effects. However, intraperitoneal administration of α-mangostin has been associated with higher toxicity compared to oral administration.[4]
Table 1: Summary of Preclinical Data for this compound and Related Xanthones
| Parameter | Compound | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Anti-Cancer | This compound | In vitro (Prostate Cancer Cells) | - | 3.55 - 14.11 µM (IC50) | Inhibits cell growth, induces Skp2 degradation. | [1] |
| α-Mangostin | Mouse Xenograft (Skin Cancer) | Intraperitoneal | 5 and 20 mg/kg/day | Inhibited tumorigenesis and skin hyperplasia. | [5] | |
| α-Mangostin | Mouse Xenograft (Pancreatic Cancer) | - | 13 - 17 µM (IC50, in vitro) | Inhibited cell viability and induced apoptosis. | [6] | |
| Anti-Inflammatory | α-Mangostin | Mouse (Collagen-Induced Arthritis) | Oral | 10 and 40 mg/kg/day | Decreased clinical and histopathological scores. | [7] |
| α-Mangostin | Mouse (LPS-induced inflammation) | Oral | 10, 25, and 50 mg/kg/day | Reduced pro-inflammatory cytokines. | [8][9] | |
| Metabolic Disorders | Xanthone Extract | Mouse (High-Fat Diet/STZ-induced Diabetes) | Oral | Not specified | Improved biochemical parameters and reduced kidney damage. | [10][11] |
| α-Mangostin | Mouse (Alloxan-induced Diabetes) | Oral | 5, 10, and 20 mg/kg/day | Lowered fasting blood glucose and increased insulin (B600854). | [12] | |
| Neuroprotection | Gintonin | Mouse (Aβ-induced Alzheimer's) | Oral | 100 mg/kg/day | Reduced oxidative stress and neuroinflammation. | [13] |
Experimental Protocols
The following are detailed protocols for in vivo studies with this compound in various animal models. These are generalized protocols and may require optimization based on specific experimental goals and animal strains.
Cancer Xenograft Model
This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow:
Caption: Workflow for a cancer xenograft study with this compound.
Materials:
-
This compound (ensure purity and solubility)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Human cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Phosphate-buffered saline (PBS), sterile
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin and wash with PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Oral Gavage: Prepare this compound in a suitable vehicle. Administer daily by oral gavage at doses ranging from 20-100 mg/kg.[7][9]
-
Intraperitoneal Injection: Prepare this compound in a sterile vehicle. Administer daily or on a specified schedule via intraperitoneal injection at doses ranging from 5-50 mg/kg.[5][14]
-
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Anti-Inflammatory Model (Collagen-Induced Arthritis)
This protocol is adapted from studies using α-mangostin to assess the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis.[7]
Experimental Workflow:
Caption: Workflow for a collagen-induced arthritis study.
Materials:
-
This compound
-
Vehicle for oral administration
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1J mice (male, 8-10 weeks old)
-
Scoring system for arthritis severity
Protocol:
-
Arthritis Induction: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion. On day 21, administer a booster immunization with collagen emulsified in IFA.
-
Monitoring and Treatment: Monitor the mice daily for the onset of arthritis, typically starting around day 24. Once clinical signs of arthritis appear, randomize the mice into treatment groups.
-
This compound Administration: Administer this compound daily by oral gavage at doses of 10-50 mg/kg for a period of 21-35 days.[7][8]
-
Clinical Assessment: Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity).
-
Endpoint: At the end of the treatment period, euthanize the mice. Collect blood for serum analysis (e.g., anti-collagen antibodies, cytokines) and paws for histological examination.
Metabolic Syndrome Model (High-Fat Diet-Induced)
This protocol, based on studies with other xanthones, outlines a model to investigate this compound's effects on metabolic parameters in mice with diet-induced obesity and insulin resistance.[15][16]
Experimental Workflow:
Caption: Workflow for a high-fat diet-induced metabolic syndrome study.
Materials:
-
This compound
-
Vehicle for oral administration
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
C57BL/6J mice (male, 6-8 weeks old)
-
Glucometer and test strips
-
Insulin
Protocol:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be fed a standard chow diet.
-
Treatment: After the induction period, divide the HFD-fed mice into groups and begin daily oral administration of this compound (20-100 mg/kg) or vehicle for 4-8 weeks. Continue the respective diets throughout the treatment period.
-
Metabolic Assessments:
-
Body Weight and Food Intake: Monitor weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.
-
Glucose Tolerance Test (GTT): Perform after 4-6 weeks of treatment. Fast mice overnight, then administer a glucose bolus (2 g/kg) orally or intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform at least one week after the GTT. Fast mice for 4-6 hours, then administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Endpoint: At the end of the study, euthanize the mice and collect blood for analysis of lipids and inflammatory markers. Collect tissues such as liver, adipose tissue, and muscle for histological and molecular analysis.
Neurodegenerative Disease Model (Amyloid-beta Induced)
This protocol is adapted from a study using gintonin in a mouse model of Alzheimer's disease and can be used to evaluate the neuroprotective effects of this compound.[13]
Experimental Workflow:
Caption: Workflow for an amyloid-beta induced neurodegeneration study.
Materials:
-
This compound
-
Vehicle for oral administration
-
Amyloid-beta (Aβ) 1-42 peptide, oligomerized
-
Stereotaxic surgery equipment
-
C57BL/6 mice (male, 10-12 weeks old)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Protocol:
-
Aβ Injection: Anesthetize mice and place them in a stereotaxic frame. Inject oligomerized Aβ1-42 into the lateral ventricles.
-
Treatment: One week after surgery, begin daily oral administration of this compound (50-100 mg/kg) or vehicle for 4 weeks.[13]
-
Behavioral Testing: During the final week of treatment, conduct behavioral tests to assess cognitive function:
-
Y-maze: To assess spatial working memory.
-
Morris Water Maze: To assess spatial learning and memory.
-
-
Endpoint: After the final behavioral test, euthanize the mice. Perfuse with saline and collect the brains. One hemisphere can be fixed for histology, and the other can be dissected (e.g., hippocampus, cortex) and frozen for biochemical and molecular analyses.
-
Analysis:
-
Histology: Stain brain sections for Aβ plaques (e.g., with Thioflavin S or specific antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays: Measure markers of oxidative stress (e.g., lipid peroxidation, glutathione (B108866) levels) in brain homogenates.
-
Western Blot: Analyze the expression and phosphorylation of proteins in relevant signaling pathways.
-
Signaling Pathway Analysis
This compound has been shown to modulate several signaling pathways that are critical in the pathogenesis of various diseases. Below are representations of some of these pathways.
This compound's Effect on the mTOR Signaling Pathway:
Caption: this compound inhibits the AKT/mTOR pathway, leading to reduced protein synthesis and induction of autophagy.
This compound's Modulation of the NF-κB Signaling Pathway:
Caption: this compound inhibits NF-κB signaling by preventing IKK-mediated degradation of IκBα.
This compound's Impact on the JNK Signaling Pathway and Apoptosis:
Caption: this compound can induce apoptosis through activation of the JNK pathway.
These protocols and pathways provide a foundational framework for investigating the in vivo efficacy of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and to consult relevant institutional animal care and use committee guidelines.
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. General toxicity studies of alpha mangostin from Garcinia mangostana: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Mangostin: A Dietary Antioxidant Derived from the Pericarp of Garcinia mangostana L. Inhibits Pancreatic Tumor Growth in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-mangostin: Anti-inflammatory and antioxidant effects on established collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-Mangostin remodels visceral adipose tissue inflammation to ameliorate age-related metabolic disorders in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjst.wu.ac.th [wjst.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. phcogj.com [phcogj.com]
- 13. Oral Administration of Gintonin Protects the Brains of Mice against Aβ-Induced Alzheimer Disease Pathology: Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Review of Garcinia mangostana and its Xanthones in Metabolic Syndrome and Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gartanin-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and in vitro evaluation of gartanin-loaded nanoparticles for drug delivery applications. The protocols outlined below are adapted from established methods for similar hydrophobic compounds, specifically other xanthones, due to the limited availability of literature focused exclusively on this compound nanoparticles.
Introduction to this compound and Nanoparticle Drug Delivery
This compound, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is attributed to its ability to modulate multiple signaling pathways involved in cell growth, proliferation, and survival.[1][2][3][4] this compound has been shown to be a novel NEDDylation inhibitor, leading to cell growth inhibition and autophagy.[1] It also inhibits the mTOR pathway and activates the p53 pathway, inducing apoptosis in cancer cells.[3][4] Furthermore, this compound can enhance the degradation of the androgen receptor, a key target in prostate cancer therapy.[5]
Despite its promising bioactivities, this compound's clinical translation is hampered by its poor aqueous solubility, which limits its bioavailability.[6][7] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, providing controlled release, and potentially enabling targeted delivery to tumor tissues.[6][7] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded polymeric nanoparticles.
Signaling Pathways of this compound
The anticancer effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these mechanisms is crucial for designing effective drug delivery strategies and evaluating the efficacy of this compound-loaded nanoparticles.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, adapted from procedures for other hydrophobic drugs.[6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (5% w/v in deionized water)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 10 mL of DCM.
-
Emulsification: Add the organic phase to 30 mL of 5% PVA solution. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting o/w emulsion to 100 mL of deionized water and stir magnetically for at least 4 hours at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge after each wash.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
Caption: Workflow for this compound nanoparticle formulation.
Physicochemical Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Protocol:
-
Resuspend the lyophilized this compound-loaded nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
-
Sonicate the suspension for 1 minute to ensure proper dispersion.
-
Analyze the sample using a Zetasizer instrument.
-
Perform measurements in triplicate at 25°C.
3.2.2. Morphology
The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol (for TEM):
-
Place a drop of the nanoparticle suspension (0.1 mg/mL in water) onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
Optionally, negatively stain the sample with 2% phosphotungstic acid for 1 minute to enhance contrast.
-
Image the grid using a TEM at an appropriate acceleration voltage.
3.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are determined by quantifying the amount of this compound encapsulated within the nanoparticles.
Protocol:
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of DCM or acetonitrile) to release the encapsulated this compound.
-
Evaporate the solvent and redissolve the residue in a known volume of mobile phase for analysis.
-
Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate EE and DL using the following formulas:
EE (%) = (Mass of this compound in Nanoparticles / Initial Mass of this compound Used) x 100 DL (%) = (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100
| Parameter | Symbol | Formula |
| Encapsulation Efficiency | EE (%) | (Mass of this compound in Nanoparticles / Initial Mass of this compound Used) x 100 |
| Drug Loading | DL (%) | (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100 |
In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the in vitro release profile of this compound from the nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Dialysis membrane (MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4, containing 0.5% Tween 80 (to maintain sink conditions for the hydrophobic this compound)
Protocol:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately weigh and disperse a known amount of this compound-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS.
-
Place the nanoparticle suspension inside the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of the release medium (PBS with 0.5% Tween 80).
-
Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the collected samples for this compound concentration using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Cell-Based Assays
3.4.1. Cell Culture Maintain a relevant cancer cell line (e.g., human prostate cancer PC-3 cells or bladder cancer T24 cells) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
3.4.2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound and this compound-loaded nanoparticles.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for 24, 48, and 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.4.3. Cellular Uptake Study
This study evaluates the internalization of nanoparticles by cancer cells, often using a fluorescently labeled nanoparticle formulation.
Protocol (Qualitative - Fluorescence Microscopy):
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound-loaded nanoparticles (e.g., using a PLGA-fluorescein conjugate) for different time points (e.g., 1, 4, and 8 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI (to stain the nuclei).
-
Visualize the cells using a fluorescence microscope.
Protocol (Quantitative - Flow Cytometry):
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound-loaded nanoparticles for various time points.
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity per cell.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
| Blank Nanoparticles | e.g., 150.5 ± 5.2 | e.g., 0.15 ± 0.02 | e.g., -25.3 ± 1.8 | N/A | N/A |
| This compound-NPs | e.g., 165.8 ± 6.1 | e.g., 0.18 ± 0.03 | e.g., -22.1 ± 2.1 | e.g., 85.4 ± 4.3 | e.g., 7.8 ± 0.5 |
Values are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Cytotoxicity (IC50 values) of this compound Formulations
| Formulation | IC50 (µM) at 48h in PC-3 cells |
| Free this compound | e.g., 15.2 ± 1.5 |
| This compound-Loaded NPs | e.g., 8.7 ± 0.9 |
| Blank Nanoparticles | > 100 |
Values are presented as mean ± standard deviation (n=3).
Conclusion
The protocols detailed in these application notes provide a robust framework for the successful formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. By encapsulating this compound in a polymeric matrix, it is possible to overcome its solubility limitations and enhance its therapeutic efficacy against cancer cells. The provided methodologies can be adapted and optimized for specific research needs, paving the way for further preclinical and clinical development of this compound-based nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Gartanin Stock Solution Preparation and Usage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a natural xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and antineoplastic activities.[1] Its potential as a therapeutic agent is underscored by its ability to modulate critical cellular signaling pathways. In cancer research, this compound has been shown to induce cell cycle arrest, autophagy, and apoptosis in various cancer cell lines.[1][2] It exerts its effects by targeting multiple pathways, including the PI3K/Akt/mTOR and MAPK signaling pathways.[1][3] Furthermore, this compound is recognized as a novel NEDDylation inhibitor, leading to the degradation of specific proteins like Skp2 and the induction of autophagy.[2][4]
Due to its hydrophobic nature, this compound has low solubility in aqueous media. Therefore, preparing a concentrated stock solution in a suitable organic solvent is a crucial first step for its application in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions to ensure experimental reproducibility and efficacy.
Data Presentation
A summary of the physicochemical properties and recommended storage conditions for this compound is provided below.
Table 1: this compound Physicochemical Properties and Storage Recommendations
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₄O₆ | [4] |
| Molecular Weight | 396.4 g/mol | [4][5] |
| Appearance | Yellow solid/powder | [3] |
| Purity Recommendation | ≥98% | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5][6] |
| Other Solvents | Chloroform | [3][4] |
| Stock Solution Storage | -20°C for up to 1 month | [1] |
| -80°C for up to 6 months | [1] | |
| Solid Compound Stability | ≥ 4 years at -20°C | [4] |
| Typical Experimental Range | 4 µM - 50 µM | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various experimental assays.
Materials and Equipment:
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protected microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile 0.22 µm syringe filter (optional, for cell culture applications)
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Calculation of Required Mass:
-
Determine the desired stock concentration and volume. For a 10 mM stock solution in 1 mL:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 396.4 g/mol × 1000 mg/g
-
Mass (mg) = 3.964 mg
-
-
Weighing this compound:
-
In a chemical fume hood or a designated powder handling area, accurately weigh 3.964 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder into a sterile, light-protected microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex vigorously for at least 2 minutes.
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for short intervals until the powder is completely dissolved and the solution is clear.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube. This step removes potential microbial contaminants.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled, light-protected microcentrifuge tubes.
-
Label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store at -80°C.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the concentrated stock solution directly into the cell culture medium immediately before use.
Procedure:
-
Thawing:
-
Remove a single aliquot of the frozen this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Dilution:
-
Determine the final concentration needed for your experiment. For example, to prepare 10 mL of medium with a final this compound concentration of 20 µM from a 10 mM stock:
-
V₁ (Stock Volume) = (C₂ × V₂) / C₁
-
V₁ = (20 µM × 10 mL) / 10,000 µM = 0.020 mL = 20 µL
-
-
Add 20 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
-
Mixing and Application:
-
Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure homogenous distribution and prevent precipitation.
-
Replace the existing medium in the cell culture plates with the freshly prepared this compound-containing medium.
-
-
Vehicle Control:
-
It is critical to include a vehicle control group in your experiment. Treat these cells with the same final concentration of DMSO as the experimental groups (e.g., 20 µL of DMSO in 10 mL of medium, which is 0.2% DMSO). To prevent unintended cellular effects, the final concentration of DMSO in the culture medium should ideally be kept below 0.1% (v/v).[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and its subsequent dilution for experimental use.
Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to downstream effects such as cell cycle arrest and the induction of autophagy.[1][3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Gartanin Quantification in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a prenylated xanthone (B1684191) found predominantly in the pericarp of mangosteen (Garcinia mangostana L.), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely validated and robust analytical technique. Additionally, alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Fourier Transform Infrared (FTIR) spectroscopy are discussed.
Analytical Methods for this compound Quantification
Several analytical methods have been successfully employed for the quantification of this compound in plant extracts. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and well-validated method.[3][4][5] For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are utilized.[6][7][8] An alternative and rapid method using Fourier Transform Infrared (FTIR) spectroscopy combined with chemometric analysis has also been reported, showing good correlation with HPLC data.[1][9]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a validated HPLC method for the quantification of this compound in mangosteen pericarp extract.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Enduro C-18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (B129727) (HPLC grade)[10]
-
Acetonitrile (B52724) (HPLC grade)[3][4]
-
Water (HPLC grade or purified)
-
Syringe filters (0.45 µm)
-
2. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 5 to 80 ppm.[1]
3. Sample Preparation (Mangosteen Pericarp Extract)
-
Extraction:
-
Grind the dried mangosteen pericarp into a fine powder.
-
Macerate the powder with 70% ethanol (B145695) for 72 hours.[2][10] Alternatively, an 80:20 acetone/water mixture can be used for effective extraction of a wide variety of xanthones.[5] Methanol has also been shown to be an optimal solvent.[7]
-
Filter the extract and concentrate it using a rotary evaporator to obtain a thick extract.[2]
-
-
Sample Solution:
4. Chromatographic Conditions
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (95:5, v/v).[1][3][4] An alternative is a gradient of 65-90% methanol in 0.1% formic acid over 30 minutes.[5]
-
Column Temperature: Ambient or controlled at 30 °C.[6]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: this compound can be detected at 375 nm[1][3][4] or 254 nm.[5]
5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Inject the prepared sample solution and record the peak area for this compound. Determine the concentration of this compound in the sample by interpolating the peak area on the calibration curve. The retention time for this compound is approximately 5.290 minutes under the specified isocratic conditions.[3][4]
Method Validation Parameters
A robust analytical method requires validation to ensure its accuracy, precision, and reliability. The following tables summarize typical validation parameters for the HPLC quantification of this compound.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | [3] |
| Limit of Detection (LOD) | 0.408 µg/mL | [6] |
| Limit of Quantification (LOQ) | 1.224 µg/mL | [6] |
| Accuracy (Recovery) | 101.48% | [3] |
| Precision (RSD %) | < 2% | [10] |
Table 2: Quantitative Data of this compound in Garcinia mangostana Pericarp Extracts from Different Locations
| Location of Plant Material | This compound Content (% w/w) | Reference |
| Bogor, West Java | 10.44% | [3][4] |
| Purwakarta, West Java | 8.76% | [3][4] |
| Subang, West Java | 8.08% | [3][4] |
| Tasikmalaya, West Java | 17.28% | [3] |
Table 3: Quantitative Data of this compound and Other Xanthones in Methanol Extract of Mangosteen Peel (µg/g)
| Compound | Concentration (µg/g) | Reference |
| This compound | 2398.96 | [6][7] |
| α-mangostin | 51062.21 | [6][7] |
| γ-mangostin | 11100.72 | [7] |
| 8-desoxythis compound | 1490.61 | [7] |
| β-mangostin | 1508.01 | [7] |
| Garcinone C | 513.06 | [7] |
| Garcinone D | 469.82 | [7] |
Alternative Analytical Methods
1. UPLC-MS/MS
For a more sensitive and selective quantification, especially in complex matrices or for low concentrations, UPLC-MS/MS is an excellent alternative. This technique combines the high separation efficiency of UPLC with the mass-resolving power of tandem mass spectrometry, allowing for precise identification and quantification. A study reported the quantification of this compound along with other xanthones and anthocyanins in mangosteen peel using UPLC-MS/MS.[6][7]
2. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, coupled with partial least squares (PLS) multivariate calibration, has been explored as a rapid and cost-effective alternative to HPLC for this compound quantification.[1][9] This method relies on correlating the FTIR spectral data with the this compound concentrations determined by a reference method like HPLC. The reported models showed high correlation coefficients (R² > 0.98), indicating good accuracy and precision.[1]
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the quantification of this compound in plant extracts.
This compound Signaling Pathway Involvement
While the primary focus of this document is on analytical methods, it is noteworthy that this compound's biological activities are linked to its influence on cellular signaling pathways. For instance, in human glioma cells, this compound has been reported to induce cell cycle arrest and autophagy, and suppress migration by involving the PI3K/Akt/mTOR and MAPK signaling pathways.[11] A simplified representation of this interaction is provided below.
Caption: this compound's inhibitory effect on key cellular signaling pathways.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
Gartanin in Western Blot Analysis of Signaling Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a prenylated xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has garnered significant attention in biomedical research for its potent anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] This molecule has been shown to modulate a variety of intracellular signaling pathways that are critical in the regulation of cell growth, proliferation, apoptosis, and autophagy.[1][4][5] Western blot analysis is an indispensable technique for elucidating the mechanisms of action of therapeutic compounds like this compound, allowing for the sensitive and specific quantification of changes in the expression and phosphorylation status of key signaling proteins.
These application notes provide a comprehensive guide for utilizing this compound in the Western blot analysis of critical signaling proteins. Detailed protocols, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate research and drug development efforts.
Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its biological effects by targeting multiple key signaling cascades implicated in cancer and other diseases. The primary pathways affected include the PI3K/Akt/mTOR pathway, the MAPK pathway, and the intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway in various cancer cell lines.[1][6] By downregulating the phosphorylation of key components such as PI3K, Akt, and mTOR, this compound can induce autophagy and inhibit cell proliferation.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gartanin-Mediated Apoptosis in Bladder Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartanin, a xanthone (B1684191) derived from the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anti-cancer properties. This document provides detailed application notes and experimental protocols for inducing apoptosis in bladder cancer cell lines using this compound. It summarizes the effective concentrations, molecular mechanisms, and key signaling pathways involved, presenting quantitative data in a clear, tabular format. Detailed methodologies for essential assays are provided to facilitate the replication and further investigation of this compound's therapeutic potential in bladder cancer research.
Introduction
Bladder cancer is a significant global health concern with high recurrence rates, necessitating the development of novel therapeutic strategies.[1] Natural phytochemicals are a valuable source for identifying new anti-cancer agents. This compound, a major xanthone in mangosteen, has demonstrated significant growth-inhibitory and pro-apoptotic effects across a range of human bladder cancer cell lines, including T24, RT4, 5637, HT1376, TCCSUP, RT4, UMUC3, and J82.[2][3] This compound induces apoptosis through a multi-targeted approach, primarily by inhibiting the mTOR pathway and activating the p53 signaling cascade.[1][3][4] These application notes serve as a comprehensive guide for researchers investigating the apoptotic effects of this compound on bladder cancer cells.
Data Presentation: Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various bladder cancer cell lines. The following tables summarize the key findings from published studies.
Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) | Reference |
| T24 | Mutant | ~15 - 20 | [1] |
| RT4 | Wild-type | ~10 - 15 | [1] |
| 5637 | Not Specified | Not Specified | [2] |
| HT1376 | Not Specified | Not Specified | [2] |
| TCCSUP | Not Specified | Not Specified | [2] |
| UMUC3 | Not Specified | Not Specified | [2] |
| J82 | Not Specified | Not Specified | [2] |
Note: Specific IC50 values can vary between experiments and should be determined empirically for each cell line and experimental condition.
Table 2: this compound's Effect on Apoptosis-Related Protein Expression
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| T24 | Bcl-2 | Down-regulation | [1] |
| T24 | Cleaved Caspase-3 | Up-regulation | [1] |
| T24 | Cleaved PARP | Up-regulation | [1] |
| RT4 | p53 | Up-regulation | [1] |
| RT4 | PUMA | Up-regulation | [1] |
| RT4 | Bax | Up-regulation | [1] |
| RT4 | Bcl-2 | Down-regulation | [1] |
| RT4 | Cleaved Caspase-3 | Up-regulation | [1] |
| RT4 | Cleaved PARP | Up-regulation | [1] |
Signaling Pathways
This compound induces apoptosis in bladder cancer cells by modulating multiple critical signaling pathways. The primary mechanisms involve the inhibition of the mTOR pathway, leading to autophagy and apoptosis, and the activation of the p53 tumor suppressor pathway.
Caption: this compound's dual mechanism of inducing apoptosis and autophagy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on bladder cancer cell lines.
Cell Culture and this compound Treatment
Objective: To maintain and treat bladder cancer cell lines (e.g., T24, RT4, 5637) with this compound.
Materials:
-
Bladder cancer cell lines (T24, RT4, 5637, etc.)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture bladder cancer cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to attach overnight.
-
Prepare working concentrations of this compound by diluting the DMSO stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the this compound-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis
Objective: To analyze the expression levels of apoptosis-related proteins.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
This compound represents a promising natural compound for the development of novel therapeutics against bladder cancer. It effectively induces apoptosis in bladder cancer cell lines through the modulation of the mTOR and p53 signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the anti-cancer mechanisms of this compound and to evaluate its potential as a chemotherapeutic agent. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Phytochemicals in Bladder Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gartanin's Effect on the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a xanthone (B1684191) derived from the mangosteen fruit (Garcinia mangostana), has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] One of its key mechanisms of action involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][4][5] The mTOR pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a common feature in many cancers.[6][7][8] this compound has been shown to suppress the mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells.[1][2][9] The inhibitory effect of this compound on the mTOR pathway can be cell-type specific, occurring through either the activation of AMPKα or the inactivation of AKT.[1][7] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on the mTOR pathway.
Key Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a central pathway in regulating cellular processes. This compound has been shown to inhibit this pathway, impacting downstream effectors.[9][10]
Caption: this compound's inhibitory action on the mTOR signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
A typical workflow for analyzing the effects of this compound on the mTOR pathway involves several key stages, starting with cell culture and treatment.[6]
References
- 1. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Gartanin: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a natural xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising compound in the field of neurodegenerative disease research. Its multifaceted pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory properties, make it a compelling candidate for the development of novel therapeutics against diseases such as Alzheimer's and Parkinson's. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Physicochemical Properties and Bioavailability
This compound is an isoprenylated xanthone that has demonstrated the ability to cross the blood-brain barrier (BBB) in in-vitro models, a critical characteristic for any centrally acting therapeutic agent.[1]
Mechanism of Action in Neuroprotection
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: this compound effectively scavenges free radicals, mitigating oxidative stress, a key pathological feature of many neurodegenerative disorders.[1] It reduces the generation of intracellular reactive oxygen species (ROS) induced by neurotoxic stimuli.[2]
-
Anti-inflammatory Effects: this compound demonstrates anti-inflammatory properties, which are crucial in combating the chronic neuroinflammation associated with neurodegenerative diseases.
-
Modulation of Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in neuronal survival and function. Notably, it upregulates the expression of Heme Oxygenase-1 (HO-1) and activates the AMP-activated protein kinase (AMPK) signaling cascade, which in turn can lead to the activation of Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2] This pathway is crucial for mitochondrial biogenesis and function, as well as cellular stress resistance.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Neuroprotective and Related Activities of this compound
| Activity | Cell Line/Model | Method | Effective Concentration/IC₅₀ | Reference |
| Neuroprotection against Glutamate-induced Toxicity | HT22 | MTT Assay | 1-10 µM | [2] |
| Inhibition of Aβ Aggregation | In vitro | Thioflavin T Assay | Data not available | [1] |
| BACE1 Inhibition | In vitro | Enzymatic Assay | Data not available | [1] |
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | Assay | IC₅₀/EC₅₀ | Reference |
| This compound | DPPH Radical Scavenging | Better than Trolox | [1] |
| Mangosteen Pericarp Extract | DPPH Radical Scavenging | 9.40 µg/mL |
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 mouse hippocampal cell line.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3, 1, 3, and 10 µM).[3] A vehicle control (DMSO) should be included. Incubate for 30 minutes.[3]
-
Induction of Glutamate Toxicity: Following the pre-treatment, add glutamate to the wells to a final concentration of 2 mM.[3] Do not add glutamate to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.[3]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis of Neuroprotective Signaling Pathways
This protocol describes the detection of key proteins in the HO-1 and AMPK signaling pathways modulated by this compound.
Materials:
-
HT22 cells
-
6-well plates
-
This compound
-
Glutamate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-HO-1, anti-SIRT1, anti-PGC-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Treatment: Seed HT22 cells in 6-well plates and treat with this compound and/or glutamate as described in the neuroprotection assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model
While specific in vivo studies on this compound for neurodegenerative diseases are limited, this protocol is adapted from a study on a related compound, gintonin, in an Aβ-induced Alzheimer's disease mouse model.[4] Researchers should optimize this protocol for this compound based on preliminary dose-finding studies.
Materials:
-
Alzheimer's disease mouse model (e.g., APP/PS1 or Aβ-injected mice)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing
Protocol:
-
Animal Model: Utilize a suitable mouse model of Alzheimer's disease. For an induced model, stereotaxically inject Aβ₁₋₄₂ oligomers into the hippocampus.
-
This compound Administration:
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Y-Maze: Assess short-term spatial working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological analysis (e.g., Nissl staining for neuronal loss, thioflavin S staining for amyloid plaques).
-
Conduct biochemical analyses on brain homogenates (e.g., ELISA for Aβ levels, Western blot for signaling proteins).
-
Signaling Pathway Diagrams
References
- 1. Oral Administration of Gintonin Protects the Brains of Mice against Aβ-Induced Alzheimer Disease Pathology: Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Neurons against Glutamate-Induced Cell Death in HT22 Cells: Independence of Nrf-2 but Involvement of HO-1 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Administration of Gintonin Protects the Brains of Mice against A β-Induced Alzheimer Disease Pathology: Antioxidant and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gartanin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of gartanin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound is a prenylated xanthone, a type of natural compound found in the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3][4][5]. Chemically, it is a relatively hydrophobic molecule, which means it has low solubility in water-based solutions like cell culture media[6][7]. While it is soluble in organic solvents like chloroform (B151607) and ethyl acetate, introducing it into an aqueous environment can cause it to "crash out" or precipitate, especially at higher concentrations[1][2]. This is a common challenge with hydrophobic compounds in cell culture applications[6][7][8].
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can manifest in several ways. Immediately upon adding your this compound stock solution to the media, you might observe a fine, cloudy haze, or distinct crystalline or amorphous particles[9]. Over a period of hours or days in the incubator, you might notice a thin film or sediment at the bottom of your culture vessel. Under a microscope, these precipitates can appear as small, sharp-edged crystals or non-descript debris, which can sometimes be mistaken for microbial contamination[9].
Q3: Can the final concentration of the solvent for the this compound stock solution affect precipitation?
A3: Absolutely. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro assays[10]. However, the final concentration of DMSO in your culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity[6][7]. While DMSO aids in the initial dissolution, a high concentration of it in the final working solution does not guarantee that this compound will remain soluble upon significant dilution in the aqueous media[6][7].
Q4: Could interactions with media components cause this compound to precipitate over time?
A4: Yes, delayed precipitation can occur due to interactions between this compound and components in the cell culture media, such as salts, amino acids, or proteins from fetal bovine serum (FBS)[6][9]. Additionally, changes in the media's environment during incubation, such as shifts in pH due to cellular metabolism or temperature fluctuations when moving vessels in and out of the incubator, can also decrease this compound's solubility over time[6][9].
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is a classic sign that the this compound concentration has exceeded its solubility limit in the aqueous environment of the cell culture medium[6][9]. This "crashing out" happens because the DMSO is rapidly diluted, leaving the hydrophobic this compound molecules unable to stay in solution[6][7].
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It's crucial to first determine its maximum soluble concentration in your specific media (See Protocol 1). |
| Rapid Dilution/"Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation[6][11]. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently vortexing or swirling the media[6][7]. |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions[6][7][9]. |
| High DMSO Concentration in Final Solution | While DMSO is used to dissolve this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution[6][7]. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%[6][7]. This may require preparing a more concentrated stock solution of this compound in DMSO if possible, or using the stepwise dilution method mentioned above. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation is often due to the compound's instability in the culture environment over time or interactions with media components[6][9].
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which may affect this compound's solubility[6]. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, especially if it is not properly buffered. This can affect the solubility of pH-sensitive compounds[9]. | Ensure your media is properly buffered for the CO2 concentration of your incubator. The use of HEPES buffer in the media can provide additional pH stability. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time[6][9]. | If your experimental design allows, try reducing the serum concentration. You could also test a different basal media formulation to see if the issue persists. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit[6][7]. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes[6]. |
| Compound Degradation | This compound may not be stable in the culture medium at 37°C over the duration of your experiment, and the degradation products could be insoluble. | Perform a stability study of this compound in your culture medium (See Protocol 2). If it is unstable, you may need to replenish it by changing the medium at regular intervals[11]. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary[9][10].
-
Prepare Serial Dilutions: In sterile tubes or a 96-well plate, prepare a series of 2-fold dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all dilutions and matches what you will use in your experiments (e.g., 0.1%)[11]. Include a vehicle control (media with the same final DMSO concentration but no this compound).
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours)[11].
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours)[9]. For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates[9].
-
Determine Maximum Soluble Concentration: The highest this compound concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions[9].
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To evaluate the chemical stability of this compound under your cell culture conditions over time.
Materials:
-
This compound solution in complete cell culture medium (at the highest intended working concentration)
-
Incubator (37°C, 5% CO2)
-
Sterile tubes for sample collection
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in pre-warmed complete culture medium at the highest concentration you plan to use in your experiments[11].
-
Aliquot and Incubate: Aliquot this solution into several sterile tubes, one for each time point you wish to test (e.g., 0, 2, 8, 24, 48 hours)[11].
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The "0 hour" sample should be frozen immediately after preparation.
-
Analysis: Once all time points have been collected, analyze the concentration of intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.
-
Evaluate Stability: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates that the compound is degrading under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for diluting this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia mangostana L.): Insights into Its Synthesis, Extraction, Determination, and Bioactivity | Semantic Scholar [semanticscholar.org]
- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing gartanin concentration for in vitro anti-cancer studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing gartanin for in vitro anti-cancer studies. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in vitro?
A1: The effective concentration of this compound varies significantly depending on the cancer cell line and the biological endpoint being measured (e.g., cytotoxicity, apoptosis, autophagy). Generally, IC50 values for cell viability range from approximately 4 µM to over 20 µM.[1][2][3][4] For instance, in bladder cancer cell lines, IC50 values have been reported to be between 4.1 and 18.1 µM.[1][3] In prostate cancer cell lines like 22Rv1 and PC3, IC50 values are around 8.32 µM and 13.56 µM, respectively.[2][5] It is crucial to determine the optimal concentration for your specific cell line and experimental setup through a dose-response study.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is a solid compound that is soluble in chloroform (B151607) and can be prepared in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications.[3][6] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To avoid solvent-induced toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1% (v/v).[1]
Q3: this compound treatment is not inducing the expected level of apoptosis. What could be the reason?
A3: Several factors could contribute to lower-than-expected apoptosis. Firstly, the concentration of this compound may be suboptimal for the specific cell line being used. It is advisable to perform a dose-response experiment to identify the optimal concentration for inducing apoptosis. Secondly, the treatment duration might be insufficient. For example, in T24 bladder cancer cells, significant apoptosis was observed after 48 hours of treatment with 20 µM this compound.[1] Lastly, this compound can also induce other cellular processes like autophagy, which can sometimes act as a survival mechanism.[7] Consider co-treatment with an autophagy inhibitor to see if it enhances apoptosis.
Q4: I am observing high variability in my cell viability assay results. What are the possible causes?
A4: High variability in cell viability assays can stem from several sources. Ensure that your this compound stock solution is properly dissolved and vortexed before each use to maintain a homogenous concentration. Inconsistent cell seeding density can also lead to variability; therefore, it is important to ensure a uniform number of cells are seeded in each well. Additionally, the incubation time with this compound should be consistent across all experiments, as the IC50 value can be time-dependent.[8] Finally, ensure that the final DMSO concentration is consistent and non-toxic across all wells, including the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency/Ineffectiveness | Suboptimal this compound concentration. | Perform a dose-response curve (e.g., 1-50 µM) to determine the IC50 for your specific cell line. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time. | |
| Cell line resistance. | Some cell lines may be inherently more resistant. Consider using a different cell line or investigating the molecular mechanisms of resistance. | |
| Precipitation in Culture Medium | Poor solubility of this compound. | Ensure the final DMSO concentration is kept low (<0.1%). Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a solubilizing agent, but validate its non-toxicity first. |
| Inconsistent Results | Inaccurate pipetting or cell seeding. | Calibrate pipettes regularly and ensure a homogenous cell suspension before seeding. |
| Degradation of this compound stock. | Store the this compound stock solution at -20°C and protect it from light.[3] Prepare fresh working solutions for each experiment. | |
| Unexpected Biological Response (e.g., Autophagy instead of Apoptosis) | This compound's multi-target nature. | This compound is known to induce both apoptosis and autophagy.[1][5][7] Use specific inhibitors (e.g., 3-MA for autophagy, Z-VAD-FMK for caspases) to dissect the specific pathways. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| 22Rv1 | Prostate Cancer | 8.32 ± 0.18 | Not Specified | Not Specified |
| PC3 | Prostate Cancer | 13.56 ± 0.20 | Not Specified | Not Specified |
| 22Rv1 | Prostate Cancer | 14.9 | 72 | MTT |
| LNCaP | Prostate Cancer | 15.3 | 72 | MTT |
| T24 | Bladder Cancer | 4.1 - 18.1 (range) | Not Specified | MTT |
| UM-UC-3 | Bladder Cancer | 4.1 - 18.1 (range) | Not Specified | MTT |
| HT-1376 | Bladder Cancer | 4.1 - 18.1 (range) | Not Specified | MTT |
| TCCSUP | Bladder Cancer | 4.1 - 18.1 (range) | Not Specified | MTT |
| T98G | Glioma | ~3-10 (effective range for cell cycle arrest) | Not Specified | Flow Cytometry |
| Hep3B | Hepatocellular Carcinoma | ~10-40 (effective range for cytotoxicity) | 24 | MTT |
| MDA-MB-231 | Breast Cancer | 17.09 | 48 | Not Specified |
Note: IC50 values can vary based on experimental conditions. This table provides a general reference range.[1][2][3][4][5][7][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Caspase-3, anti-LC3, anti-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's multi-target anti-cancer mechanism.
Caption: General workflow for in vitro this compound studies.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Technical Support Center: Addressing Gartanin Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers utilizing gartanin in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to this compound's cytotoxicity in non-cancerous cell lines. Our goal is to help you navigate your research with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A1: this compound, a xanthone (B1684191) from the mangosteen fruit, has demonstrated potent anti-cancer properties, often by inducing apoptosis and inhibiting critical signaling pathways in cancer cells.[1][2][3] While it is generally more cytotoxic to cancer cells, it can exhibit cytotoxic effects on non-cancerous cells, particularly at higher concentrations. For instance, the IC50 value for this compound in normal mouse neuron HT22 cells was found to be 54.2 μM, which is considerably higher than its IC50 in glioma cancer cells (10.8 μM), suggesting a degree of selectivity.[4][5] Similarly, the IC50 for wild-type mouse embryonic fibroblasts (MEFs) is approximately 12.3 μM.[2] An extract from Garcinia mangostana, containing this compound, also showed selective cytotoxicity against leukemic cells over normal human umbilical vein endothelial cells (HUVECs) and leukocytes.[6]
Q2: What are the typical IC50 values for this compound in non-cancerous versus cancerous cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between cell types. Below is a summary of reported IC50 values to help you determine an appropriate concentration range for your experiments.
| Cell Line Type | Cell Line | IC50 (μM) | Reference |
| Non-Cancerous | Mouse Embryonic Fibroblasts (MEF) | ~12.3 | [2] |
| p53 Knockout MEFs | ~18.5 | [2] | |
| TSC1 Knockout MEFs | ~31.2 | [2] | |
| Normal Mouse Neuron (HT22) | 54.2 | [4] | |
| Cancerous | Human Bladder Cancer (T24, RT4, etc.) | 4.1 - 18.1 | [2] |
| Human Prostate Cancer (22Rv1) | ~8.32 | [1] | |
| Human Prostate Cancer (PC3) | ~13.56 | [1] | |
| Human Glioma (T98G) | 10.8 | [4] |
Q3: What cellular pathways are affected by this compound in non-cancerous cells?
A3: this compound's effects on non-cancerous cells are linked to key signaling pathways that regulate cell growth and survival. In mouse embryonic fibroblasts (MEFs), the growth-inhibitory effect of this compound is dependent on the presence of p53 and TSC1 proteins.[2] This suggests an involvement of the mTOR pathway, a central regulator of cell metabolism and growth.[2][3] this compound has also been shown to modulate the MAPK signaling pathway in various cell types.[1] Understanding these pathways is crucial for interpreting experimental results.
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering unexpected or high cytotoxicity in your non-cancerous control cell lines can be a significant hurdle. This guide provides a step-by-step approach to troubleshoot these issues.
Problem: High cytotoxicity observed in non-cancerous control cells at expected non-toxic concentrations.
| Potential Cause | Recommended Action |
| 1. Suboptimal Cell Health | - Microscopic Examination: Before starting your experiment, always check your cells under a microscope for any signs of stress, such as changes in morphology or the presence of debris.[7] - Passage Number: Use cells from a low passage number, as high passage numbers can lead to genetic drift and altered sensitivity.[7] - Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.[8] |
| 2. Reagent Quality and Preparation | - This compound Stock Solution: Ensure your this compound is fully dissolved in a suitable solvent like DMSO. The final concentration of the solvent in your cell culture medium should be non-toxic (typically <0.1%).[8] - Media and Supplements: Use fresh, high-quality cell culture media and supplements.[7] |
| 3. Experimental Technique | - Cell Seeding Density: Optimize the cell seeding density to ensure the cells are in their logarithmic growth phase during the experiment.[8] - Pipetting Errors: Use calibrated pipettes and maintain a consistent technique to avoid variability between wells.[9] - Edge Effects: To minimize evaporation in 96-well plates, avoid using the outer wells or fill them with sterile PBS.[7] |
| 4. Cell Line Specific Sensitivity | - Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value for your specific non-cancerous cell line. |
Experimental Protocols
Key Experiment: MTT Assay for Cell Viability
This protocol outlines the steps for a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability after treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your non-cancerous cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizing Key Concepts
To further aid in understanding the experimental processes and molecular pathways involved, the following diagrams have been generated.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Gartanin Solubility for Biological Assays
Welcome to the technical support center for gartanin, a valuable natural compound for various biological studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your biological assays.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound for biological assays due to its hydrophobic nature. This guide provides systematic solutions to common problems.
Problem: this compound powder is not dissolving in the chosen solvent.
Possible Causes:
-
Incorrect Solvent Selection: this compound is a lipophilic compound with poor aqueous solubility.
-
Insufficient Solvent Volume: The amount of solvent may not be enough to dissolve the desired concentration of this compound.
-
Low Temperature: The dissolution rate may be slow at room temperature.
-
Compound Aggregation: this compound particles may clump together, hindering dissolution.
Solutions:
-
Select an Appropriate Organic Solvent:
-
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective. This compound is soluble in DMSO at concentrations up to 125 mg/mL (315.31 mM), though this may require sonication.[1] Another source suggests a solubility of at least 20 mg/mL in DMSO.
-
Other suitable organic solvents include chloroform, ethyl acetate (B1210297), methanol, and acetone.[2][3]
-
This compound is insoluble in n-hexane and has very low solubility in water.[2][4]
-
-
Optimize Dissolution Conditions:
-
Sonication: Use an ultrasonic bath to break down particle aggregates and enhance dissolution.[1][5]
-
Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.[5]
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Problem: this compound precipitates when the stock solution is diluted in aqueous buffer or cell culture medium.
Possible Cause:
-
Poor Aqueous Solubility: this compound is poorly soluble in aqueous environments, and dilution of the organic stock solution can cause it to crash out of solution.
-
High Final Concentration of Organic Solvent: High concentrations of solvents like DMSO can be toxic to cells. For most cell lines, the final DMSO concentration should be kept below 0.1% (v/v).
Solutions:
-
Optimize the Dilution Process:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gradual Addition: Add the this compound stock solution dropwise to the aqueous buffer or medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
-
Utilize Solubility Enhancers:
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used to form micelles that encapsulate this compound and increase its apparent solubility in aqueous solutions.[6][7][8][9] A low final concentration (e.g., <0.1%) is recommended to minimize cytotoxicity.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding its hydrophobic regions and increasing its water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose. While specific data for this compound is limited, a similar compound, α-mangostin, showed significantly increased solubility with γ-cyclodextrin.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It can achieve a solubility of up to 125 mg/mL (315.31 mM) with the aid of sonication.[1] For applications where DMSO is not suitable, other organic solvents like ethanol, methanol, acetone, chloroform, and ethyl acetate can be used, although the maximum achievable concentration may be lower.[2][3]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[10]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: My this compound precipitates in the cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide above for detailed solutions, which include optimizing your dilution technique and using solubility enhancers like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD).
Q5: Are there any established protocols for using solubility enhancers with this compound?
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (315.31 mM) | Requires sonication. | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | ||
| Chloroform | Soluble | Qualitative data. | [12] |
| Ethyl Acetate | Soluble | Qualitative data. | [2] |
| Methanol | Soluble | Qualitative data. | [3] |
| Acetone | Soluble | Qualitative data. | [3] |
| n-Hexane | Insoluble | Qualitative data. | [2] |
| Water | Insoluble | Predicted water solubility is 0.01 g/L. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Calculate the required mass of this compound. (Molecular Weight of this compound: 396.44 g/mol )
-
Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound this compound (FDB002621) - FooDB [foodb.ca]
- 5. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Gartanin Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of gartanin to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
For long-term stability, this compound powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1] Some suppliers also recommend storage at 2-8°C, so it is always best to consult the product-specific information sheet provided by the manufacturer.
Q2: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions are less stable than the powdered form and require colder temperatures for storage. For storage up to six months, it is recommended to keep stock solutions at -80°C.[3] For shorter periods of up to one month, storage at -20°C is acceptable.[3] It is advisable to prepare fresh solutions for optimal results and to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound at room temperature?
While this compound may be shipped at room temperature, it is not recommended for long-term storage.[1] For powdered this compound, some suppliers suggest that it can be stored at 4°C for up to two years.[3] However, for maximum stability, especially for long-term storage, -20°C is the preferred temperature.
Troubleshooting Guide
Issue 1: I am observing a decrease in the potency or activity of my this compound sample over time.
This could be due to degradation of the this compound molecule. Several factors can contribute to the degradation of xanthones and other phenolic compounds, and these may also affect this compound.
-
Potential Cause 1: Improper Storage Temperature. As outlined in the FAQs, this compound requires specific temperatures for storage to maintain its stability. Storing it at room temperature or even at 4°C for extended periods may lead to gradual degradation.
-
Potential Cause 2: Exposure to Light. Many phenolic compounds are sensitive to light. Although specific photostability data for this compound is limited, it is a good laboratory practice to protect this compound powder and solutions from light by storing them in amber vials or wrapping the containers in aluminum foil.
-
Potential Cause 3: Oxidation. The antioxidant properties of this compound suggest that it is susceptible to oxidation.[3][4] Exposure to air (oxygen) over time, especially at higher temperatures, can lead to oxidative degradation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) if possible, particularly for long-term storage of the solid form.
-
Potential Cause 4: Inappropriate pH of the Solution. The stability of phenolic compounds can be highly dependent on the pH of the solution. A study on the related xanthone, alpha-mangostin, showed that it degrades under acidic conditions.[5] It is crucial to consider the pH of your solvent system and buffer if you are working with this compound in solution for extended periods.
Issue 2: My this compound solution has changed color.
A change in the color of your this compound solution could be an indicator of degradation.
-
Potential Cause: Degradation and Formation of Chromophoric Byproducts. The degradation of phenolic compounds can lead to the formation of new chemical species that absorb light differently, resulting in a color change. This is often a sign that the original compound is no longer pure. If you observe a color change, it is recommended to analyze the purity of your sample using a suitable analytical method like HPLC.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability |
| Powder (Solid) | -20°C | ≥ 4 years[1] |
| 4°C | 2 years[3] | |
| Stock Solution | -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.
-
Objective: To determine the concentration of this compound in a sample.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
0.45 µm syringe filters
-
-
Chromatographic Conditions (Example): [6][7][8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in an isocratic or gradient elution. An example of an isocratic mobile phase is acetonitrile:water (95:5) containing 0.1% phosphoric acid.[6][7][8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or chloroform) at a known concentration.[4][9] From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Recommended storage workflow for this compound powder and solutions.
Caption: Troubleshooting guide for this compound degradation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:33390-42-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Insights from degradation studies of alpha mangostin from Garcinia mangostana: key findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Gartanin
Welcome to the technical support center for the large-scale synthesis of gartanin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this promising bioactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Troubleshooting Guide & FAQs
This section provides solutions to common problems that may arise during the multi-step synthesis of this compound. The questions are organized by the major synthetic stages.
Stage 1: Friedel-Crafts Acylation for Xanthone (B1684191) Core Formation
Q1: Low yield of the xanthone core (1,3-dihydroxy-5,8-dimethoxyxanthone) is observed. What are the potential causes and solutions?
A1: Low yields in the Friedel-Crafts acylation of phloroglucinol (B13840) with 2,3,6-trimethoxybenzoic acid are a common issue. Several factors can contribute to this:
-
Moisture: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., P₂O₅/MeSO₃H, ZnCl₂/POCl₃). Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reaction Temperature: Inadequate temperature control can lead to side reactions or incomplete conversion. The optimal temperature for this condensation is typically elevated, but excessive heat can cause decomposition. A step-wise heating program may improve yields.
-
Stoichiometry of Reagents: An incorrect ratio of phloroglucinol to the benzoic acid derivative or an insufficient amount of the condensing agent can limit the reaction. Titrate your reagents and ensure accurate measurements.
-
Side Reactions: Phloroglucinol is highly reactive and can undergo self-condensation or form other unwanted byproducts under harsh acidic conditions.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Dry all solvents and glassware thoroughly. Handle hygroscopic reagents in a glovebox.
-
Optimize Catalyst and Solvent: While Eaton's reagent (P₂O₅/MeSO₃H) is commonly cited, other Lewis acids like AlCl₃ or BF₃·OEt₂ could be explored, though they may present their own challenges with polyhydroxylated aromatics.
-
Gradual Addition: Add the benzoic acid derivative to the phloroglucinol and catalyst mixture slowly and at a controlled temperature to manage the exothermic reaction and minimize side product formation.
Q2: The purification of the xanthone core is difficult due to the formation of a complex mixture. How can this be improved?
A2: The crude product of the Friedel-Crafts acylation can be a mixture of the desired product, unreacted starting materials, and polymeric byproducts.
Purification Strategy:
-
Aqueous Work-up: After quenching the reaction (e.g., with ice water), a thorough aqueous work-up is crucial to remove the acid catalyst and water-soluble impurities.
-
Solvent Extraction: Use a suitable organic solvent like ethyl acetate (B1210297) to extract the product. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting materials.
-
Column Chromatography: This is often unavoidable. A silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate) is typically effective. Careful monitoring by Thin Layer Chromatography (TLC) is essential to separate the desired product from closely related impurities.
Stage 2: Prenylation of the Xanthone Core
Q3: The prenylation step results in a mixture of C-prenylated and O-prenylated products. How can I favor C-prenylation?
A3: The regioselectivity of prenylation on a polyhydroxylated xanthone is a significant challenge. The formation of O-prenylated ethers versus the desired C-prenylated this compound precursor depends on the reaction conditions.
Strategies to Promote C-Prenylation:
-
Choice of Base and Solvent: Using a non-polar solvent and a weaker base can favor C-alkylation. Forcing the reaction towards the phenoxide ion in a polar, aprotic solvent will favor O-alkylation.
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can promote Friedel-Crafts-type alkylation directly onto the aromatic ring.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and selectivity in the prenylation of some phenolic compounds, often with shorter reaction times.[1]
Q4: Multiple prenylated products (mono-, di-, and tri-prenylated) are formed, leading to low yield of the desired di-prenylated intermediate. How can this be controlled?
A4: The presence of multiple reactive sites on the xanthone core makes controlling the degree of prenylation difficult.
Control Measures:
-
Stoichiometry of Prenylating Agent: Carefully control the molar ratio of the prenylating agent (e.g., prenyl bromide) to the xanthone substrate. A slight excess of the prenylating agent might be needed, but a large excess will lead to over-prenylation.
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC. Stopping the reaction at the optimal time is crucial to maximize the yield of the di-prenylated product and minimize the formation of tri-prenylated byproducts. Lowering the reaction temperature may also improve selectivity.
-
Purification: A robust purification method, such as preparative HPLC or multiple-column chromatography, will likely be necessary to isolate the desired isomer.
Stage 3: Demethylation to Yield this compound
Q5: The demethylation of the methoxy (B1213986) groups is incomplete or unselective. What are the best reagents and conditions for this step?
A5: The final step of removing the methyl ethers to yield the free hydroxyl groups of this compound requires a reagent that can cleave aryl methyl ethers without degrading the rest of the molecule.
Recommended Demethylation Methods:
-
Boron Tribromide (BBr₃): This is a powerful and often effective reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (B109758). However, it is a hazardous reagent and requires careful handling.
-
Hot Aqueous Morpholine (B109124): As reported by Bennett et al., heating with aqueous morpholine can achieve demethylation.[2] This method may offer better selectivity in some cases compared to harsher Lewis acids.
-
Other Reagents: Other reagents like hydrobromic acid (HBr) in acetic acid or pyridinium (B92312) hydrochloride can also be used, but the conditions need to be carefully optimized to avoid side reactions.
Troubleshooting Incomplete Demethylation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. For BBr₃, slowly warming the reaction to room temperature and stirring for several hours is often necessary.
-
Stoichiometry of Reagent: Use a sufficient excess of the demethylating agent, especially if multiple methoxy groups are present.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the reagent and hydrolyze any boron complexes formed.
Quantitative Data Summary
The following table summarizes the estimated yields and conditions for the large-scale synthesis of this compound based on literature reports for similar xanthone syntheses. It is important to note that these values are illustrative and will require optimization for a specific large-scale process.
| Reaction Stage | Key Reagents | Typical Conditions | Estimated Yield (%) | Purity (%) | Key Challenges |
| 1. Friedel-Crafts Acylation | 2,3,6-trimethoxybenzoic acid, Phloroglucinol, P₂O₅/MeSO₃H | 80-120 °C, 4-8 h | 40-60 | 85-90 (after chromatography) | Regioselectivity, anhydrous conditions, purification |
| 2. Diprenylation | 1,3-dihydroxy-5,8-dimethoxyxanthone, Prenyl bromide, Base (e.g., K₂CO₃) or Lewis Acid (e.g., BF₃·OEt₂) | 25-60 °C, 12-24 h | 30-50 (of desired isomer) | >95 (after preparative HPLC) | C- vs. O-alkylation, control of prenylation degree |
| 3. Demethylation | Diprenylated intermediate, BBr₃ or Morpholine/H₂O | -78 °C to 25 °C (BBr₃), Reflux (Morpholine) | 50-70 | >98 (after final purification) | Incomplete reaction, side-product formation |
Experimental Protocols
Protocol 1: Synthesis of 1,3-dihydroxy-5,8-dimethoxyxanthone (Xanthone Core)
-
Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methanesulfonic acid.
-
Reagent Addition: While stirring, slowly add phosphorus pentoxide (P₂O₅) to the methanesulfonic acid. The mixture will become warm.
-
Addition of Reactants: To this mixture, add phloroglucinol and 2,3,6-trimethoxybenzoic acid.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate is filtered, washed with cold water, and dried. Alternatively, the aqueous mixture can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: C-Prenylation of 1,3-dihydroxy-5,8-dimethoxyxanthone
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the xanthone core in a suitable anhydrous solvent (e.g., dioxane or dichloromethane).
-
Catalyst/Base Addition: Add a Lewis acid catalyst (e.g., BF₃·OEt₂) or a mild base.
-
Prenylating Agent: Add prenyl bromide dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the formation of the product by TLC.
-
Work-up: Quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude mixture of prenylated products is separated by preparative reverse-phase HPLC to isolate the desired di-prenylated isomer.
Protocol 3: Demethylation to this compound
-
Reaction Setup: Dissolve the purified di-prenylated intermediate in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow addition of methanol, followed by water.
-
Extraction: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Final Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Gartanin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of gartanin, a promising isoprenylated xanthone (B1684191) from mangosteen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a bioactive secondary metabolite found in the mangosteen fruit (Garcinia mangostana) with a range of potential therapeutic activities, including anticancer, antioxidant, and anti-inflammatory properties. However, like many other xanthones, this compound's clinical potential is hampered by its poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility and extensive first-pass metabolism in the liver.
Q2: What are the primary metabolic pathways for this compound?
Studies suggest that this compound undergoes both Phase I and Phase II metabolism, primarily in the liver.[1] The main metabolic transformations include hydroxylation and conjugation, such as sulfation and glucuronidation.[1] This rapid metabolism significantly reduces the amount of active this compound that reaches systemic circulation.
Q3: Are there any dietary factors that can influence this compound absorption?
Yes, the co-administration of this compound with a high-fat meal has been reported to contribute to its absorption.[1][2] This is a common phenomenon for lipophilic compounds, as fats can enhance their solubilization and absorption through various physiological mechanisms.
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be explored to overcome the poor oral bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and enhance its absorption.
-
Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs) and phospholipid complexes can improve the solubility and absorption of lipophilic drugs like this compound.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Low and Variable this compound Concentration in Plasma Samples
Possible Cause 1: Poor Solubility and Dissolution in GI Fluids
-
Troubleshooting:
-
Formulation Approach: Consider formulating this compound into a nano-sized dosage form (e.g., solid lipid nanoparticles) or a phospholipid complex to improve its solubility and dissolution rate.
-
Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of this compound and its metabolites.
-
Possible Cause 2: Extensive First-Pass Metabolism
-
Troubleshooting:
-
Co-administration: Investigate the co-administration of this compound with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if ethically and scientifically justifiable for your research model.
-
Formulation Strategy: Utilize formulations like nanoparticles that can be absorbed through the lymphatic system, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.
-
Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies
Possible Cause 1: Fed vs. Fasted State of Animals
-
Troubleshooting:
-
Standardize Conditions: Strictly control the feeding schedule of your animal models. As high-fat meals can affect this compound absorption, ensure all animals are in the same prandial state (either fasted or fed a standardized meal) before and during the experiment.
-
Possible Cause 2: Formulation Instability
-
Troubleshooting:
-
Characterization: Thoroughly characterize your this compound formulation for particle size, zeta potential, and encapsulation efficiency before each in vivo study to ensure consistency.
-
Stability Studies: Conduct stability studies of your formulation under relevant storage and physiological conditions (e.g., simulated gastric and intestinal fluids).
-
Quantitative Data
Due to limited publicly available pharmacokinetic data specifically for this compound, the following table presents data for α-mangostin, a structurally related and well-studied xanthone from mangosteen, to provide a comparative reference for the challenges in achieving oral bioavailability for this class of compounds.
Table 1: Pharmacokinetic Parameters of α-Mangostin in Rodents (for Reference)
| Parameter | Value | Species | Dosage and Administration | Source |
| Cmax | 357 ng/mL | Mice | 100 mg/kg mangosteen extract (36 mg/kg α-mangostin), oral | [3] |
| Tmax | 1 hour | Mice | 100 mg/kg mangosteen extract (36 mg/kg α-mangostin), oral | [3] |
| AUC (0-24h) | 2,807 nmol/hr | Mice | 100 mg/kg mangosteen extract (36 mg/kg α-mangostin), oral | [3] |
| Absolute Bioavailability | Extremely low (not quantifiable) | Rats | 20 mg/kg pure α-mangostin, oral | [4] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic solvent (e.g., acetone, ethanol)
-
Distilled water
Method: High-Shear Homogenization followed by Ultrasonication
-
Preparation of Lipid Phase: Dissolve this compound and the solid lipid in the organic solvent by heating to a temperature above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature or in an ice bath to solidify the lipid, forming the SLNs.
-
Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any unentrapped this compound and excess surfactant.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Phospholipid Complex
This protocol provides a general method for preparing a phospholipid complex to enhance the lipophilicity of this compound.
Materials:
-
This compound
-
Phosphatidylcholine
-
Anhydrous organic solvent (e.g., dichloromethane, ethanol)
-
n-Hexane
Method: Solvent Evaporation
-
Dissolution: Dissolve this compound and phosphatidylcholine in the anhydrous organic solvent in a round-bottom flask in a specific molar ratio (e.g., 1:1 or 1:2).
-
Reaction: Reflux the mixture for a set period (e.g., 2-3 hours) under a nitrogen atmosphere.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
Precipitation and Washing: Add n-hexane to the flask and stir to precipitate the complex. Collect the precipitate by filtration and wash with n-hexane to remove any unreacted lipids.
-
Drying: Dry the resulting this compound-phospholipid complex under vacuum.
-
Characterization: Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: this compound enhances androgen receptor degradation.
Experimental Workflow
Caption: Experimental workflow for in vivo oral bioavailability assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound as an Isoprenylated Xanthone from Mangosteen (Garcinia mangostana L.): Insights into Its Synthesis, Extraction, Determination, and Bioactivity | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
managing off-target effects of gartanin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gartanin in cellular models. The information is designed to help manage and interpret the multi-targeted effects of this natural compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-targeting agent, meaning it doesn't have a single primary mechanism but affects several key cellular pathways simultaneously.[1][2] Its anti-cancer effects are attributed to its ability to:
-
Inhibit the mTOR pathway , which leads to reduced protein synthesis and the induction of autophagy.[1]
-
Activate the p53 pathway and down-regulate Bcl-2, leading to the induction of apoptosis (programmed cell death).[1][2]
-
Inhibit the NEDDylation pathway , a crucial process for protein degradation. This leads to the breakdown of oncogenes like Skp2 and an increase in tumor suppressors like p27.[3][4]
-
Modulate other signaling pathways including AKT, MAPK, and NF-κB.[1][3]
-
Induce Endoplasmic Reticulum (ER) Stress , which can contribute to apoptosis and the degradation of proteins like the androgen receptor.[5]
-
Activate the JNK signaling pathway , which can lead to a pro-survival autophagic response in some cancer cells.[6]
Q2: In which cellular models has this compound been studied?
A2: this compound has been evaluated in a variety of cancer cell lines, including:
-
Urinary Bladder Cancer: T24, RT4, HT1376, 5637, TCCSUP, UMUC3, J82[1][7]
-
Prostate Cancer: PC3, 22Rv1[3]
-
Liver Cancer (Hepatocellular Carcinoma): Hep3B, HepG2, Huh7[6]
-
Glioma: T98G[8]
-
Various other cancer cell lines including breast, colon, sarcoma, glioma, melanoma, and leukemia.[3]
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published data, IC50 values (the concentration required to inhibit the growth of 50% of cells) generally fall within the 4 µM to 25 µM range.[1][3][9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q4: Is the autophagy induced by this compound a pro-survival or pro-death mechanism?
A4: The role of autophagy in response to this compound treatment appears to be context-dependent. In some hepatocellular carcinoma cells, this compound-induced autophagy has been identified as a protective, pro-survival mechanism.[6] Inhibition of this autophagic response potentiated apoptotic cell death.[6] However, in other models like urinary bladder cancer, autophagy is presented as one of the anti-cancer mechanisms alongside apoptosis.[1] Researchers should investigate the role of autophagy in their specific cellular model, for example, by using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed even at low concentrations. | Cell line is highly sensitive to one of this compound's many targets. | Perform a detailed dose-response and time-course experiment to find a therapeutic window where specific pathway modulation can be observed without widespread cell death.[10] |
| Off-target effects unrelated to the primary pathway of interest are causing toxicity. | Use rescue experiments. For example, if you are studying mTOR inhibition, does overexpressing a constitutively active mTOR mutant rescue the cells from death? This can help distinguish on-target from off-target toxicity.[11] | |
| Inconsistent results between experiments. | This compound stock solution degradation or precipitation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C. Before use, ensure the compound is fully dissolved. |
| Cell culture conditions are variable (e.g., passage number, confluency). | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| Expected downstream marker is not changing (e.g., no change in p-mTOR). | The specific cell line may utilize a different pathway for the observed effect. | This compound's effect on the mTOR pathway can be mediated differently in various cells (e.g., via AMPKα activation in T24 cells vs. AKT inactivation in RT4 cells).[1] Broaden your analysis to include markers from other known this compound-affected pathways (p53, NEDDylation, JNK).[1][3][6] |
| The time point of analysis is not optimal. | Perform a time-course experiment. Changes in protein phosphorylation can be rapid and transient, while changes in total protein expression take longer. | |
| Both apoptosis and autophagy are observed, complicating data interpretation. | This is an expected outcome of this compound's multi-targeting nature. | To isolate the effects, use inhibitors for one of the pathways. For example, use a pan-caspase inhibitor like Z-VAD-FMK to block apoptosis and observe the effects on autophagy, or use an autophagy inhibitor like 3-MA to study apoptosis in isolation.[6][8] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RT4 | Bladder Cancer | ~15-20 (effective concentration) | [1] |
| T24 | Bladder Cancer | ~15-20 (effective concentration) | [1] |
| Various Bladder Cancer Lines | Bladder Cancer | 4.1 - 18.1 | [9] |
| 22Rv1 | Prostate Cancer | 8.32 ± 0.18 | [3] |
| PC3 | Prostate Cancer | 13.56 ± 0.20 | [3] |
| PC3/Skp2 (overexpressing) | Prostate Cancer | ~4 | [4] |
| T98G | Glioma | ~10 (effective concentration) | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to start with is 1 µM to 50 µM.
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.[3]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[1][3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using a best-fit regression curve.[1]
Protocol 2: Western Blot Analysis for Pathway Activation
Objective: To assess the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare lysates for electrophoresis by adding Laemmli sample buffer and denaturing at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include: p-mTOR, mTOR, p-AKT, AKT, p-p70S6K, p70S6K, p53, Bax, Bcl-2, Caspase-3, PARP, LC3B, Skp2, p27, p-JNK, JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence system. Use a loading control like α-Tubulin or GAPDH to ensure equal protein loading.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: A typical experimental workflow for studying this compound.
Caption: A logical flowchart for troubleshooting experiments.
References
- 1. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an isoprenylated xanthone from the mangosteen fruit (Garcinia mangostana), is an androgen receptor degradation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Gartanin Separation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of gartanin.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor resolution between this compound and other xanthones (e.g., α-mangostin, γ-mangostin).
-
Question: My chromatogram shows overlapping peaks for this compound and other xanthones. How can I improve the separation?
-
Answer: Poor resolution is a common challenge when separating structurally similar compounds like xanthones. Here are several parameters you can adjust:
-
Optimize the Mobile Phase Composition: The ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase is critical. A slight decrease in the organic solvent percentage can increase retention times and improve separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from methanol (B129727) to acetonitrile (B52724), or vice versa, can alter the selectivity of the separation due to their different solvent properties.
-
Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly affect the ionization state of phenolic compounds like this compound. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, can suppress the ionization of hydroxyl groups, leading to sharper peaks and better separation.[1][2][3]
-
Lower the Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase.
-
Consider a Different Column: If optimizing the mobile phase is insufficient, you may need a column with a different selectivity. While C18 columns are commonly used, a column with a different packing material or a smaller particle size could provide the necessary resolution.[4]
-
Issue 2: this compound peak is tailing.
-
Question: My this compound peak is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions: Strong interactions between the hydroxyl groups on this compound and active sites (silanols) on the silica-based column packing can cause tailing. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or phosphoric acid) to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if the problem persists, replace the column.
-
Issue 3: Retention time for this compound is shifting between injections.
-
Question: The retention time for my this compound peak is not consistent. What could be causing this variability?
-
Answer: Inconsistent retention times can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions. It may require flushing with 10-20 column volumes of the new mobile phase.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate and, consequently, shifting retention times.[5][6] If you suspect a pump issue, consult your instrument's manual for maintenance procedures.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting point for developing an HPLC method for this compound?
-
A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic or phosphoric acid. A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating this compound from other components in a mixture.[3]
-
-
Q2: What detection wavelength is best for this compound?
-
Q3: How should I prepare a this compound standard solution?
-
A3: this compound standard can be dissolved in a solvent like methanol or acetonitrile to prepare a stock solution.[7] This stock solution is then serially diluted to create calibration standards. It is recommended to store the stock solution at a low temperature (e.g., 4°C) and protect it from light.
-
-
Q4: Can I use the same HPLC method for quantifying this compound in different sample matrices?
Experimental Protocols
The following is a generalized experimental protocol for the HPLC separation of this compound, based on common methods found in the literature.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample containing this compound (e.g., mangosteen peel extract)
2. Standard Solution Preparation
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in methanol or acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
3. Sample Preparation
-
For solid samples (e.g., dried mangosteen peel), extract the analytes using a suitable solvent such as an acetone/water mixture (80:20).[3]
-
The crude extract may need further cleanup using solid-phase extraction (SPE) to remove interfering compounds.[1][2]
-
Before injection, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 0.1% phosphoric acid.
-
B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.
-
-
Elution Mode: Isocratic or gradient elution can be used.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes typical HPLC parameters and results for the separation of this compound and related xanthones.
| Parameter | Method 1 | Method 2 |
| Column | Enduro C-18 (250 mm x 4.6 mm)[1][2] | Standard C-18 RP[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (95:5)[1][2] | 65-90% Methanol in 0.1% Formic Acid (Gradient)[3] |
| Flow Rate | 1.0 mL/min[1][2] | Not specified |
| Detection | PDA at 375 nm[1][2] | UV at 254 nm[3] |
| Retention Time (this compound) | 5.290 min[1][2] | Not specified |
| Retention Time (α-mangostin) | 5.801 min[1][2] | Not specified |
| Retention Time (γ-mangostin) | 4.707 min[1][2] | Not specified |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bot Verification [rasayanjournal.co.in]
selecting appropriate solvents for gartanin extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents for gartanin extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a prenylated xanthone (B1684191), a type of bioactive secondary metabolite.[1] It is predominantly extracted from the pericarp (peel or rind) of the mangosteen fruit (Garcinia mangostana L.).[1][2] While α-mangostin is the most abundant xanthone in mangosteen, this compound is another significant xanthone with various reported biological activities, including anticancer properties.[2]
Q2: Which solvents are commonly used for this compound extraction?
A2: A variety of organic solvents are used for the extraction of xanthones, including this compound, from mangosteen pericarp. The choice of solvent is critical as it significantly impacts the extraction yield and the profile of extracted compounds. Commonly used solvents include:
The polarity of the solvent plays a key role, with medium polarity solvents like ethanol (B145695) and acetone (B3395972) often showing high efficacy for total xanthone extraction.[4][5]
Q3: What is the solubility of this compound in different solvents?
A3: this compound's solubility influences the choice of extraction and purification solvents. It is reported to be soluble in chloroform (B151607) and ethyl acetate (B1210297), but insoluble in n-hexane. This differential solubility is often exploited during the purification stages, such as in column chromatography.
Q4: Are there greener extraction methods available for this compound?
A4: Yes, modern green extraction techniques are being explored to reduce the reliance on organic solvents and improve efficiency. Pressurized Hot Water Extraction (PHWE) is one such method. A study demonstrated that PHWE at 120 °C yielded the highest concentrations of this compound, α-mangostin, and γ-mangostin.[7] Supercritical fluid extraction (SFE) using carbon dioxide with ethanol as a co-solvent is another advanced technique that has been successfully used for xanthone extraction.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent Choice: The selected solvent may not be optimal for this compound solubility. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be adequate for efficient mass transfer. 3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the maturity and geographical source of the mangosteen. 4. Inadequate Sample Preparation: Large particle size of the pericarp powder can limit solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate). Consider using a solvent mixture. 2. Parameter Optimization: Increase extraction time or temperature according to the chosen method (e.g., for maceration, extend the duration; for Soxhlet, ensure sufficient cycles). For PHWE, an extraction temperature of 120°C has been shown to be effective.[7] 3. Source Material Verification: Use high-quality, dried mangosteen pericarp from a reliable source. 4. Sample Grinding: Grind the dried pericarp into a fine powder to increase the surface area for extraction. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Polar Compounds: Solvents like ethanol and methanol (B129727) can co-extract polar substances such as tannins and anthocyanins. | 1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For instance, partition a methanolic extract with n-hexane to remove non-polar impurities, followed by partitioning with a solvent like dichloromethane (B109758) or ethyl acetate to isolate this compound.[6] 2. Chromatographic Purification: Employ column chromatography (e.g., vacuum liquid chromatography or flash chromatography) with a step-wise gradient of solvents (e.g., n-hexane-ethyl acetate) to separate this compound from other compounds.[2] |
| Degradation of this compound | 1. Exposure to Light and Heat: Xanthones can be sensitive to prolonged exposure to high temperatures and UV light. 2. Improper Storage of Extract: Storing the extract in inappropriate conditions can lead to degradation. | 1. Controlled Extraction Conditions: Perform extraction under controlled temperature and protect the setup from direct light. 2. Proper Storage: Store the dried extract in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended. Studies on mangosteen pericarp extract stability have shown it to be quite stable for up to 180 days at temperatures ranging from 4°C to 40°C.[3] |
| Difficulty in Isolating Pure this compound | 1. Similar Polarity of Xanthones: this compound is often co-extracted with other xanthones like α-mangostin, which have similar chemical properties, making separation challenging. 2. Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not be providing adequate resolution. | 1. Advanced Chromatographic Techniques: Utilize high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for high-resolution separation.[9] 2. Method Development: Optimize the chromatographic method by trying different solvent systems and gradients. Thin-layer chromatography (TLC) can be used for rapid method development and monitoring of fractions.[2] |
Data on Solvent Selection for Xanthone Extraction
While specific comparative data on this compound yield with different solvents is limited, the following table summarizes findings on total xanthone and antioxidant yields from mangosteen pericarp, which can guide solvent selection.
| Solvent | Extraction Method | Extraction Time | Key Findings | Reference |
| Acetone | Maceration | 48 hours | Highest total xanthone yield (32.83 ± 1.92 mg/g) | [4][5] |
| Ethanol | Maceration | 24 hours | Highest antioxidant yield | [4][5] |
| Methanol | Not specified | Not specified | Optimum solvent for extract yield from the outer pericarp (3.5%) | [5] |
| Ethyl Acetate | Not specified | Not specified | Good antioxidant activity | |
| 70% Ethanol | Maceration | 72 hours | Successfully used for the isolation of this compound | [2] |
| 95% Ethanol | Maceration | 7 days | Yielded 1.19 mg/g of total xanthones | [3] |
| 95% Ethanol | Maceration (no shaker) | Not specified | Yielded 31.55 mg/g of total xanthones from 5g of powder in 100mL | [3] |
| Water | Maceration | 48 hours | Lowest total xanthone yield (19.46 ± 0.67 mg/g) | [4][5] |
Note: The yields of total xanthones are often used as a primary indicator for the efficiency of the extraction of individual xanthones like this compound.
Experimental Protocol: Maceration and Column Chromatography for this compound Isolation
This protocol is a detailed methodology for the extraction and isolation of this compound from mangosteen pericarp based on published literature.[2]
1. Preparation of Plant Material:
-
Obtain dried pericarp of Garcinia mangostana L.
-
Grind the dried pericarp into a fine powder.
2. Maceration (Extraction):
-
Weigh 5 kg of the pericarp powder and place it in a large container.
-
Add 5 L of 70% ethanol to the powder.
-
Allow the mixture to macerate for a specified period (e.g., 72 hours), with occasional stirring.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a vacuum rotary evaporator to obtain a thick brown extract.
3. Chromatographic Separation (Purification):
-
Preparation for Chromatography:
-
Take a portion of the thick extract (e.g., 25 g) and impregnate it onto silica (B1680970) gel (e.g., 50 g).
-
-
Vacuum Liquid Chromatography (VLC):
-
Pack a VLC column with silica gel.
-
Load the impregnated sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be:
-
n-hexane
-
n-hexane-Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 8:2, 1:1)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Further Purification (if necessary):
-
Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Perform further purification of these combined fractions using techniques like radial chromatography or preparative HPLC until a pure compound is obtained.
-
4. Purity Analysis:
-
Assess the purity of the isolated this compound using TLC with multiple eluent systems.
-
Determine the melting point of the pure compound.
-
Confirm the identity of the compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Compounds from Extract Ethanol Pericarp Mangosteen (Garcinia mangostana Linn.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Gartanin IC50 Determination in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of gartanin in various cancer cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its IC50 value important?
A1: this compound is a natural xanthone (B1684191) compound found in the mangosteen fruit that has demonstrated anti-cancer properties.[1] Determining its IC50 value, the concentration at which it inhibits 50% of cancer cell growth, is a critical first step in assessing its potential as a therapeutic agent. This value helps in comparing its potency across different cancer types and in designing further preclinical studies.
Q2: Which cancer cell lines have been tested with this compound?
A2: this compound has been evaluated against a range of cancer cell lines, including but not limited to bladder, prostate, breast, colon, glioma, melanoma, and leukemia cell lines.[2]
Q3: What are the common methods for determining the IC50 of this compound?
A3: The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4][5]
Q4: I am observing high variability in my IC50 results for this compound. What could be the cause?
A4: High variability in IC50 values for natural compounds like this compound can be attributed to several factors, including the purity of the this compound sample, variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration in media), and the specific methodology and data analysis used.[6]
Q5: My formazan (B1609692) crystals in the MTT assay are not dissolving completely. How can I fix this?
A5: Incomplete formazan solubilization is a common issue. Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or an acidified isopropanol (B130326) solution. Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution. If crystals persist, gentle pipetting to break up clumps may be necessary.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance | Contamination of media or reagents; Phenol (B47542) red in media interfering with absorbance reading. | Use fresh, sterile reagents. Use phenol red-free media during the MTT assay or wash cells with PBS before adding the MTT reagent.[7] | Wells with media and MTT reagent only (no cells). |
| Low Absorbance Readings | Insufficient cell number; Low metabolic activity of cells; this compound precipitation at high concentrations. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Check the solubility of this compound in your culture medium and consider using a vehicle control (e.g., DMSO) at the same concentration used for this compound dilutions. | Untreated control cells should have an absorbance in the optimal range (typically 0.8-1.5). |
| Inconsistent Results Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with technique. Avoid using the outermost wells of the plate or fill them with sterile PBS or media.[7] | Multiple replicate wells for each condition. |
| Cell Viability Over 100% at Low this compound Concentrations | This compound may have hormetic effects (stimulatory at low doses); Overgrowth of control cells leading to cell death and reduced MTT signal. | This is not uncommon with natural products. Report the data as observed. To address control cell overgrowth, optimize the initial cell seeding density and duration of the experiment to ensure control cells remain in the exponential growth phase.[6] | A time-course experiment with control cells to determine the optimal endpoint. |
| This compound Interfering with the MTT Assay | This compound as a colored compound or having reducing properties can directly reduce MTT. | Test this compound in a cell-free system by adding it to media with MTT reagent. If a color change occurs, this compound is directly reducing MTT. Consider using an alternative viability assay like Sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay.[7] | Wells with media, MTT, and this compound at various concentrations (no cells). |
Data Presentation: IC50 Values of this compound
| Cancer Type | Cell Line | Reported IC50 (µM) | Reference |
| Bladder Cancer | T24, UM-UC-3, HT-1376, TCCSUP | 4.1 - 18.1 | [8] |
| Prostate Cancer | 22Rv1 | 14.9 | [9] |
| Prostate Cancer | LNCaP | 15.3 | [9] |
| Glioma | T98G | 10.8 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
MTT Assay for IC50 Determination of this compound
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and vehicle (DMSO) only as a negative control and wells with untreated cells as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis (e.g., using software like GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: this compound's multi-target effects on cancer cell signaling pathways.
This compound has been shown to activate AMP-activated protein kinase (AMPKα) and inhibit the PI3K/Akt signaling pathway.[8][10] Activation of AMPKα and inhibition of Akt both lead to the suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[8] Inhibition of mTOR, in turn, induces autophagy, a cellular self-degradation process that can lead to cell death.[8] Furthermore, this compound can activate the p53 tumor suppressor pathway, leading to apoptosis (programmed cell death).[8] this compound also activates the c-Jun N-terminal kinase (JNK) pathway, which is involved in both autophagy and apoptosis.[2]
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of an experiment to determine the IC50 value of this compound.
Caption: A streamlined workflow for determining the IC50 of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
issues with gartanin stability in physiological buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of gartanin in physiological buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring isoprenylated xanthone (B1684191) found in the mangosteen fruit (Garcinia mangostana). It is investigated for various pharmacological activities, including as an androgen receptor degradation enhancer. Like many polyphenolic compounds, this compound's structure, which includes multiple hydroxyl groups, makes it susceptible to degradation under certain experimental conditions, particularly in aqueous physiological buffers. Instability can lead to a loss of biological activity and the formation of degradation products, resulting in unreliable and irreproducible experimental data.
Q2: What are the main factors affecting this compound stability in physiological buffers?
While specific degradation kinetics for this compound are not extensively published, based on the behavior of related xanthones and polyphenolic compounds, the primary factors affecting its stability are:
-
pH: Xanthone structures are often susceptible to degradation in neutral to alkaline conditions. Studies on similar compounds have shown sensitivity to alkaline hydrolysis[1].
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds[2][3].
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of polyphenols.
-
Oxygen: Dissolved oxygen in buffers can lead to oxidative degradation of the phenolic hydroxyl groups on the this compound molecule.
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What is happening?
This is likely due to the low aqueous solubility of this compound. This compound is a lipophilic molecule, and information on related xanthones like α-mangostin indicates very low water solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous physiological buffer or cell culture medium, the compound can crash out of solution, forming a precipitate.
Q4: How can I improve the solubility and stability of this compound in my experiments?
Several strategies can be employed to address both solubility and stability issues:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Control: Maintain the pH of your buffer in the slightly acidic to neutral range (pH 6.0-7.4) if your experimental system allows. Avoid highly alkaline conditions.
-
Temperature and Light Protection: Prepare solutions fresh and protect them from light by using amber vials or covering containers with aluminum foil. Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions are kept at room temperature or 37°C.
-
Use of Antioxidants: For cell-free assays, the inclusion of a small amount of an antioxidant like ascorbic acid might help prevent oxidative degradation, although its compatibility with your specific experiment must be verified.
-
Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or solid dispersions have been shown to improve the solubility and stability of similar poorly soluble compounds[4].
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in physiological buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in buffer/media | Low aqueous solubility of this compound. | 1. Decrease the final working concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay (usually <0.5%).3. Briefly sonicate the solution after dilution to aid dissolution.4. Consider using a formulation aid like a cyclodextrin (B1172386) if compatible with your experiment. |
| Loss of biological activity over time | Chemical degradation of this compound in the aqueous environment. | 1. Prepare fresh working solutions of this compound for each experiment.2. Minimize the incubation time at 37°C as much as possible.3. Protect the solution from light during incubation.4. If possible, de-gas buffers to remove dissolved oxygen before adding this compound. |
| Inconsistent results between experiments | Variability in this compound stability due to minor differences in experimental conditions. | 1. Standardize the preparation of this compound solutions, including the age of the stock solution, final co-solvent concentration, and pH of the buffer.2. Ensure consistent temperature and light exposure conditions across all experiments.3. Perform a stability check of this compound in your specific buffer system over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general method for preparing a this compound working solution for in vitro assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Physiological buffer or cell culture medium, pre-warmed to the desired temperature (e.g., 37°C)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
For the working solution, thaw a stock solution aliquot.
-
Serially dilute the stock solution in your physiological buffer or cell culture medium to the desired final concentration. It is recommended to perform dilutions in a stepwise manner to minimize precipitation.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5%.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessing this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a specific physiological buffer.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% phosphoric acid
-
This compound
-
The physiological buffer of interest (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of this compound in the physiological buffer at the desired concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration. A validated HPLC method for this compound can use a mobile phase of acetonitrile and water with 0.1% phosphoric acid (95:5) at a flow rate of 1.0 mL/min, with detection at 375 nm[5].
-
Incubate the this compound solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability.
-
Visualizations
This compound Stability Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
Proposed this compound Degradation Pathway
Caption: Factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Analysis of Gartanin and Alpha-Mangostin: Unveiling Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents has led to the exploration of natural compounds with therapeutic potential. Among these, xanthones derived from the pericarp of the mangosteen fruit (Garcinia mangostana) have garnered significant attention. This guide provides a detailed comparative analysis of the anticancer activities of two prominent xanthones: gartanin and alpha-mangostin (B1666899). Both compounds have demonstrated potent cytotoxic and tumor-inhibitory effects, yet they exhibit distinct mechanisms of action that warrant a closer examination for their potential applications in oncology research and drug development. This document synthesizes available experimental data to offer an objective comparison of their efficacy and molecular targets.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and alpha-mangostin across various cancer cell lines as reported in independent studies. It is important to note that variations in experimental conditions, such as cell density and incubation time, can influence IC50 values.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| T24 | Bladder Cancer | ~15 | Not Specified | [1] |
| RT4 | Bladder Cancer | ~10 | Not Specified | [1] |
| UM-UC-3 | Bladder Cancer | 4.1-18.1 | Not Specified | [2] |
| HT-1376 | Bladder Cancer | 4.1-18.1 | Not Specified | [2] |
| TCCSUP | Bladder Cancer | 4.1-18.1 | Not Specified | [2] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | [3] |
| 22Rv1 | Prostate Cancer | Not Specified | Not Specified | [3] |
Table 2: Comparative Cytotoxicity (IC50 Values) of Alpha-Mangostin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 3.57 | 24 | [4] |
| MCF-7 | Breast Cancer | 2.74 | 48 | [4] |
| MDA-MB-231 | Breast Cancer | 3.35 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | 2.26 | 48 | [4] |
| T47D | Breast Cancer | 7.5±0.5 | 24 | [5] |
| SKBR-3 | Breast Cancer | 7.46 | 48 | [6] |
| LNCaP | Prostate Cancer | 5.9-22.5 | Not Specified | [7] |
| 22Rv1 | Prostate Cancer | 5.9-22.5 | Not Specified | [7] |
| DU145 | Prostate Cancer | 5.9-22.5 | Not Specified | [7] |
| PC3 | Prostate Cancer | 5.9-22.5 | Not Specified | [7] |
| HL60 | Leukemia | 10 | 72 | [8] |
| HeLa | Cervical Cancer | <10 | 24 | [9] |
| SiHa | Cervical Cancer | <20 | 24 | [9] |
| DLD-1 | Colon Cancer | >15 | Not Specified | [7] |
| SCC-15 | Squamous Cell Carcinoma | <7.5 | Not Specified | [7] |
| U-118 MG | Glioblastoma | >7.5 | Not Specified | [7] |
Mechanisms of Anticancer Activity
This compound and alpha-mangostin exert their anticancer effects through distinct and overlapping signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
This compound: A Novel NEDDylation Inhibitor
This compound has been identified as a potent inhibitor of the NEDDylation pathway, a crucial process for the function of cullin-RING ligases (CRLs), which are involved in protein degradation.[3] By inhibiting the NEDD8-activating enzyme (NAE), this compound disrupts the CRL-mediated ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis.[2][3]
Furthermore, this compound has been shown to modulate the mTOR (mammalian target of rapamycin) signaling pathway.[1] In some cancer cells, it activates AMPKα and inhibits AKT, leading to the downregulation of key mTOR effectors like p70S6K and 4E-BP1, which in turn induces autophagy.[1] this compound also upregulates p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1][10]
Caption: this compound's multifaceted anticancer mechanism.
Alpha-Mangostin: A Multi-Targeting Agent
Alpha-mangostin has been extensively studied and is known to modulate a wider array of signaling pathways. It is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key mechanisms include:
-
PI3K/Akt Pathway Inhibition: Alpha-mangostin suppresses the phosphorylation of Akt, a key survival kinase, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.[4][6]
-
MAPK Pathway Modulation: It can activate pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway in certain cancer cells.[5][8]
-
NF-κB Inhibition: Alpha-mangostin has been shown to suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[7]
-
RXRα Degradation: It can promote the degradation of retinoid X receptor alpha (RXRα), which in turn affects the PI3K/Akt signaling pathway.[6]
-
Fatty Acid Synthase (FAS) Inhibition: Alpha-mangostin inhibits the expression and activity of FAS, an enzyme overexpressed in many cancers and crucial for their growth and survival.[4]
Caption: Alpha-mangostin's diverse anticancer mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activities of this compound and alpha-mangostin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alpha-mangostin for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or alpha-mangostin for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Protein Extraction: Treat cells with this compound or alpha-mangostin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
Caption: General experimental workflow for anticancer activity assessment.
Conclusion
Both this compound and alpha-mangostin, xanthones from Garcinia mangostana, exhibit significant anticancer properties, albeit through distinct primary mechanisms. This compound's novel role as a NEDDylation inhibitor presents a unique therapeutic avenue, while the multi-targeting capabilities of alpha-mangostin across several key cancer-related pathways underscore its broad-spectrum potential.
Alpha-mangostin is more extensively studied, with a larger body of evidence supporting its efficacy across a wider range of cancer cell lines. In some instances of direct comparison within the same cancer type, alpha-mangostin appears to exhibit greater potency. However, the efficacy of both compounds is highly dependent on the specific cancer cell type and its underlying molecular characteristics.
Further research, including head-to-head comparative studies under standardized conditions and in vivo models, is warranted to fully elucidate the therapeutic potential of both this compound and alpha-mangostin. Such studies will be crucial in determining their suitability as standalone therapies or as adjuvants to conventional cancer treatments, ultimately paving the way for their clinical translation. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. famecancermuseum.com [famecancermuseum.com]
- 9. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gartanin and Other Mangosteen Xanthones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the biological activities of gartanin and other prominent xanthones derived from the mangosteen fruit (Garcinia mangostana), namely alpha-mangostin (B1666899) and gamma-mangostin (B22920). This document synthesizes experimental data on their anticancer, anti-inflammatory, and antioxidant properties, presents detailed experimental methodologies for key assays, and visualizes relevant signaling pathways and workflows.
Quantitative Comparison of Biological Activities
The therapeutic potential of this compound, alpha-mangostin, and gamma-mangostin has been evaluated across a spectrum of biological assays. The following tables summarize their cytotoxic, anti-inflammatory, and antioxidant activities, primarily represented by half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of greater potency.
Anticancer Activity
This compound and other mangosteen xanthones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their efficacy, however, varies depending on the specific xanthone (B1684191) and the cancer cell type.
| Xanthone | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | T24 (Bladder Cancer) | 4.1 - 18.1 | [1][2] |
| UM-UC-3 (Bladder Cancer) | 4.1 - 18.1 | [2] | |
| HT-1376 (Bladder Cancer) | 4.1 - 18.1 | [2] | |
| TCCSUP (Bladder Cancer) | 4.1 - 18.1 | [2] | |
| PC3 (Prostate Cancer) | 13.56 ± 0.20 | [3] | |
| 22Rv1 (Prostate Cancer) | 8.32 ± 0.18 | [3] | |
| Alpha-Mangostin | RT4, T24, 5637, UMUC3, HT1376, J82, TCCSUP (Bladder Cancer) | 7.0 - 9.8 | [1] |
| LNCaP, 22Rv1, DU145, PC3 (Prostate Cancer) | 5.9 - 22.5 | ||
| T47D (Breast Cancer) | 7.5 ± 0.5 | [4] | |
| MCF-7 (Breast Cancer) | 9.69 | [5] | |
| MDA-MB-231 (Breast Cancer) | 11.37 | [5] | |
| SKBR-3 (Breast Cancer) | 7.46 | [5] | |
| Gamma-Mangostin | HT-29 (Colon Cancer) | 68 | [6] |
| HCT116, SW480, RKO, HT29, DLD1, LS174T (Colon Cancer) | 10 - 15 | [6] | |
| MIA PaCa-2 (Pancreatic Cancer) | 11.7 (48h), 4.2 (72h) | [6] | |
| PANC-1 (Pancreatic Cancer) | 25 (48h), 10.2 (72h) | [6] | |
| SK-BR-3 (Breast Cancer) | 4.97 | [6] |
Anti-inflammatory Activity
Mangosteen xanthones exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators.
| Xanthone | Assay | IC50 | Reference(s) |
| Alpha-Mangostin | Nitric Oxide (NO) Production in RAW 264.7 cells | 3.1 µM | [1] |
| Nitric Oxide (NO) Production in RAW 264.7 cells | 12.4 µM | [7] | |
| Gamma-Mangostin | Nitric Oxide (NO) Production in RAW 264.7 cells | 6.0 µM | [1] |
| Nitric Oxide (NO) Production in RAW 264.7 cells | 10.1 µM | [7] |
Antioxidant Activity
The antioxidant capacity of these xanthones is a key aspect of their therapeutic potential, with gamma-mangostin showing particularly strong activity in some assays.
| Xanthone | Assay | IC50 (µg/mL) | Reference(s) |
| Alpha-Mangostin | DPPH Radical Scavenging | 7.4 | [8] |
| Gamma-Mangostin | DPPH Radical Scavenging | 8.43 | [9] |
Signaling Pathways and Mechanisms of Action
This compound, alpha-mangostin, and gamma-mangostin exert their biological effects by modulating a variety of cellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, these xanthones can induce apoptosis and inhibit proliferation by targeting key regulatory pathways. This compound has been shown to inhibit the mTOR pathway, leading to autophagy and apoptosis.[10] Alpha-mangostin is known to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation. Gamma-mangostin can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Wnt/β-catenin pathway.[6][11]
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these xanthones are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Alpha-mangostin has been shown to suppress the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of mangosteen xanthones.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the xanthone solution.
-
Reaction Initiation: Mix the xanthone solution with a DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rodents for In Vivo Anti-inflammatory Activity
This is a widely used model to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test xanthone (e.g., orally or intraperitoneally) at a specific time before inducing inflammation.
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Western Blotting for Apoptosis Marker Analysis
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Experimental and Drug Discovery Workflow
The discovery and development of therapeutic agents from natural products like mangosteen xanthones typically follow a structured workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
validating gartanin as a novel therapeutic agent for neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of gartanin, a natural xanthone (B1684191) derived from the mangosteen fruit, as a potential therapeutic agent for neuroprotection. Through objective comparisons with other neuroprotective agents and supported by experimental data, this document aims to validate this compound's potential in the field of neurodegenerative disease research.
Comparative Performance of Neuroprotective Agents
The neuroprotective efficacy of this compound has been evaluated in preclinical studies, primarily focusing on its ability to mitigate oxidative stress-induced neuronal cell death. This section compares the performance of this compound with its related xanthones, α-mangostin and γ-mangostin, and two clinically relevant neuroprotective agents, Edaravone and N-acetylcysteine (NAC).
Table 1: In Vitro Neuroprotective Activity Against Oxidative Stress
| Compound | Model | Insult | Concentration/Dosage | Outcome Measure | Result | Citation |
| This compound | HT22 mouse hippocampal cells | Glutamate (B1630785) (2 mM) | 0.3, 1, 3, 10 µM | Cell Viability (MTT assay) | Significant protection at 1-10 µM | [1] |
| α-Mangostin | SH-SY5Y neuroblastoma cells | MPP+ | Pre-treatment | Cell Viability | Concentration-dependent protection | [2] |
| PC12 cells | Not specified | >100 µM | Neuroprotective activity (EC50) | >100 µM | [3] | |
| γ-Mangostin | HT22 mouse hippocampal cells | Glutamate (5 mM) | 2.5, 5 µM | Cell Viability | Stronger protection than NAC | [4] |
| Primary rat cortical cells | H2O2 or Xanthine/Xanthine Oxidase | Not specified | Neuroprotection | Prominent protection | [5] | |
| Edaravone | PC12 cells | Not specified | 69.98 ± 5.73 μM | Neuroprotective activity (EC50) | 69.98 ± 5.73 μM | [3] |
| N-acetylcysteine (NAC) | HT22 mouse hippocampal cells | Glutamate (5 mM) | Not specified | Cell Viability | Protective effect observed | [4] |
Note: Direct comparison of efficacy is challenging due to variations in experimental models, insults, and methodologies across different studies. The data presented should be interpreted within the context of each individual study.
Mechanisms of Action: A Comparative Overview
This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily centered on combating oxidative stress. Below is a comparison of its mechanism with other neuroprotective agents.
Table 2: Comparison of Neuroprotective Mechanisms
| Agent | Primary Mechanism | Key Signaling Pathways Involved | Citation |
| This compound | Antioxidant | Upregulation of Heme Oxygenase-1 (HO-1) independent of Nrf2; Activation of AMPK/SIRT1/PGC-1α pathway. | [6] |
| α-Mangostin | Antioxidant, Anti-apoptotic | Reduction of ROS, modulation of Bax/Bcl-2 ratio, suppression of caspase-3 activation. | [2] |
| γ-Mangostin | Antioxidant, Anti-apoptotic | Inhibition of ROS production, modulation of MAPK signaling, inhibition of intrinsic mitochondrial apoptotic pathway. | [7] |
| Edaravone | Free radical scavenger | Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). | [8][9] |
| N-acetylcysteine (NAC) | Glutathione (B108866) precursor, Antioxidant | Replenishes intracellular glutathione (GSH) levels, direct ROS scavenging. | [10][11] |
Signaling Pathways and Experimental Workflow
This compound's Neuroprotective Signaling Pathway
The following diagram illustrates the key signaling cascade activated by this compound in response to oxidative stress, leading to neuroprotection.
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotection
The diagram below outlines a typical experimental workflow to evaluate the neuroprotective effects of a compound like this compound.
Caption: Workflow for in vitro neuroprotection assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT22 mouse hippocampal neuronal cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well for viability assays or larger plates for protein analysis.
-
Treatment:
-
After 24 hours of incubation, the medium is replaced with serum-free DMEM.
-
Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for 1-2 hours.
-
Subsequently, glutamate (e.g., 2-5 mM) is added to induce excitotoxicity, and cells are incubated for another 24 hours.
-
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells).
Intracellular Reactive Oxygen Species (ROS) Measurement
-
Probe Loading: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Normalization: ROS levels are typically normalized to the control group.
Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, p-AMPK, AMPK, β-actin) overnight at 4°C.
-
Secondary Antibody: After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-apoptotic properties. Its mechanism of action, involving the Nrf2-independent activation of HO-1 and the AMPK/SIRT1/PGC-1α pathway, presents a novel therapeutic avenue. While direct comparative data with other neuroprotective agents is limited, the available evidence suggests its efficacy is comparable to or, in some instances, potentially greater than other natural compounds like γ-mangostin. Further in-depth studies, including in vivo models of neurodegenerative diseases and direct head-to-head comparisons with established neuroprotectants, are warranted to fully elucidate its therapeutic potential and validate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Oxidative Neurotoxicity and Scopolamine-Induced Memory Impairment by γ-Mangostin: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Neurons against Glutamate-Induced Cell Death in HT22 Cells: Independence of Nrf-2 but Involvement of HO-1 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of γ-mangostin Isolated from the Peel of Garcinia mangostana against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Gartanin: A Comparative Analysis of its Efficacy Against Established mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of gartanin, a natural xanthone (B1684191), with well-established mTOR inhibitors. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for research and drug development purposes.
I. Comparative Efficacy: this compound vs. Known mTOR Inhibitors
The following tables summarize the available quantitative data on the inhibitory activities of this compound and known mTOR inhibitors. It is crucial to note that the nature of the available data for this compound differs from that of the established inhibitors. While rapamycin (B549165), everolimus, and temsirolimus (B1684623) have been characterized in direct in vitro kinase assays against the mTOR protein, the data for this compound is derived from cellular assays that measure the downstream effects of mTOR pathway inhibition or overall cell viability.
Table 1: In Vitro mTOR Kinase Inhibition
| Compound | Target | IC₅₀ (in cell-free assay) | Source |
| Rapamycin | mTORC1 (allosteric) | ~0.1 nM (in HEK293 cells) | [1] |
| Everolimus (RAD001) | mTOR (FKBP12) | 1.6-2.4 nM | [1] |
| Temsirolimus (CCI-779) | mTOR | 1.76 µM | [1] |
| This compound | mTOR pathway | Data not available |
Note: A direct IC₅₀ value for this compound from an in vitro mTOR kinase assay is not currently available in the reviewed scientific literature. The subsequent tables present data from cellular assays.
Table 2: Cellular mTOR Pathway Inhibition
| Compound | Cell Line | Assay | Effective Concentration | Source |
| This compound | T24 and RT4 (Bladder Cancer) | Western Blot (inhibition of p70S6 and 4E-BP1 phosphorylation) | 15-20 µM | [1] |
| This compound | T98G (Glioma) | Western Blot (inhibition of PI3K/Akt/mTOR phosphorylation) | 10 µM | |
| Rapamycin | T98G and U87-MG (Glioma) | Cell Viability (MTT Assay) | IC₅₀ = 2 nM and 1 µM, respectively |
Table 3: Anti-proliferative Activity (Cell Viability)
| Compound | Cell Line(s) | IC₅₀ (Growth Inhibition) | Source |
| This compound | T24, UM-UC-3, HT-1376, TCCSUP (Bladder Cancer) | 4.1-18.1 µM | |
| This compound | T98G (Glioma) | 10.8 µM | |
| This compound | 22Rv1 and LNCaP (Prostate Cancer) | 14.9 µM and 15.3 µM, respectively | |
| Everolimus (RAD001) | BT474 (Breast Cancer) | 71 nM (total cells) | |
| Temsirolimus (CCI-779) | A498 (Renal Cancer) | 0.35 µM |
Summary of Efficacy:
Direct comparison of the potency of this compound to rapamycin, everolimus, and temsirolimus is challenging due to the lack of in vitro kinase assay data for this compound. However, the available cellular data indicates that this compound inhibits the mTOR signaling pathway at micromolar concentrations. In contrast, rapamycin and its analogs (everolimus) demonstrate mTOR inhibition at nanomolar concentrations in both cell-free and cellular assays. Temsirolimus exhibits a micromolar IC₅₀ in cell-free assays, which is in a similar range to the effective cellular concentrations of this compound.
This compound appears to act on the mTOR pathway through multiple mechanisms, including the activation of AMPKα and inactivation of AKT, leading to the inhibition of downstream effectors p70S6 and 4E-BP1.[1] This multi-target effect distinguishes it from the direct allosteric inhibition of mTORC1 by rapamycin.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
1. In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of purified mTOR protein and its inhibition by a test compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against mTOR kinase activity in a cell-free system.
-
Materials:
-
Purified recombinant mTOR protein.
-
Substrate (e.g., inactive S6K1 or 4E-BP1).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods).
-
Kinase assay buffer (typically contains HEPES, MgCl₂, MnCl₂, DTT).
-
Test compounds (e.g., this compound, rapamycin) at various concentrations.
-
96-well plates.
-
Phosphorimager or appropriate detection system for non-radioactive methods (e.g., antibody-based detection like HTRF or ELISA).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the purified mTOR enzyme, the substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this is done using a phosphorimager. For non-radioactive assays, this can be achieved using a phospho-specific antibody in an ELISA or HTRF format.
-
Plot the percentage of mTOR activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces mTOR activity by 50%.
-
2. Western Blot Analysis for mTOR Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling cascade within cells, providing an indication of pathway activity.
-
Objective: To assess the effect of a compound on the phosphorylation of mTOR downstream targets such as p70S6K and 4E-BP1.
-
Materials:
-
Cell lines of interest.
-
Cell culture reagents.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and blotting system (e.g., PVDF membrane).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Culture cells to the desired confluency and treat them with various concentrations of the test compound for a specified duration.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
3. MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the IC₅₀ of a compound for cell growth inhibition.
-
Materials:
-
Cell lines of interest.
-
96-well cell culture plates.
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
III. Visualizing the mTOR Signaling Pathway and this compound's Mechanism of Action
The following diagrams illustrate the mTOR signaling pathway and the proposed mechanism of action for this compound.
Caption: The mTOR Signaling Pathway.
Caption: Proposed Mechanism of this compound's Action on the mTOR Pathway.
References
Gartanin's Engagement with Cellular Targets: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Gartanin, a prenylated xanthone (B1684191) isolated from the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its potential as a therapeutic agent, particularly in oncology. Its mechanism of action is multifaceted, with evidence pointing to its interaction with several key cellular pathways. This guide provides an objective comparison of this compound's activity across its primary cellular targets, supported by available experimental data, to aid researchers in evaluating its potential and specificity.
Summary of this compound's Cellular Target Affinity
This compound has been identified as a modulator of the NEDDylation pathway, the androgen receptor (AR) signaling cascade, and the mTOR (mammalian target of rapamycin) pathway. The following table summarizes the quantitative data available for this compound's activity against these targets.
| Target Pathway | Assay Type | Cell Line / System | Readout | IC50 / EC50 / Binding Affinity | Reference |
| NEDDylation | In vitro Ubc12 NEDDylation Assay | Cell-free | Inhibition of Ubc12-NEDD8 conjugation | ~10.33 µM | [1] |
| Cell Growth Assay (attributed to NEDDylation inhibition) | 22Rv1 (Prostate Cancer) | Inhibition of cell growth | 8.32 ± 0.18 µM | [1] | |
| Cell Growth Assay (attributed to NEDDylation inhibition) | PC3 (Prostate Cancer) | Inhibition of cell growth | 13.56 ± 0.20 µM | [1] | |
| Androgen Receptor (AR) | Fluorescence Polarization Competitive Binding Assay | Cell-free | Binding affinity to AR | 10.8 µM | [2] |
| Cell-based FRET Assay | - | AR antagonist activity | ~8.5 µM | [2] | |
| mTOR Pathway | Western Blot | T24 and RT4 (Bladder Cancer) | Inhibition of p70S6 and 4E-BP1 phosphorylation | Not Quantified (Qualitative) |
In-Depth Look at this compound's Primary Targets
NEDDylation Pathway Inhibition
This compound has been identified as a novel inhibitor of the NEDDylation pathway, a crucial process for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting the NEDD8-activating enzyme (NAE), this compound prevents the conjugation of NEDD8 to CRLs, leading to the accumulation of CRL substrates.[1] One key consequence of this inhibition is the degradation of S-phase kinase-associated protein 2 (Skp2), a proto-oncogenic F-box protein, and the upregulation of the tumor suppressor F-box and WD repeat domain-containing 2 (FBXW2).[1] This disruption of the ubiquitin-proteasome system ultimately contributes to cell growth inhibition and the induction of autophagy.[1]
An in vitro assay measuring the conjugation of NEDD8 to the E2 enzyme Ubc12 demonstrated that this compound inhibits this process with an IC50 of approximately 10.33 µM.[1] The growth inhibitory effects of this compound in prostate cancer cell lines, with IC50 values of 8.32 µM in 22Rv1 and 13.56 µM in PC3 cells, are attributed to this NEDDylation-inhibiting activity.[1]
Androgen Receptor (AR) Antagonism and Degradation
This compound also demonstrates significant activity against the androgen receptor, a key driver in prostate cancer. It acts as a direct antagonist of the AR, with a binding affinity of 10.8 µM, which is comparable to the first-generation antiandrogen, flutamide.[2] A cell-based FRET assay further confirmed its AR antagonist activity with an EC50 of approximately 8.5 µM.[2]
Beyond simple antagonism, this compound promotes the degradation of the androgen receptor. This degradation is thought to be mediated through the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways.[3] By inducing ER stress, this compound can lead to the downregulation of AR protein levels, further inhibiting AR signaling.
mTOR Pathway Inhibition
The mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is another target of this compound. Studies have shown that this compound can inhibit the mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells. This inhibition is evidenced by the reduced phosphorylation of downstream mTOR effectors, such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). While the direct inhibitory concentration of this compound on mTOR kinase has not been reported, its effects on these downstream markers confirm its interaction with this pathway.
Cross-Reactivity and Off-Target Effects: An Unexplored Area
A comprehensive understanding of a compound's selectivity is paramount for its development as a therapeutic agent. Currently, there is a lack of publicly available data from broad cross-reactivity screens, such as kinome-wide panels or proteomics-based off-target profiling, for this compound. Such studies are crucial to assess its specificity for its known targets and to identify potential off-target interactions that could lead to unforeseen efficacy or toxicity. The absence of this information represents a significant gap in the preclinical characterization of this compound.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature on this compound.
In Vitro Ubc12 NEDDylation Assay
This assay biochemically assesses the ability of this compound to inhibit the transfer of NEDD8 from the E1 activating enzyme to the E2 conjugating enzyme, Ubc12.
-
Reaction Mixture Preparation: A master mix containing 0.4 µM APP-BP1/UBA3 (NEDD8 E1), 12.5 µM Ubc12 (E2), and 62.5 µM NEDD8 is prepared in a reaction buffer (50 mM HEPES, 50 mM NaCl, pH 8.0).[1]
-
Inhibitor Addition: Serial dilutions of this compound (dissolved in DMSO) or DMSO vehicle control are added to the reaction tubes.[1]
-
Reaction Initiation: The reaction is initiated by the addition of 2.5 mM Mg2+ and 1 mM ATP. A negative control tube receives an equal volume of water instead of the ATP/Mg2+ solution.[1]
-
Incubation: The reaction is incubated at 37°C for 30 minutes.[1]
-
Reaction Termination: The reaction is stopped by the addition of 25 mM EDTA.[1]
-
Analysis: The reaction products are analyzed by non-reducing Western blot using an anti-Ubc12 antibody to detect both unconjugated Ubc12 and the higher molecular weight NEDD8-conjugated Ubc12.[1]
Androgen Receptor Degradation Assay (Western Blot)
This method is used to determine the effect of this compound on the total cellular levels of the androgen receptor protein.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured to a desired confluency and then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, is used to normalize the AR protein levels.
mTOR Pathway Inhibition Assay (Western Blot)
This assay assesses the effect of this compound on the phosphorylation status of downstream targets of mTOR.
-
Cell Culture and Treatment: Cancer cells (e.g., T24, RT4) are treated with this compound at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined as described for the AR degradation assay.
-
Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membranes are probed with primary antibodies specific for the phosphorylated forms of mTOR targets (e.g., phospho-p70S6K, phospho-4E-BP1) and their total protein counterparts.
-
Detection and Analysis: Following incubation with HRP-conjugated secondary antibodies, the bands are visualized. The ratio of phosphorylated protein to total protein is calculated to determine the extent of mTOR pathway inhibition.
Conclusion
This compound exhibits a polypharmacological profile, engaging with multiple key signaling pathways implicated in cancer progression. The available data indicates that this compound's inhibitory activities against the NEDDylation pathway and the androgen receptor occur in a similar low micromolar range. While its effects on the mTOR pathway are qualitatively established, further quantitative studies are needed to determine its direct potency. A critical next step in the preclinical evaluation of this compound will be to perform comprehensive cross-reactivity profiling to elucidate its selectivity and potential off-target effects. This will provide a more complete picture of its therapeutic potential and guide future drug development efforts.
References
Gartanin in Combination Cancer Therapy: A Comparative Guide to Synergistic Effects with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartanin, a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest in oncology research due to its potent anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and trigger autophagy across a variety of cancer cell lines, including those of the bladder, breast, prostate, and colon.[1][2] The multi-targeted nature of this compound, which involves the modulation of key signaling pathways such as mTOR, MAPK, JNK, and NF-κB, suggests its potential as a valuable component in combination chemotherapy regimens.[1][3] This guide provides a comparative overview of the current, albeit limited, evidence for the synergistic effects of this compound with conventional chemotherapy drugs and draws parallels from studies on related xanthones to highlight its therapeutic potential.
The Rationale for Combination Therapy
The clinical utility of many standard chemotherapy agents is often limited by severe side effects and the development of drug resistance. Combining chemotherapeutic drugs with natural compounds like this compound is a promising strategy to enhance therapeutic efficacy, reduce chemotherapy-associated toxicity, and overcome resistance. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key objective in the design of combination therapies.
Synergistic Potential of this compound and Related Xanthones: A Data-Driven Comparison
Direct experimental data on the synergistic effects of purified this compound with doxorubicin, cisplatin (B142131), or paclitaxel (B517696) is currently limited in publicly available literature. However, studies on other xanthones from Garcinia mangostana and crude extracts of the fruit provide compelling evidence for the potential of this class of compounds to synergize with conventional chemotherapy.
Quantitative Analysis of Synergism
The synergistic effect of drug combinations can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
The following tables summarize the available data on the synergistic effects of xanthone-containing extracts and other purified xanthones with common chemotherapy drugs. While direct data for this compound is not yet available, these findings offer a strong rationale for investigating its synergistic potential.
Table 1: Synergistic Effects of Garcinia mangostana Extract (GME) with Doxorubicin
| Cancer Cell Lines | Chemotherapy Drug | GME Concentration | Doxorubicin Concentration | Observed Effect | Reference |
| PC3 (Prostate), MCF7 (Breast), U87 (Glioblastoma), B16F10 (Melanoma) | Doxorubicin | 1.5–25 µg/mL | 6 µg/mL | Synergistic efficacy and cell growth inhibition. | [4][5] |
Table 2: Synergistic Effects of Other Xanthones with Chemotherapy Drugs
| Xanthone | Cancer Cell Line | Chemotherapy Drug | Combination Index (CI) | Key Findings | Reference |
| α-Mangostin | Cervical Cancer (HeLa) | Cisplatin | Not explicitly stated, but preincubation showed significantly greater cytotoxicity than either drug alone. | Pre-incubation with α-mangostin enhanced cisplatin-induced apoptosis and reduced tumor volume in vivo.[6] | [6] |
| α-Mangostin | Cisplatin-Resistant Breast Cancer (CIS/MCF-7, CIS/MDA-MB-231) | Cisplatin | Not explicitly stated, but combination significantly enhanced cisplatin's effect on cell viability. | α-Mangostin may reverse cisplatin resistance by targeting multidrug resistance-associated protein 2 (MRP2).[7] | [7] |
| 1,3,6-Trihydroxy-4,5,7-trichloroxanthone | B-Cell Lymphoma | Doxorubicin | 0.057 to 0.285 | Strong to very strong synergistic effects observed. | [6] |
| Isomorellin & Forbesione (Caged Xanthones) | Cholangiocarcinoma (KKU-M139) | Doxorubicin | 0.46 - 0.65 | Synergistic inhibitory effect on cell growth. | [8] |
| γ-Mangostin | Pancreatic Cancer | Gemcitabine (B846) | Not explicitly stated, but combination was more effective than gemcitabine alone. | γ-Mangostin may sensitize pancreatic cancer cells to gemcitabine.[9] | [9] |
| Garcinone E | Paclitaxel-Resistant Ovarian Cancer (A2780/Taxol) | - | Not applicable | Garcinone E was able to induce apoptosis, suggesting it may overcome paclitaxel resistance.[9] | [9] |
Mechanisms of Action and Signaling Pathways
The synergistic effects of xanthones with chemotherapy drugs are likely mediated by their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance. This compound has been shown to influence several key pathways that are also implicated in the response to chemotherapy.
Key Signaling Pathways Modulated by this compound
-
mTOR Pathway: this compound inhibits the mTOR pathway, which is a central regulator of cell growth and proliferation.[3] This inhibition can lead to the induction of autophagy and may sensitize cancer cells to the cytotoxic effects of chemotherapy.[3]
-
MAPK/ERK and JNK Pathways: this compound can modulate the MAPK/ERK and JNK signaling pathways, which are involved in both cell survival and apoptosis.[1] The precise effect of this compound on these pathways can be cell-type dependent.
-
NF-κB Pathway: Inhibition of the NF-κB pathway by this compound can suppress the expression of anti-apoptotic proteins, thereby promoting cell death induced by chemotherapeutic agents.[1]
-
Apoptosis Induction: this compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3] This pro-apoptotic activity can complement the mechanisms of many chemotherapy drugs.
-
NEDDylation Inhibition: this compound acts as a novel NEDDylation inhibitor, leading to the degradation of oncogenic proteins like Skp2.[2]
The interplay between these pathways likely contributes to the potential synergistic effects when this compound is combined with chemotherapy. For instance, by inhibiting pro-survival pathways like mTOR and NF-κB, this compound can lower the threshold for apoptosis induction by DNA-damaging agents like cisplatin and doxorubicin.
Caption: this compound's multi-targeted action on key cancer signaling pathways.
Experimental Protocols
While specific protocols for this compound combination studies are not yet published, a general methodology for assessing synergistic effects can be outlined based on the widely accepted Chou-Talalay method.
General Protocol for In Vitro Synergy Assessment
-
Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Single-Drug Cytotoxicity Assay:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and the chemotherapy drug individually for a specified duration (e.g., 48 or 72 hours).
-
Assess cell viability using an MTT or similar assay.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination-Drug Cytotoxicity Assay:
-
Based on the individual IC50 values, select a fixed molar ratio for the combination of this compound and the chemotherapy drug.
-
Treat the cells with a series of dilutions of the drug combination at this fixed ratio.
-
Assess cell viability after the same incubation period.
-
-
Data Analysis:
-
Use software like CompuSyn to analyze the dose-response data from both single and combination drug treatments.
-
The software will calculate the Combination Index (CI) for different effect levels (fractions affected, Fa).
-
Generate a CI vs. Fa plot to visualize the nature of the interaction (synergism, additivity, or antagonism) across a range of effect levels.
-
Calculate the Dose Reduction Index (DRI) to quantify the dose reduction of each drug in the synergistic combination.
-
Caption: A generalized workflow for assessing drug synergy in vitro.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-cancer properties. While direct evidence for its synergistic effects with doxorubicin, cisplatin, and paclitaxel is still lacking, the existing data on related xanthones and Garcinia mangostana extract strongly suggest that this compound has the potential to be an effective agent in combination chemotherapy. Its ability to modulate multiple cancer-related signaling pathways provides a strong mechanistic basis for these potential synergistic interactions.
Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the synergistic effects of this compound with a range of standard chemotherapeutic drugs. The elucidation of the precise molecular mechanisms underlying these interactions will be crucial for the rational design of novel and more effective combination therapies for cancer treatment. Such studies will be instrumental in translating the therapeutic promise of this compound into clinical applications.
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Mangostin Synergizes the Antineoplastic Effects of 5-Fluorouracil Allowing a Significant Dose Reduction in Breast Cancer Cells [mdpi.com]
A Comparative Analysis of the Antioxidant Potential of Gartanin and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of gartanin, a xanthone (B1684191) found in the pericarp of mangosteen (Garcinia mangostana), and the well-established antioxidant, vitamin C (ascorbic acid). The information presented is based on available experimental data to assist researchers and professionals in drug development and related fields in evaluating their respective efficacies.
Mechanisms of Antioxidant Action
This compound , as a polyphenolic compound, is believed to exert its antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Its multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the conjugated ring system can stabilize the resulting phenoxyl radical. This compound is one of several bioactive xanthones in mangosteen, which collectively contribute to the fruit's overall antioxidant capacity.[1][2]
Vitamin C is a potent water-soluble antioxidant that also operates through both HAT and SET mechanisms.[3] It readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide.[4] In the process, it is converted to the relatively stable ascorbyl radical, which can be regenerated back to ascorbic acid by other antioxidants in the biological system.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of isolated this compound and vitamin C under identical experimental conditions are limited in the available scientific literature. However, data from various studies on mangosteen pericarp extracts, rich in xanthones including this compound, and on vitamin C provide insights into their relative antioxidant potential. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, with a lower IC50 value indicating greater potency.
It is crucial to note that IC50 values are highly dependent on the specific experimental protocol, including the solvent, pH, and reaction time. Therefore, the values presented below should be interpreted with consideration of their respective contexts.
| Antioxidant | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | FRAP Value | Reference |
| Mangosteen Pericarp Extract (containing this compound) | 9.40 µg/mL | Not explicitly found for this compound | Not explicitly found for this compound | [5] |
| 30.01 µg/mL (ethyl acetate (B1210297) extract) | 38.21 µM TEAC (ethyl acetate extract) | 1.30 mM TEAC (ethyl acetate extract) | [6][7] | |
| Vitamin C (Ascorbic Acid) | 2.260 µg/mL | Not consistently reported | Not consistently reported | [8] |
| 10.47 µg/mL | [5] | |||
| 12.360 µg/mL | [9] | |||
| Ranges from ~5 to 50 µg/mL have been reported in various studies. | Ranges from ~2 to 20 µg/mL have been reported in various studies. | Method-dependent; often used as a standard. | [10][11] |
Note: TEAC stands for Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
Below are detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Sample Preparation: The test compounds (this compound, vitamin C) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for assessing total antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's activity.
Protocol:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color is proportional to the reducing power of the sample.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compounds are prepared in different concentrations.
-
Reaction: The sample is added to the FRAP reagent and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. The results are often expressed as Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Extract with high 1,1-diphenyl-2-picrylhydrazyl (DPPH) inhibitory capability from pericarp and seed of mangosteen (<i>Garcinia mangostana</i> L.) using microwave-assisted extraction (MAE) two-phase solvent technique - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant properties of mangosteen peel extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. e3s-conferences.org [e3s-conferences.org]
Gartanin's Mechanism of Action: A Comparative Validation Guide Using Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of gartanin, a naturally occurring xanthone, with a focus on its validation through gene knockdown experiments. This compound has emerged as a promising anti-cancer agent, and understanding its molecular targets is crucial for its development as a therapeutic. Here, we compare this compound's performance with MLN4924 (Pevonedistat), a well-characterized clinical-stage NEDDylation inhibitor, providing supporting experimental data from published studies.
This compound: A Novel NEDDylation Inhibitor
This compound, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has been identified as a potent inhibitor of the NEDDylation pathway, a crucial cellular process for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2] Inhibition of NEDDylation leads to the inactivation of CRLs, resulting in the accumulation of their substrates, many of which are tumor suppressor proteins. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][3][4]
One of the key downstream effects of this compound is the degradation of S-phase kinase-associated protein 2 (Skp2), an F-box protein and a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1] Skp2 is frequently overexpressed in various cancers and promotes tumorigenesis by targeting cell cycle inhibitors like p27/Kip1 for degradation.[1]
Comparison with MLN4924 (Pevonedistat)
MLN4924 (Pevonedistat) is a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE), the primary enzyme in the NEDDylation cascade.[5][6] Like this compound, MLN4924 inactivates CRLs, leading to the accumulation of CRL substrates and subsequent anti-tumor effects.[5][7] Given their shared mechanism of targeting the NEDDylation pathway, comparing their effects and the validation of their mechanisms through gene knockdown provides valuable insights.
Quantitative Data Comparison
The following tables summarize quantitative data from studies on this compound and MLN4924, focusing on their effects on key protein levels and cellular processes in cancer cell lines.
| Compound | Cell Line | Concentration | Target Protein | Effect on Protein Level | Validation Method | Reference |
| This compound | PC3 (Prostate) | 12 µM | Skp2 | Downregulation | Western Blot | [1] |
| This compound | 22Rv1 (Prostate) | 12 µM | Skp2 | Downregulation | Western Blot | [1] |
| This compound | PC3 (Prostate) | 12 µM | NEDDylated Cullin1 | Decrease | Western Blot | [1] |
| This compound | 22Rv1 (Prostate) | 12 µM | NEDDylated Cullin1 | Decrease | Western Blot | [1] |
| MLN4924 | A375 (Melanoma) | 250 nM, 650 nM | - | Induces cell death | Cell Viability Assay | [4] |
| MLN4924 | HCT116 (Colon) | Not specified | Cdt1 | Stabilization/Accumulation | Western Blot | [8] |
| MLN4924 | HCT116 (Colon) | Not specified | p27 | Stabilization/Accumulation | Western Blot | [5] |
| Gene Knockdown Validation | ||||||
| Compound | Cell Line | Gene Knockdown | Effect of Compound after Knockdown | Conclusion | Validation Method | Reference |
| This compound | PC3 (Prostate) | FBXW2 (siRNA) | This compound still induced Skp2 degradation | FBXW2 is not required for this compound-induced Skp2 degradation | Western Blot | [1] |
| MLN4924 | A375 (Melanoma) | 154 different genes (siRNA) | Identified genes whose knockdown affected MLN4924-induced cell death | Highlights key pathways involved in MLN4924's mechanism | High-throughput siRNA screen | [4] |
| MLN4924 | HCT116 (Colon) | p53 (knockout) | Increased susceptibility to MLN4924-induced cell death | p53 status influences cellular response to MLN4924 | Colony Formation Assay, MTT Assay | [8] |
| MLN4924 | HCT116 (Colon) | Cdt2 (siRNA) | Enhanced Cdt1 accumulation compared to MLN4924 alone | Suggests CRL4-Cdt2 inhibition is a key mechanism of MLN4924 | Western Blot | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for gene knockdown experiments used to validate the mechanism of action of compounds like this compound.
siRNA-Mediated Gene Knockdown in Prostate Cancer Cells (PC3)
This protocol is adapted from standard procedures for siRNA transfection in prostate cancer cell lines.[3][9]
Materials:
-
PC3 cells
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
siRNA targeting the gene of interest (e.g., FBXW2)
-
Negative control siRNA (scrambled sequence)
-
6-well plates
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed PC3 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM®.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX in 250 µL of Opti-MEM® and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the PC3 cells and wash once with PBS.
-
Add the 500 µL of siRNA-Lipofectamine® complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 2 mL of complete culture medium to each well.
-
Continue to incubate the cells for 48-72 hours.
-
-
Compound Treatment and Validation:
-
After the desired knockdown period, treat the cells with this compound or the vehicle control (DMSO) at the desired concentration and for the specified duration.
-
Harvest the cells and perform Western blotting to analyze the protein levels of the target gene (e.g., FBXW2) and the downstream effector (e.g., Skp2).
-
Visualizing the Molecular Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound's mechanism of action as a NEDDylation inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Patient mutation directed shRNA screen uncovers novel bladder tumor growth suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cancer growth and metastasis using small interference RNA specific for minichromosome complex maintenance component 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
gartanin's inhibitory effect compared to other NEDDylation inhibitors like MLN4924
For Immediate Release
This guide provides a detailed comparison of two prominent inhibitors of the NEDDylation pathway: Gartanin, a natural xanthone (B1684191) derived from the mangosteen fruit, and MLN4924 (Pevonedistat), a well-characterized synthetic small molecule. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NEDDylation cascade in oncology and other diseases.
Introduction to NEDDylation Inhibition
The NEDDylation pathway is a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. NEDDylation inhibitors block this pathway, leading to the accumulation of CRL substrate proteins, which in turn can induce cell cycle arrest, senescence, and apoptosis in cancer cells.
This compound: A Novel, Natural NEDDylation Inhibitor
This compound is a prenylated xanthone extracted from the pericarp of the mangosteen fruit (Garcinia mangostana).[1] Recent studies have identified it as a novel inhibitor of the NEDDylation pathway.[1]
Mechanism of Action: this compound exhibits a multi-faceted inhibitory effect on the NEDDylation cascade. It has been shown to decrease the levels of NEDDylated Cullin-1. Furthermore, it reduces the expression of key enzymes in the pathway, including the NEDD8-activating enzyme E1 regulatory subunit (NAE1) and the NEDD8-conjugating enzyme UBE2M (also known as Ubc12).[1] Molecular docking studies predict that this compound binds to the regulatory subunit of NAE1, in proximity to the NEDD8 binding site, thereby hindering the initial step of the NEDDylation cascade.[2] This disruption of the NEDDylation process leads to the degradation of oncogenic proteins like Skp2 and the upregulation of tumor suppressors such as FBXW2.[1]
MLN4924 (Pevonedistat): A First-in-Class NAE Inhibitor
MLN4924 is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[3] It is one of the most extensively studied NEDDylation inhibitors and is currently in multiple clinical trials for various cancers.[1]
Mechanism of Action: MLN4924 acts as a substrate-assisted inhibitor. It forms a covalent adduct with NEDD8 in the active site of NAE, mimicking the NEDD8-AMP intermediate. This stable MLN4924-NEDD8 adduct effectively blocks the catalytic activity of NAE, leading to a complete shutdown of the NEDDylation cascade.[3] The inhibition of NAE prevents the neddylation of all cullin family members, thereby inactivating a broad range of CRLs and causing the accumulation of their substrate proteins.[4][5]
Head-to-Head Comparison: this compound vs. MLN4924
While both this compound and MLN4924 target the NEDDylation pathway, they exhibit distinct mechanisms of action. MLN4924 is a highly specific and potent inhibitor of the initial E1 activating enzyme, NAE. In contrast, this compound appears to have a broader impact on multiple components of the NEDDylation cascade.
A direct comparison of the half-maximal inhibitory concentration (IC50) for their anti-proliferative effects in the same cancer cell lines from a single study is crucial for a definitive potency assessment. One study investigated both compounds in prostate cancer cell lines.[1]
Quantitative Data Summary
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | NAE1, UBE2M, Cullin-1 | PC-3 (Prostate) | ~14 | [1] |
| 22Rv1 (Prostate) | Not explicitly stated | [1] | ||
| T24 (Bladder) | ~10-15 | [6] | ||
| RT4 (Bladder) | ~10-15 | [6] | ||
| MLN4924 | NAE | SJSA-1 (Osteosarcoma) | 0.073 | [4] |
| MG-63 (Osteosarcoma) | 0.071 | [4] | ||
| Saos-2 (Osteosarcoma) | 0.19 | [4] | ||
| HOS (Osteosarcoma) | 0.25 | [4] | ||
| LNCaP (Prostate) | Not explicitly stated | [7] | ||
| DU145 (Prostate) | Not explicitly stated | [7] |
Note: The provided IC50 values for this compound and MLN4924 are from different studies and cancer cell lines, making a direct comparison of potency challenging. The study by Pham et al. (2020) investigated both compounds but did not provide a direct IC50 comparison for NEDDylation inhibition.[1] The IC50 values for MLN4924 are generally in the nanomolar to low micromolar range for anti-proliferative effects, suggesting it is a more potent inhibitor than this compound, for which reported IC50 values are in the micromolar range.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NEDDylation pathway and points of inhibition by this compound and MLN4924.
Caption: Experimental workflow for comparing NEDDylation inhibitors.
Experimental Protocols
Western Blot Analysis for NEDDylated Cullins
This protocol is adapted from standard methods to detect the neddylated and unneddylated forms of Cullin proteins.[8][9][10]
-
Cell Lysis:
-
Treat cells with this compound, MLN4924, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% or 4-12% gradient SDS-PAGE gel. Neddylated cullins will migrate slower (approximately 8-10 kDa larger) than their unneddylated counterparts.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the specific Cullin (e.g., anti-Cullin-1) or a general NEDD8 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the inhibitors.[11][12][13][14]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and MLN4924 in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
Both this compound and MLN4924 are effective inhibitors of the NEDDylation pathway, albeit with different mechanisms of action. MLN4924 is a highly potent and specific inhibitor of NAE, the E1 activating enzyme. This compound, a natural product, appears to have a broader inhibitory profile within the NEDDylation cascade. Based on the available data, MLN4924 demonstrates greater potency in inhibiting cancer cell proliferation. However, the multi-targeted nature of this compound may offer unique therapeutic advantages that warrant further investigation. Direct comparative studies under identical experimental conditions are necessary to fully elucidate the relative efficacy and potential of these two promising NEDDylation inhibitors.
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 Is an Efficient Inhibitor of NEDD8 Conjugation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Gartanin's Differential Impact on Bladder Cancer Cell Lines: A Comparative Analysis
A comprehensive review of the anti-proliferative and pro-apoptotic effects of gartanin on T24 and RT4 bladder cancer cell lines, supported by mechanistic data and detailed experimental protocols.
This compound, a xanthone (B1684191) derived from the mangosteen fruit, has demonstrated significant anti-cancer properties across various malignancies.[1] In the context of bladder cancer, research has highlighted its ability to inhibit cell growth and induce programmed cell death in a variety of cell lines.[2][3][4] This guide provides a comparative analysis of this compound's effects on two distinct human bladder cancer cell lines: T24, derived from a muscle-invasive, high-grade transitional cell carcinoma, and RT4, originating from a non-invasive, low-grade papillary bladder tumor.
Comparative Efficacy of this compound
This compound exhibits a dose-dependent inhibitory effect on the growth of a panel of human bladder cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate varying sensitivity to this compound among different cell lines.
| Cell Line | Tumor Stage Origin | This compound IC50 (µM) |
| T24 | T2-T4 (Muscle-invasive) | 4.1 - 18.1 (Range) |
| RT4 | Ta (Non-invasive) | 4.1 - 18.1 (Range) |
| UMUC3 | T2-T4 | 4.1 - 18.1 (Range) |
| HT1376 | T2-T4 | 4.1 - 18.1 (Range) |
| 5637 | T2-T4 | 4.1 - 18.1 (Range) |
| J82 | T2-T4 | 4.1 - 18.1 (Range) |
| TCCSUP | Bone Metastatic | 4.1 - 18.1 (Range) |
Table 1: IC50 values of this compound in various bladder cancer cell lines. The provided sources state a range for the IC50s of this compound on the growth of these cell lines, indicating similar potency across different genetic backgrounds.[2][4]
Molecular Mechanisms of Action: A Focus on T24 and RT4 Cells
This compound's anti-cancer activity in bladder cancer cells is multifaceted, primarily involving the induction of apoptosis and autophagy through modulation of key signaling pathways.[2][4][5][6] Studies specifically highlight the differential responses of T24 and RT4 cells to this compound treatment, providing insights into its molecular targets.
| Molecular Target | Effect in T24 Cells | Effect in RT4 Cells |
| mTOR Pathway | ||
| p-4E-BP1 | Reduced phosphorylation | Reduced phosphorylation |
| p-p70S6K | Reduced phosphorylation | Reduced phosphorylation |
| Apoptosis Pathway | ||
| Bcl-2 | Down-regulated | Down-regulated |
| p53 | Up-regulated | Up-regulated |
| PUMA | Up-regulated | Not specified |
| Bax | Up-regulated | Not specified |
| Cleaved Caspase-3 | Increased | Increased |
| PARP Cleavage | Increased | Increased |
| Autophagy | Induced | Induced |
Table 2: Comparative molecular effects of this compound on T24 and RT4 bladder cancer cell lines.[2][3][6]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting multiple signaling pathways. A key mechanism is the inhibition of the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3][5] Furthermore, this compound activates the p53 tumor suppressor pathway, leading to the induction of apoptosis.[2][5]
References
- 1. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Phytochemicals in Bladder Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gartanin vs. Garcinone E: A Head-to-Head Comparison in Cancer Models
For Immediate Release
This comparison guide provides a detailed analysis of two prominent xanthones, gartanin and garcinone E, derived from the pericarp of the mangosteen fruit (Garcinia mangostana). Both compounds have garnered significant attention in oncological research for their potent anti-cancer properties. This document aims to offer researchers, scientists, and drug development professionals an objective, data-driven comparison of their performance in various cancer models, supported by experimental data and detailed methodologies.
Summary of Anti-Cancer Efficacy
This compound and garcinone E exhibit broad-spectrum anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While both compounds are effective, their potency can vary depending on the cancer cell type. The following tables summarize the available quantitative data from preclinical studies.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Ovarian Cancer | HEY | 11.46 ± 2.55 | 24 | [1] |
| Bladder Cancer | T24 | 4.1 - 18.1 | Not Specified | [2] | |
| Bladder Cancer | UM-UC-3 | 4.1 - 18.1 | Not Specified | [2] | |
| Bladder Cancer | HT-1376 | 4.1 - 18.1 | Not Specified | [2] | |
| Bladder Cancer | TCCSUP | 4.1 - 18.1 | Not Specified | [2] | |
| Prostate Cancer | 22Rv1 | 8.32 ± 0.18 | Not Specified | [3] | |
| Prostate Cancer | PC3 | 13.56 ± 0.20 | Not Specified | [3] | |
| Breast Cancer | MDA-MB-231 | 17.09 | 48 | [4] | |
| Garcinone E | Ovarian Cancer | HEY | 7.79 ± 1.12 | 24 | [1] |
| Ovarian Cancer | HEY | 3.55 ± 0.35 | 48 | [1] | |
| Ovarian Cancer | A2780 | 2.91 ± 0.50 | 48 | [1] | |
| Ovarian Cancer (Paclitaxel-resistant) | A2780/Taxol | 3.25 ± 0.13 | 48 | [1] | |
| Hepatocellular Carcinoma | Various | 0.1 - 5.4 | Not Specified | [5] |
Note: Direct comparison is most accurate when data is from the same study. In the case of ovarian cancer (HEY cell line), garcinone E exhibits a lower IC50 value than this compound after 24 hours, suggesting higher potency in this specific model.[1]
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cancer Type | Cell Line(s) | Key Observations | Reference |
| This compound | Bladder Cancer | T24, RT4 | Induces apoptosis; down-regulates Bcl-2 and up-regulates p53, PUMA, and Bax.[6] | [6] |
| Glioma | T98G | Induces G1 phase cell cycle arrest.[7] | [7] | |
| Hepatocellular Carcinoma | Hep3B, HepG2, Huh7 | Induces both extrinsic and intrinsic apoptotic pathways.[8] | [8] | |
| Garcinone E | Ovarian Cancer | HEY, A2780 | Induces apoptosis; increases number of apoptotic cells with concentration.[1] | [1] |
| Colorectal Cancer | HT-29, Caco-2 | Triggers apoptosis and causes cell cycle arrest at the Sub G1 phase.[9] | [9] | |
| Cervical Cancer | HeLa | Mediates programmed cell death and cell cycle arrest. | [10] |
Mechanisms of Action: A Glimpse into the Signaling Pathways
Both this compound and garcinone E exert their anti-cancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and metastasis.
This compound's Signaling Network
This compound has been shown to target multiple pathways. In bladder cancer, it inhibits the mTOR pathway, leading to autophagy, and activates the p53 pathway to induce apoptosis.[6][11] It also acts as a novel NEDDylation inhibitor, promoting the degradation of Skp2, an oncoprotein.[3] Furthermore, in glioma cells, this compound has been observed to suppress the PI3K/Akt/mTOR and MAPK signaling pathways.[7]
Garcinone E's Signaling Cascade
Garcinone E has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis in ovarian cancer cells.[1] In colorectal cancer, its anti-cancer effects are mediated through a reactive oxygen species (ROS)-dependent JNK signaling pathway.[9] Furthermore, in breast cancer, garcinone E has been found to suppress tumor growth and metastasis by modulating the polarization of tumor-associated macrophages via the STAT6 signaling pathway.[12]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the anti-cancer effects of this compound and garcinone E.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or garcinone E for a specified period (e.g., 24 or 48 hours). Subsequently, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[1]
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Procedure: Cells are treated with the compounds for a designated time. After treatment, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[1]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure: Following treatment with this compound or garcinone E, cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase. The DNA content of individual cells is then measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[7]
Western Blotting
This technique is used to detect specific proteins in a sample and to quantify their expression levels. It is crucial for elucidating the effects of the compounds on signaling pathways.
-
Procedure: Cells are lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][6]
Conclusion
Both this compound and garcinone E from Garcinia mangostana are promising natural compounds with significant anti-cancer properties. Garcinone E has demonstrated potent cytotoxic effects across a range of cancer cell lines, including ovarian, hepatocellular, and colorectal cancers.[1][13][14] this compound has also shown considerable efficacy, particularly in bladder and prostate cancer models, by targeting multiple signaling pathways.[2][3][6]
The choice between these two compounds for further investigation may depend on the specific cancer type and the desired therapeutic mechanism. This guide provides a foundational comparison to aid researchers in making informed decisions for future studies and drug development endeavors.
References
- 1. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound is a novel NEDDylation inhibitor for induction of Skp2 degradation, FBXW2 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. The effect of this compound, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and autophagy and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathway in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The effect of this compound, a naturally occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis, and the growth of human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Garcinone E suppresses breast cancer growth and metastasis by modulating tumor-associated macrophages polarization via STAT6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Garcinone E, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Gartanin
For laboratory professionals engaged in the dynamic fields of research, science, and drug development, the responsible management and disposal of chemical compounds like Gartanin are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of ensuring a safe laboratory environment and protecting the ecosystem. This document provides essential, step-by-step guidance for the proper disposal of this compound, a naturally occurring xanthone (B1684191) with potent biological activities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from dust or splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Understanding this compound's Properties for Safe Disposal
A thorough understanding of a substance's chemical and physical properties is fundamental to its safe handling and disposal.
| Property | Value | Citation(s) |
| CAS Number | 33390-42-0 | [1][2][3] |
| Molecular Formula | C₂₃H₂₄O₆ | [1][2][3] |
| Molecular Weight | 396.4 g/mol | [1][3] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in chloroform | [1][2] |
| Storage Temperature | -20°C | [1][2][4] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 3 (severely hazardous to water) |
This compound is a biologically active molecule with antioxidant, anti-inflammatory, antifungal, and antineoplastic properties[1][4]. Its classification as a combustible solid and a substance severely hazardous to water underscores the importance of proper disposal to prevent environmental contamination.
Step-by-Step this compound Disposal Protocol
In the absence of specific federal or institutional disposal guidelines for this compound, the following protocol, based on best practices for hazardous chemical waste management, should be followed.
1. Risk Assessment:
-
Evaluate the Waste Stream: Determine the form of the this compound waste. Is it the pure, unused compound? Is it dissolved in a solvent? Is it part of a mixture with other reagents? Is it present in contaminated labware (e.g., pipette tips, gloves, vials)?
-
Consult Safety Data Sheets (SDS): While a specific SDS detailing this compound disposal may not be readily available, review the SDS for any solvents or other chemicals mixed with the this compound waste. The hazards associated with these other components will influence the final disposal route.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material chemically compatible with the waste and must have a secure lid.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (such as gloves and disposable lab coats), and contaminated lab supplies (e.g., weigh boats, centrifuge tubes) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix this compound solutions with other incompatible chemical waste streams.
-
3. Labeling and Storage:
-
Clear Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the concentration (if in solution). The date when waste was first added to the container (the accumulation start date) must also be clearly visible.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific guidelines. This area should be secure, well-ventilated, and away from sources of ignition.
4. Final Disposal:
-
Licensed Hazardous Waste Contractor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste contractor. These contractors are equipped to handle and transport hazardous materials safely and in compliance with all local, state, and federal regulations.
-
Incineration: Typically, the preferred method of disposal for combustible solid and hazardous organic compounds is high-temperature incineration at a permitted facility.
Crucially, never dispose of this compound down the drain or in the regular trash. Its classification as severely hazardous to water means that even small amounts can be detrimental to aquatic life and ecosystems.
Experimental Protocols
Currently, there are no established and cited experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, reliance on a certified hazardous waste disposal service is the recommended and safest course of action.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
